Bicyclo[6.1.0]non-4-en-9-ylmethanol
Description
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Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-enylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRWDARQUYASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Bicyclo[6.1.0]non-4-en-9-ylmethanol
This guide provides an in-depth technical analysis of Bicyclo[6.1.0]non-4-en-9-ylmethanol , the critical structural progenitor to the widely used bioorthogonal reagents BCN (Bicyclo[6.1.0]nonyne) and s-TCO (strained trans-cyclooctene).
The Bifurcated Scaffold of Bioorthogonal Chemistry
Executive Summary
Bicyclo[6.1.0]non-4-en-9-ylmethanol (C₁₀H₁₆O) is the pivotal intermediate scaffold in the synthesis of strain-promoted "click" chemistry reagents. While often confused with its dehydrogenated derivative (BCN-OH), this alkene serves as the stable, storable progenitor .[1] Its stereochemical configuration determines its ultimate utility: the endo-isomer is the precursor to BCN (for SPAAC reactions), while the exo-isomer is the precursor to s-TCO (for IEDDA reactions). Understanding the properties and handling of this alkene is essential for the custom synthesis of high-purity bioorthogonal tools.[1]
Chemical Identity & Architecture
Unlike the highly reactive BCN (alkyne) or TCO (trans-alkene), the cis-fused bicyclo[6.1.0]non-4-ene system is chemically stable. It possesses a "saddle" conformation that relieves much of the ring strain, making it an ideal "locked" form for storage before activation.[1]
| Property | Specification |
| IUPAC Name | Bicyclo[6.1.0]non-4-en-9-ylmethanol |
| Common Name | BCN-ene Alcohol; BCN Precursor |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 159014-23-0 (Generic/Mixed) Endo-isomer:[2][3][4] Specific to synthesis route Exo-isomer: Specific to synthesis route |
| Stereochemistry | Exists as endo (syn) and exo (anti) diastereomers relative to the cyclopropane ring.[1] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol.[1] Sparingly soluble in water.[1] |
| Stability | Stable at Room Temperature (unlike BCN/TCO).[1] Non-reactive toward azides/tetrazines in this form. |
The Divergent Pathway: Endo vs. Exo
The utility of this molecule is strictly defined by the stereochemistry at the C9 position (the bridgehead carbon bearing the hydroxymethyl group).[1]
-
Path A: The Endo (Syn) Isomer [1]
-
Fate: Converted to BCN (Bicyclo[6.1.0]nonyne) .
-
Mechanism: The endo geometry positions the hydroxymethyl group away from the alkene, favoring the subsequent bromination/elimination sequence required to install the triple bond without steric interference.[1]
-
-
Path B: The Exo (Anti) Isomer [1]
-
Fate: Converted to s-TCO (strained trans-Cyclooctene) .
-
Mechanism: The exo geometry is critical for specific chemical inversions or photoisomerization protocols that generate the highly strained trans-alkene used in rapid tetrazine ligations.[1]
-
Visualization: The Stereochemical Fork
Caption: The central role of Bicyclo[6.1.0]non-4-en-9-ylmethanol as the divergence point for two major classes of bioorthogonal reagents.
Experimental Protocols
A. Synthesis of Bicyclo[6.1.0]non-4-en-9-ylmethanol
This protocol yields the alcohol from commercially available 1,5-cyclooctadiene (COD).[4]
Reagents:
-
1,5-Cyclooctadiene (Excess)
-
Ethyl Diazoacetate (EDA)
-
Rhodium(II) Acetate Dimer (Rh₂(OAc)₄)
-
Lithium Aluminum Hydride (LiAlH₄)[5]
Step 1: Cyclopropanation (Formation of the Ester) [1]
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent: Add anhydrous DCM and 1,5-cyclooctadiene (5–10 equivalents relative to EDA to prevent double cyclopropanation).
-
Catalyst: Add Rh₂(OAc)₄ (0.5 mol%).
-
Addition: Add Ethyl Diazoacetate dropwise via syringe pump over 4–6 hours at room temperature. Slow addition is critical to minimize dimerization of EDA.[1]
-
Workup: Concentrate in vacuo to remove DCM and excess COD (recover COD by distillation).
-
Purification: The residue is a mixture of endo and exo esters.[1][5]
Step 2: Reduction to the Alcohol
-
Setup: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0°C under Argon.
-
Addition: Add the ester (dissolved in THF) dropwise to the LiAlH₄ suspension.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Isolation: Filter precipitate, dry organics (MgSO₄), and concentrate.
-
Result: Bicyclo[6.1.0]non-4-en-9-ylmethanol as a clear, viscous oil or low-melting solid.
B. Quality Control (NMR Identification)
-
¹H NMR (CDCl₃): Look for the alkene protons at δ 5.6 ppm (multiplet).[1] The cyclopropane protons appear upfield (δ 0.5–1.5 ppm).[1]
-
Differentiation: The endo isomer typically shows distinct shielding patterns on the cyclopropane ring compared to the exo isomer due to the proximity of the hydroxymethyl group.[1]
Applications & Handling
While primarily a precursor, this alcohol has specific utility in research:
-
"Pro-Reagent" Storage: Laboratories synthesizing their own click reagents should store the molecule at this Alkene Stage .[1]
-
Reasoning: BCN (alkyne) is sensitive to long-term storage (oligomerization). The alkene is indefinitely stable at -20°C. Perform the final oxidation (bromination/elimination) only when fresh reagent is needed.
-
-
Negative Control: In biological assays, this alkene serves as a perfect negative control for BCN.[1]
-
It possesses the exact same steric footprint and solubility profile as BCN but lacks the strained alkyne, making it inert to azides.[1] This validates that any signal observed with BCN is due to specific click chemistry and not non-specific hydrophobic binding.
-
References
-
Dommerholt, J., et al. (2010).[1][4] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
- Key citation for the synthesis of the endo-alcohol and its conversion to BCN.
-
Taylor, M. T., et al. (2018).[1] Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. Journal of Organic Chemistry. Link
- Definitive guide on separating endo/exo isomers and the specific p
-
Galant, A., et al. (2025).[1] Recent Advances in the Synthesis of Cyclooctynes and Trans-Cyclooctenes. Chemical Reviews. Link
- Review of the reactivity differences between the alkene precursor and the activ
Sources
Structural Dynamics and Kinetic Profiling of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) in Bioorthogonal Systems
The Bioorthogonal Imperative: Beyond Copper
In the landscape of chemoselective ligation, the transition from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) marked a pivotal shift in live-cell compatibility.[1] While first-generation cyclooctynes (e.g., OCT) established the principle, they suffered from sluggish kinetics. Second-generation dibenzo-fused systems (e.g., DBCO/DIBO) improved rates but introduced significant lipophilicity, leading to non-specific hydrophobic aggregation in bioconjugates.
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) occupies the "Goldilocks zone" of bioorthogonal chemistry. It balances high reactivity derived from ring strain with a compact, less lipophilic scaffold that minimizes perturbation of the target biomolecule.
Core Value Proposition
-
Symmetry: Unlike DBCO, BCN is
-symmetric. Reaction with an azide yields a single regioisomer, simplifying HPLC/MS characterization. -
Hydrophilicity: The absence of fused aromatic rings significantly improves water solubility compared to DBCO.
-
Atom Economy: High strain energy (
kcal/mol) is achieved via the fused cyclopropane ring rather than bulky benzo-fusions.
Structural Anatomy & Mechanistic Basis
The reactivity of BCN is driven by the geometric deformation of the alkyne bond. In a linear alkyne, the C-C
This deformation raises the energy of the ground state and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the activation energy barrier for the [3+2] cycloaddition with the azide HOMO.
Isomerism: The Endo/Exo Dichotomy
Synthesis of the BCN core yields two diastereomers: endo and exo.
-
Endo-BCN: The hydroxymethyl group is oriented cis to the ring fusion (concave face). This is the standard commercial form (often >95:5 ratio) derived from the Rh-catalyzed cyclopropanation.
-
Exo-BCN: The hydroxymethyl group is trans.
-
Impact: While both react efficiently, the endo isomer is generally favored in manufacturing due to the stereoselectivity of the initial cyclopropanation step.
Visualization: Mechanistic Pathway
The following diagram illustrates the interaction between BCN and an azide, highlighting the transition from the strained alkyne to the stable triazole.
Figure 1: Reaction coordinate of BCN-OH with an azide.[2][3] The relief of ring strain drives the formation of the stable triazole linkage.
Synthesis & Manufacturing Workflow
The synthesis of BCN-OH is a masterclass in ring-strain engineering, typically following the route established by Dommerholt et al. (2010).
Protocol Summary
-
Cyclopropanation: 1,5-Cyclooctadiene reacts with ethyl diazoacetate in the presence of a Rhodium catalyst (
). This is the step that introduces the bicyclic core. -
Reduction: The ester handle is reduced to the alcohol (BCN-OH precursor) using
. -
Bromination: The remaining double bond is brominated.
-
Elimination: Double dehydrobromination using a strong base (KOtBu) installs the strained alkyne.
Figure 2: Synthetic route for BCN-OH. The final elimination step is critical for installing the reactive alkyne.
Kinetic Benchmarking & Stability
Researchers often choose between BCN and DBCO.[4] The decision should be based on kinetic requirements versus solubility/stability needs.
Comparative Data Analysis
| Parameter | BCN-OH (Endo) | DBCO (Dibenzo) | DIBO |
| Rate Constant ( | |||
| Lipophilicity (logP) | Low (Hydrophilic) | High (Hydrophobic) | High |
| Symmetry | Symmetric ( | Asymmetric | Symmetric |
| Thiol Stability | High (Inert to GSH) | Moderate (Reacts with thiols) | Moderate |
| Acid Stability | Low (Sensitive) | High | Moderate |
Key Insight: While DBCO is kinetically faster, it is prone to non-specific reactions with free thiols (e.g., serum albumin) via a Michael-type addition. BCN is superior for in vivo applications where thiol stability is paramount.
Experimental Protocol: Protein Bioconjugation
Objective: Labeling a target protein (Protein-X) containing a site-specific Azide handle (e.g., introduced via unnatural amino acid mutagenesis) with a BCN-functionalized fluorophore.
Materials
-
Protein-X-N3:
in PBS (pH 7.4). -
BCN-Probe: BCN-OH converted to BCN-Fluorophore (e.g., BCN-Fluorescein). Stock
in DMSO. -
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Target a 5:1 to 10:1 molar excess of BCN-Probe over Protein-X-N3 to drive pseudo-first-order kinetics.
-
Example: For
of protein ( ), use of BCN stock ( ).
-
-
Incubation:
-
Add BCN-Probe to the protein solution.
-
Critical: Keep DMSO concentration
to prevent protein denaturation. -
Incubate at Room Temperature for 2–4 hours or
overnight . -
Note: Unlike CuAAC, no oxygen exclusion is necessary.
-
-
Validation (Self-Validating Step):
-
LC-MS: Observe mass shift corresponding to the probe addition (+MW of Probe).
-
SDS-PAGE: In-gel fluorescence scanning. The band corresponding to Protein-X should be fluorescent.
-
Negative Control: Incubate Protein-X (Wild Type, no Azide) with BCN-Probe. No fluorescence should be observed (validates bioorthogonality).
-
-
Purification:
-
Remove excess unreacted BCN-Probe using a desalting column (e.g., PD-10) or centrifugal filtration (MWCO appropriate for protein).
-
References
-
Dommerholt, J., et al. (2010).[5] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422–9425.
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676.
-
van Geel, R., et al. (2012). Chemoenzymatic Conjugation of Toxic Payloads to the Globally Conserved N-Glycan of Native mAbs Provides Homogeneous and Highly Efficacious Antibody–Drug Conjugates. Bioconjugate Chemistry, 26(11), 2233–2242.
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[3][4][6] Accounts of Chemical Research, 44(9), 805–814.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BCN-OH | 1263166-90-0 [chemicalbook.com]
- 3. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synaffix.com [synaffix.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Profiling of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)
Topic: Spectroscopic data for Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) Content Type: Technical Guide
Executive Summary: The BCN Scaffold in Bioorthogonal Chemistry
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) represents a premier scaffold in the field of bioorthogonal chemistry, specifically for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike first-generation cyclooctynes, BCN fuses a cyclopropane ring to the cyclooctyne core. This fusion imparts significant ring strain (~18-20 kcal/mol) to drive rapid kinetics (
For researchers and drug developers, the accurate spectroscopic characterization of BCN-OH is critical. The molecule exists as two diastereomers—endo and exo—which possess distinct reactivity profiles and NMR signatures.[1] This guide provides the definitive spectroscopic data required to validate identity, isomeric purity, and structural integrity.
Structural Analysis & Isomerism
The synthesis of BCN-OH typically yields a mixture of endo and exo isomers. The endo isomer (syn) is the predominant commercial form due to its favorable formation during the cyclopropanation of 1,5-cyclooctadiene. Differentiating these isomers is the primary challenge in QC.
Isomeric Logic Visualization
The following diagram illustrates the structural relationship and the critical stereochemical distinction between the endo and exo forms.
Figure 1: Stereochemical divergence in BCN synthesis. The 'endo' configuration places the hydroxymethyl group cis to the cyclooctane ring bridge, affecting NMR shielding.
Spectroscopic Data Specifications
The following data sets are derived from the standard endo-BCN-OH isomer (CAS: 1263166-90-0), as this is the primary reagent used in bioconjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ring strain of the alkyne and the anisotropy of the cyclopropane ring create a unique magnetic environment.
H NMR (400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 3.70 - 3.60 | Doublet (d, | 2H | -CH | Deshielded by oxygen; diagnostic for the alcohol handle.[2] |
| 2.35 - 2.15 | Multiplet (m) | 4H | Propargylic -CH | Protons adjacent to the alkyne; broadened by ring strain dynamics. |
| 1.65 - 1.50 | Multiplet (m) | 2H | Cyclooctane Ring | Bridge protons; complex splitting due to rigid conformation. |
| 1.45 - 1.30 | Multiplet (m) | 1H | Cyclopropane CH | The methine proton at the ring fusion. |
| 1.00 - 0.85 | Multiplet (m) | 2H | Cyclopropane -CH | High-field shift characteristic of cyclopropane ring current anisotropy. |
Critical QC Check: The coupling constant of the hydroxymethyl doublet and the chemical shift of the cyclopropane protons are the most reliable indicators of endo/exo purity. In the exo isomer, the cyclopropane protons often shift slightly downfield due to the lack of steric compression from the hydroxymethyl group.
C NMR (100 MHz, CDCl
)
| Chemical Shift ( | Assignment | Mechanistic Insight |
| 98.9 | C | Diagnostic Peak. Significantly deshielded compared to linear alkynes (~80 ppm) due to extreme bond angle deformation ( |
| 60.0 | -CH | Typical primary alcohol carbon. |
| 33.0 - 20.0 | Aliphatic Ring Carbons | Includes propargylic carbons (~21.5 ppm) and cyclopropane carbons (~29 ppm). |
Infrared (IR) Spectroscopy
-
Alkyne Stretch (
): ~2180 – 2210 cm .-
Note: This peak is often weak to non-existent in symmetric alkynes. However, due to the dipole induced by the hydroxymethyl group in BCN-OH, a weak band is observable. It is distinct from the nitrile region (~2250 cm
).
-
-
Hydroxyl Stretch (
): 3300 – 3450 cm (Broad).
Mass Spectrometry (HRMS)
-
Formula: C
H O -
Ionization Mode: ESI (Positive)[6]
-
Observed Species:
- (Theoretical)
- (Common adduct)
- (In ammonium buffers)
Experimental Protocol: Characterization Workflow
To ensure the integrity of BCN-OH prior to conjugation, the following self-validating workflow should be employed.
Purity Assessment Protocol
Objective: Quantify endo:exo ratio and detect polymeric degradation.
-
Sample Prep: Dissolve 5 mg BCN-OH in 0.6 mL CDCl
. Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed alkyne rearrangement. -
Acquisition: Acquire
H NMR with a relaxation delay ( ) of at least 5 seconds to ensure accurate integration of the cyclopropane protons. -
Integration:
-
Set the -CH
OH doublet (3.65 ppm) to 2.00. -
Integrate the cyclopropane region (0.85-1.00 ppm).
-
Validation: If the cyclopropane integral deviates >10% from expected values, check for the presence of exo isomer peaks (often visible as a minor doublet slightly shifted from the main alcohol peak).
-
-
Stability Check: Check for peaks in the aromatic region (6.5-8.0 ppm). The presence of signals here indicates cyclotrimerization of the alkyne, a common degradation pathway for stored cyclooctynes.
QC Decision Logic
Figure 2: Quality Control decision tree for BCN-OH reagents.
References
-
Dommerholt, J. et al. (2010). Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes. Angewandte Chemie International Edition, 49(49), 9422-9425. Link
-
Debets, M. F. et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 805-815. Link
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. Link
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol | C10H14O | CID 53380994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol - CD BioSciences [celluars.com]
- 5. 1263166-90-0 | [(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methanol - Capot Chemical [capotchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Bicyclononyne (BCN) Derivatives in Bioorthogonal Chemistry: Chemical Characteristics, Kinetic Profiling, and Application Methodologies
An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rapidly evolving landscape of bioconjugation, the precise and stable ligation of molecules to biomacromolecules is paramount. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a cornerstone of copper-free click chemistry, enabling covalent bond formation in complex biological environments without cytotoxic catalysts[1]. Among the available cyclooctynes, bicyclo[6.1.0]nonyne (BCN) provides an optimal balance of high reactivity, low lipophilicity, and structural symmetry[2]. This whitepaper synthesizes the chemical characteristics of BCN derivatives, establishes causality-driven experimental protocols, and provides self-validating workflows for advanced biotherapeutic development.
The Chemical Logic of Bicyclononyne (BCN)
The fundamental driving force behind SPAAC is the release of ring strain (~18 kcal/mol) inherent in cyclic alkynes. Historically, enhancing the reactivity of cyclooctynes relied on either adding electron-withdrawing fluorine atoms (e.g., DIFO) or fusing benzene rings to the cyclooctyne backbone (e.g., DBCO/DIBAC)[3]. While dibenzoannulation significantly increases the reaction rate, it introduces a severe limitation: high lipophilicity (clogP ≈ 3.5)[4]. In complex biological matrices, highly lipophilic probes undergo non-specific hydrophobic interactions with proteins and lipid bilayers, degrading the signal-to-noise ratio and complicating purification.
BCN circumvents this limitation through a distinct chemical logic. By fusing a cyclopropane ring to the cyclooctyne system, BCN increases the
Furthermore, unlike dibenzofused cyclooctynes which generate a mixture of regioisomeric adducts, the
Stereochemistry and Kinetic Profiling
The synthesis of BCN—typically achieved via the cyclopropanation of 1,5-cyclooctadiene—yields two distinct diastereomers: endo-BCN and exo-BCN[2]. As application scientists, we must select the appropriate stereoisomer based on the specific kinetic and photophysical demands of the assay.
Kinetic profiling demonstrates that the endo isomer exhibits slightly faster second-order reaction kinetics (
Quantitative Comparison of Cyclooctynes
To guide experimental design, the following table summarizes the physicochemical and kinetic properties of BCN relative to other common cyclooctynes.
| Cyclooctyne Variant | Structural Feature | Second-Order Rate Constant ( | Lipophilicity (clogP) | Primary Application Profile |
| BCN (endo) | Aliphatic, | ~0.14 – 0.29 | ~1.6 | Live-cell imaging, homogeneous ADCs |
| DBCO / DIBAC | Dibenzoannulated | ~0.30 – 0.90 | ~3.5 | Surface immobilization, in vitro labeling |
| DIFO | Difluorinated | ~0.07 | ~2.0 | Early in vivo labeling (largely superseded) |
| Polar BCN | Glutarylamino-modified | ~0.15 – 0.25 | < 1.0 | High-specificity organelle tracking |
Note: While DBCO exhibits higher surface density binding on polymer brushes due to its lipophilicity[3], BCN is vastly superior for minimizing background noise in cellular assays[7].
Mechanistic Pathway of BCN-Azide Cycloaddition
The SPAAC reaction between BCN and an azide is an irreversible, bimolecular process. The diagram below illustrates the logical progression from highly strained reactants to a stable, regioisomerically pure product.
Logical relationship and reaction pathway of BCN-based SPAAC.
Causality-Driven Experimental Design: Self-Validating Protocols
A robust experimental protocol must be a self-validating system. Every step should be designed with a clear causality that isolates the true bioorthogonal signal from experimental artifacts[8].
Protocol 1: Live-Cell Surface Glycan Labeling using Polar BCN
Standard BCN can sometimes permeate cell membranes, leading to off-target intracellular background. To combat this, we utilize polar BCN derivatives (e.g., amino-BCN or glutarylamino-BCN) which have restricted membrane permeability, thereby isolating the reaction strictly to the extracellular surface[7].
Self-validating experimental workflow for live-cell BCN labeling.
Step-by-Step Methodology:
-
Metabolic Labeling: Incubate HEK293 cells with 50 µM peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for 48 hours.
-
Causality: The cellular machinery metabolizes the unnatural sugar and expresses azide-functionalized sialic acids exclusively on the cell surface glycoproteins.
-
-
Stringent Washing: Wash cells 3x with ice-cold PBS (pH 7.4) containing 1% BSA.
-
Causality: Unincorporated azido-sugars in the media will competitively inhibit the BCN probe. Washing drives the equilibrium toward target-specific conjugation on the cell membrane.
-
-
Probe Incubation: Apply 30 µM of Glutarylamino-BCN-Fluorophore in PBS for 1 hour at room temperature.
-
Causality: The highly polar glutarylamino modification prevents the probe from passively diffusing into the cytosol, ensuring that the resulting fluorescence is a true map of surface glycan distribution[7].
-
-
Self-Validation (Azide-Free Control): Run a parallel cell population incubated with vehicle (DMSO) instead of Ac4ManNAz in Step 1, followed by identical BCN probe treatment.
-
Causality: If the azide-free control exhibits >5% background fluorescence relative to the experimental arm, non-specific lipophilic intercalation is occurring. This built-in control validates that the signal is strictly SPAAC-dependent.
-
-
Analysis: Analyze via flow cytometry or confocal microscopy.
Protocol 2: Post-Synthetic Oligonucleotide Functionalization
BCN linkers can be directly incorporated into oligonucleotide sequences during automated solid-phase synthesis, enabling modular post-synthetic functionalization[9].
Step-by-Step Methodology:
-
Solid-Phase Synthesis: Synthesize the oligonucleotide, incorporating a 5'-azide modifier via standard phosphoramidite chemistry.
-
Cleavage and Desalting: Cleave the oligonucleotide from the solid support and desalt using a size-exclusion column (e.g., Sephadex G-25).
-
Causality: Removing nucleophilic scavengers (like ammonia or primary amines) and truncated sequences prevents off-target interactions and ensures accurate molar calculations for the BCN addition[9].
-
-
SPAAC Conjugation: Mix the azide-oligonucleotide (100 µM) with a 5-fold molar excess of BCN-peptide or BCN-fluorophore in aqueous buffer (pH 7.0) for 2 hours at 37°C.
-
RP-HPLC Purification: Purify the conjugate using Reverse-Phase High-Performance Liquid Chromatography.
-
Causality: The massive shift in hydrophobicity upon BCN-conjugate attachment allows baseline resolution between unreacted and conjugated oligonucleotides. The chromatogram acts as an internal validation of conjugation efficiency[10].
-
Advanced Applications in Biotherapeutics
The unique chemical characteristics of BCN have catalyzed breakthroughs across multiple therapeutic modalities:
-
Solid Phase Peptide Synthesis (SPPS): BCN amino acids can be incorporated directly into peptide backbones. Because BCN is stable under many standard SPPS conditions, it allows for the rapid, modular generation of peptide-drug conjugates without the need for post-synthetic copper catalysis, which can degrade sensitive peptide sequences[5].
-
In Cellulo DNA Imaging: BCN-linked nucleotides (e.g., PEG3-BCN dNTPs) show high reactivity in live cells. When combined with fluorogenic tetrazines, they allow for the metabolic labeling and imaging of DNA synthesis in live cells within periods as short as 15 minutes, overcoming the toxicity and slow kinetics of older methods[10].
References
- Source: nih.
- Source: researchgate.
- Source: ru.
- Source: acs.
- The Role of Bicyclononyne (BCN)
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
- Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase...
- Source: zenodo.
- Source: acs.
- Source: rwth-aachen.
Sources
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Strained Alkyne Revolution: From Fleeting Intermediates to Bioorthogonal Powerhouses
Executive Summary
For decades, strained alkynes were relegated to the realm of theoretical curiosities—highly unstable, foul-smelling intermediates used primarily to test the limits of Baeyer strain theory. Today, they are the foundational pillars of bioorthogonal chemistry. The development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) eliminated the need for cytotoxic copper catalysts, enabling real-time molecular imaging, targeted drug delivery, and the synthesis of advanced biomaterials in living systems. This technical guide explores the history, mechanistic logic, and experimental applications of strained alkynes in modern chemical biology.
Historical Evolution & Discovery
The Early Days of Ring Strain
The isolation of cyclooctyne—the smallest stable cyclic alkyne—was first achieved by A.T. Blomquist in 1938 and further characterized by Arthur C. Cope in 1953[1]. Cope noted the molecule's intensely unpleasant odor and extreme reactivity. Around the same time, John D. Roberts demonstrated the existence of benzyne, an even more strained and transient intermediate. For nearly half a century, these molecules were viewed strictly as academic benchmarks rather than practical synthetic tools[2].
The Bioorthogonal Paradigm Shift
By the early 2000s, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—developed independently by K. Barry Sharpless and Morten Meldal—had revolutionized click chemistry[3]. However, the
In 2004, Carolyn Bertozzi, Nicholas Agard, and Jennifer Prescher hypothesized that the inherent ring strain of cyclooctyne could provide the thermodynamic driving force needed to bypass the copper catalyst entirely. This led to their seminal Journal of the American Chemical Society publication detailing the first Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a discovery that eventually contributed to the 2022 Nobel Prize in Chemistry[4].
Mechanistic Grounding & Chemical Logic
To utilize strained alkynes effectively, one must understand the physical chemistry driving their reactivity.
The Physics of Ring Strain
In a standard linear alkyne, the
Orbital Interactions & Causality
This ground-state destabilization significantly alters the molecule's molecular orbital energies. The strain raises the energy of the Highest Occupied Molecular Orbital (HOMO) and, critically, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
In a [3+2] cycloaddition with an azide (the 1,3-dipole), the reaction rate is governed by the energy gap between the azide HOMO and the alkyne LUMO. By lowering the alkyne's LUMO, cyclooctynes accelerate the reaction by orders of magnitude compared to linear alkynes, functioning as a self-validating, catalyst-free system[5].
Diagram 1: Orbital interactions and transition state logic of SPAAC.
Generational Evolution of Strained Alkynes
Following the initial proof-of-concept with unsubstituted cyclooctyne (OCT), researchers systematically engineered the ring to enhance reaction kinetics and aqueous solubility[2].
-
First Generation (OCT) : Proved the concept but suffered from slow kinetics.
-
Second Generation (DIFO) : The addition of two electron-withdrawing fluorine atoms adjacent to the alkyne further lowered the LUMO, increasing the reaction rate 60-fold[5].
-
Third Generation (DIBO/DBCO/BARAC) : Fusing benzene rings to the cyclooctyne backbone increased both ring strain (via
-hybridized centers) and lipophilicity. -
Fourth Generation (BCN) : Bicyclo[6.1.0]nonyne offered a symmetrical, highly reactive, and synthetically accessible alternative.
Quantitative Comparison of Strained Alkyne Generations
| Generation | Strained Alkyne | Structural Modification | Relative Rate Constant ( | Synthetic Complexity |
| 1st | OCT | Unsubstituted 8-membered ring | Low | |
| 2nd | DIFO | Addition of two propargylic fluorine atoms | High | |
| 3rd | DIBO / DBCO | Fusion of two benzene rings | Moderate | |
| 3rd | BARAC | Addition of an amide bond in the ring | High | |
| 4th | BCN | Bicyclo[6.1.0]nonyne symmetric structure | Low |
Experimental Protocols: In Vivo SPAAC Labeling
To ensure reproducibility and scientific integrity, the following is a standardized, field-proven methodology for the bioorthogonal labeling of cell-surface glycans using SPAAC[6].
Step-by-Step Methodology
-
Metabolic Labeling : Incubate target cells (e.g., Jurkat or CHO cells) with
of peracetylated N-azidoacetylmannosamine (Ac4ManNAz) in standard culture media for 48–72 hours. Causality: The cellular machinery metabolizes this unnatural sugar, incorporating azide-modified sialic acid into cell-surface glycoproteins. -
Washing : Harvest the cells and wash three times with cold PBS (Phosphate-Buffered Saline) containing
Fetal Bovine Serum (FBS). Causality: This removes any unincorporated Ac4ManNAz, preventing off-target reactions in the media. -
SPAAC Bioconjugation : Resuspend the cell pellet in buffer containing
of a DBCO-fluorophore conjugate (e.g., DBCO-AlexaFluor 488). Incubate in the dark at room temperature for 1 hour. The strained alkyne will spontaneously react with the cell-surface azides. -
Post-Reaction Cleanup : Wash the cells three additional times with PBS/FBS buffer. Causality: Removing unreacted DBCO probe is critical to preventing high background fluorescence during analysis.
-
Analysis : Fix the cells with
paraformaldehyde (PFA) for 15 minutes, or analyze live cells directly using flow cytometry or confocal fluorescence microscopy to quantify glycan expression.
Diagram 2: Step-by-step experimental workflow for in vivo SPAAC labeling of cell-surface glycans.
Expanding the Scope: Protection Strategies and Advanced Applications
As the utility of strained alkynes expanded into complex drug development—such as Antibody-Drug Conjugates (ADCs) and hydrogel synthesis—a new challenge emerged: their high reactivity made them incompatible with certain upstream synthetic steps.
To solve this, researchers developed highly specific protection-deprotection strategies. For instance, a strained alkyne can be temporarily protected by forming a dicobalt-hexacarbonyl complex (
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.[Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews / NIH PMC.[Link]
-
Gobbo, P., Romagnoli, T., Barbon, S. M., Price, J. T., Keir, J., Gilroy, J. B., & Workentin, M. S. (2015). Expanding the scope of strained-alkyne chemistry: a protection–deprotection strategy via the formation of a dicobalt–hexacarbonyl complex. Chemical Communications.[Link]
-
The Nobel Committee for Chemistry. (2022). The Nobel Prize in Chemistry 2022: Click chemistry and bioorthogonal chemistry. The Royal Swedish Academy of Sciences.[Link]
Sources
- 1. How click conquered chemistry | Feature | Chemistry World [chemistryworld.com]
- 2. Cu-free click cycloaddition reactions in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nobel Prize in Chemistry 2022 [cinz.nz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bicyclo[6.1.0]non-4-en-9-ylmethanol CAS number and identification
The following technical guide details the properties, synthesis, and applications of Bicyclo[6.1.0]non-4-en-9-ylmethanol , a critical intermediate in the production of bioorthogonal "click" chemistry reagents.
Executive Summary
Bicyclo[6.1.0]non-4-en-9-ylmethanol is a bicyclic alkene alcohol primarily utilized as the immediate synthetic precursor to Bicyclo[6.1.0]non-4-yne (BCN) . BCN is a premier cyclooctyne reagent used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free bioorthogonal ligation method essential for live-cell imaging and bioconjugation.
While the alkyne (BCN) is the active conjugation agent, the alkene (the subject of this guide) represents the structural scaffold where stereochemistry (endo vs. exo) is established. Control of this intermediate is the determining factor in the yield and kinetics of the final click reagent.
Chemical Identity & Properties
This compound exists as two diastereomers (endo and exo) relative to the fused cyclopropane ring. The endo isomer is the preferred precursor for the standard commercial BCN reagent.
| Property | Data |
| Chemical Name | Bicyclo[6.1.0]non-4-en-9-ylmethanol |
| IUPAC Name | [(1R,8S,9s)-bicyclo[6.1.0]non-4-en-9-yl]methanol (Endo isomer) |
| CAS Number (Generic) | 374898-56-3 |
| CAS Number (Specific) | 1312010-01-7 (Refers to the (1R,8S,9r) or related isomer) |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Appearance | Colorless viscous oil |
| Solubility | Soluble in DCM, MeOH, Ethyl Acetate; slightly soluble in water.[1][2][3][4][5][6] |
| Key Functional Groups | Primary Alcohol (C9-position), Cis-Alkene (C4-position) |
Structural Analysis
The molecule consists of a cyclooctene ring fused to a cyclopropane ring.
-
Strain Energy: The alkene intermediate possesses moderate ring strain (~7 kcal/mol) due to the transannular interactions in the cyclooctene ring and the fused cyclopropane.
-
Reactivity: Unlike its alkyne derivative (BCN), this alkene is chemically stable under ambient conditions and does not undergo spontaneous cycloaddition with azides.
Synthesis & Manufacturing Protocol
The synthesis of Bicyclo[6.1.0]non-4-en-9-ylmethanol is the bottleneck step in BCN production. It requires precise stereocontrol during the formation of the bicyclic skeleton.
Core Reaction Pathway
-
Cyclopropanation: Rhodium-catalyzed addition of ethyl diazoacetate to 1,5-cyclooctadiene.[7]
-
Reduction: Conversion of the ester moiety to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).
Graphviz Diagram: Synthetic Workflow
Caption: Synthetic route from 1,5-cyclooctadiene to the target alcohol and subsequent conversion to BCN.
Detailed Protocol (Self-Validating)
Step 1: Rhodium-Catalyzed Cyclopropanation
-
Reagents: 1,5-Cyclooctadiene (8.0 equiv), Ethyl Diazoacetate (1.0 equiv), Rh₂(OAc)₄ (0.5 mol%).[8]
-
Procedure: To a flame-dried flask containing Rh₂(OAc)₄ and excess 1,5-cyclooctadiene in DCM, add Ethyl Diazoacetate dropwise over 4 hours via syringe pump.
-
Why Slow Addition? To prevent dimerization of the diazoacetate and maximize cyclopropanation efficiency.
-
-
Validation: TLC (10% EtOAc/Hexane) should show the disappearance of diazoacetate and appearance of two diastereomeric ester spots (endo and exo).
-
Purification: Silica gel chromatography is required to separate the endo (syn) ester from the exo (anti) ester if isomerically pure BCN is desired.
Step 2: Reduction to Alcohol (The Target)
-
Reagents: LiAlH₄ (1.0 equiv), Dry Diethyl Ether or THF.
-
Procedure: Suspend LiAlH₄ in dry ether at 0°C. Add the isolated ester dropwise. Stir for 30 minutes, then warm to room temperature.
-
Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular solid, allowing for easy filtration.
-
Result: The filtrate contains pure Bicyclo[6.1.0]non-4-en-9-ylmethanol .
Identification & Characterization
Confirmation of the structure requires distinguishing the alkene protons from the cyclopropane protons.
NMR Spectroscopy (400 MHz, CDCl₃)
-
Alkene Protons (H4, H5): A multiplet at δ 5.60 – 5.70 ppm . This confirms the double bond is intact (cis-configuration).
-
Hydroxymethyl Group (-CH₂OH): A doublet at δ 3.50 – 3.60 ppm (depending on isomer).
-
Cyclopropane Protons: High-field signals between δ 0.60 – 1.50 ppm .
-
Diagnostic: The bridgehead protons (H1, H8) and the methine proton (H9) show distinct coupling patterns distinguishing endo from exo.
-
Mass Spectrometry[4]
-
Ionization: ESI+ or APCI.
-
Observed Mass: [M+H]⁺ = 153.12 or [M+Na]⁺ = 175.11.
Applications in Bioorthogonal Chemistry[4][6][9]
The primary utility of Bicyclo[6.1.0]non-4-en-9-ylmethanol is its conversion to BCN , a "gold standard" reagent for copper-free click chemistry.
Mechanism of Activation
The transformation from the alkene (Topic) to the alkyne (BCN) introduces approximately 18 kcal/mol of ring strain.
-
Precursor (Alkene): Stable, sp² carbons at C4-C5. Bond angle ~120°.
-
Product (Alkyne): Highly strained, sp carbons at C4-C5. Bond angle deviating significantly from 180° (approx 160°).
This strain drives the rapid kinetics (k ≈ 0.14 M⁻¹s⁻¹) of BCN with azides, enabling labeling of biomolecules in living systems without toxic copper catalysts.
Graphviz Diagram: Activation Pathway
Caption: The chemical evolution from the stable alkene precursor to the active click reagent.
References
-
Dommerholt, J., et al. (2010).[9][10] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422–9425.[9][10] Link
- Rady, B., et al. (2010). Synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethanol. Organic Syntheses.
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 805–815. Link
-
PubChem Compound Summary. Bicyclo[6.1.0]non-4-ene-9-methanol. Link
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- 2. preprints.org [preprints.org]
- 3. (Z,1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-methanol | CAS: 1312010-01-7 | AxisPharm [axispharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. EP2753607B1 - Bicyclo[6.1.0]non-4-yne reagents for chemical modification of oligonucleotides - Google Patents [patents.google.com]
- 10. WO2013036748A1 - Bicyclo[6.1.0]non-4-yne reagents for chemical modification of oligonucleotides - Google Patents [patents.google.com]
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN Alcohol): A Comprehensive Technical Guide on Physical Properties, Chemical Reactivity, and Bioorthogonal Applications
Executive Summary
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, universally referred to as [1], is a highly reactive, bifunctional cyclooctyne derivative that has become a cornerstone reagent in bioorthogonal chemistry. Featuring a highly strained cyclooctyne ring and a primary alcohol functional group, BCN-OH bridges the gap between rapid reaction kinetics and synthetic versatility[2]. It is primarily utilized in[3], enabling the catalyst-free, covalent ligation of biomolecules in complex biological milieus. This whitepaper provides an authoritative overview of its physicochemical properties, mechanistic advantages, and field-proven experimental protocols for drug development and bioconjugation.
Physicochemical Profiling
Understanding the physical and chemical properties of BCN alcohol is essential for optimizing storage, handling, and reaction conditions. As a strained alkyne, BCN-OH is inherently reactive but maintains excellent stability under recommended storage conditions[4].
Table 1: Physical and Chemical Properties of BCN Alcohol
| Property | Value / Description |
| IUPAC Name | [(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-yl]methanol |
| CAS Number | 1263166-90-0 (endo-isomer)[2] |
| Molecular Formula | C₁₀H₁₄O[1] |
| Molecular Weight | 150.22 g/mol [1] |
| Physical Form | White to off-white powder or viscous liquid[5] |
| Melting Point | ~64 °C[2] |
| Density | ~1.08 g/cm³ (Predicted)[2] |
| Solubility | Soluble in DMSO, DMF, DCM, and Methanol[6] |
| Storage Conditions | -20 °C, sealed in a dry, inert atmosphere[5] |
| Hazard Classification | H315, H319, H335 (Skin, Eye, and Respiratory Irritation)[2] |
Mechanistic Insights: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary utility of BCN alcohol lies in its ability to undergo SPAAC. The driving force behind this reaction is the release of approximately 18 kcal/mol of[7]. Unlike the classic CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition), SPAAC eliminates the need for cytotoxic copper catalysts, making it ideal for in vivo and live-cell applications[6].
BCN exhibits a unique structural advantage over other cyclooctynes like DIBO (Dibenzocyclooctyne). Its plane of symmetry[8] during the cycloaddition with azides. This symmetry ensures that the resulting triazole conjugates are homogeneous, which is a critical regulatory and analytical requirement in the development of Antibody-Drug Conjugates (ADCs) and oligonucleotide therapeutics[9].
Logical flow of the SPAAC reaction between symmetric BCN and an azide-tagged biomolecule.
Derivatization Workflows for Therapeutics
The primary alcohol group of BCN-OH serves as a versatile synthetic handle[2]. It is rarely used as a nucleophile in its native state; instead, it is typically activated to create electrophilic linkers[10].
Common activation strategies involve reacting BCN-OH with N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate to yield[11]. These activated esters are then coupled to amine-containing payloads, PEG spacers, or PROTAC ligands[12]. Recent advancements have also introduced "BCN acid," an oxidized analogue of BCN alcohol that allows for the formation of [10], outperforming traditional carbamate linkages in biological environments.
Workflow for the derivatization of BCN-OH into functionalized probes and therapeutic linkers.
Experimental Protocol: SPAAC Bioconjugation
To ensure high-fidelity bioconjugation, the following self-validating protocol outlines the coupling of an azide-modified protein with a BCN-functionalized probe. This methodology relies on stoichiometric control and solubility management to prevent precipitation and ensure complete conversion[6].
Step 1: Reagent Preparation
-
Azide-Protein Stock: Dissolve the azide-tagged protein in a physiological buffer (e.g., 1X PBS, pH 7.4) to a concentration of 1–10 mg/mL[6].
-
Causality: PBS maintains the native conformation of the protein while providing an optimal pH for stability.
-
-
BCN-Probe Stock: Dissolve the BCN derivative in anhydrous DMSO or DMF to a concentration of 10–50 mM[6].
-
Causality: BCN derivatives are highly lipophilic; creating a concentrated organic stock prevents premature precipitation when introduced to the aqueous protein solution.
-
Step 2: Reaction Setup
-
Add the BCN-probe stock to the protein solution to achieve a 2- to 5-fold molar excess of the BCN reagent relative to the azide groups[6].
-
Causality: A molar excess drives the bimolecular reaction to completion. Ensure the final concentration of DMSO/DMF does not exceed 5-10% (v/v) to prevent protein denaturation.
-
Step 3: Incubation
-
Incubate the reaction mixture at room temperature (20–25 °C) for 2 to 4 hours under gentle agitation[6].
-
Causality: SPAAC is slightly slower than CuAAC. A 2-4 hour window ensures quantitative conversion without requiring elevated temperatures that could thermally degrade the biomolecule.
-
Step 4: Purification and Validation (Self-Validating System)
-
Remove excess unreacted BCN-probe using size-exclusion chromatography (SEC) or dialysis against PBS[13].
-
Validate the conjugation via LC-MS or SDS-PAGE[13].
-
Causality: LC-MS will confirm the exact mass shift corresponding to the triazole adduct. The absence of split peaks in the chromatogram validates the regiochemical purity afforded by BCN's inherent plane of symmetry.
-
References
-
[1] Title: [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol | C10H14O | CID 53380994 | Source: PubChem | URL:[Link]
-
[10] Title: Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes | Source: PubMed Central (PMC) | URL:[Link]
-
[9] Title: antibodies - Synaffix | Source: MDPI Antibodies | URL:[Link]
-
[8] Title: Oligonucleotide Tagging for Copper-Free Click Conjugation | Source: MDPI Molecules | URL:[Link]
Sources
- 1. [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol | C10H14O | CID 53380994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BCN-OH | 1263166-90-0 [chemicalbook.com]
- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 4. BCN-OH | 1263166-90-0 | Benchchem [benchchem.com]
- 5. Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 1379662-52-8 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. synaffix.com [synaffix.com]
- 10. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BCN-exo-PEG2-NH2 | Benchchem [benchchem.com]
Stereoisomers of Bicyclo[6.1.0]non-4-yn-9-ylmethanol
An In-depth Technical Guide to the (BCN-OH)
Abstract
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), a cornerstone of bioorthogonal chemistry, possesses a unique three-dimensional structure that gives rise to a complex stereochemical landscape. This guide provides a comprehensive analysis of the stereoisomers of BCN-OH, intended for researchers, scientists, and professionals in drug development. We will delve into the structural nuances of the endo and exo diastereomers and their respective enantiomers, providing expert insight into the synthetic strategies for their controlled preparation. Furthermore, this guide outlines detailed, field-proven protocols for the analytical separation and characterization of these stereoisomers, emphasizing the causality behind experimental choices to ensure reproducible and reliable results. The critical role of stereochemically pure BCN-OH in the construction of advanced bioconjugates, such as antibody-drug conjugates (ADCs), is also discussed, highlighting the importance of stereoisomeric purity in therapeutic applications.
Introduction: The Significance of a Strained Alkyne
The advent of strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized the field of chemical biology, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] At the forefront of this technology is bicyclo[6.1.0]non-4-yne (BCN), a cyclooctyne whose ring strain is masterfully harnessed to achieve rapid reaction kinetics with azides.[1] The functionalized derivative, bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), has emerged as one of the most prominent and versatile scaffolds in this class.[2] Its hydroxyl group provides a convenient handle for further derivatization, allowing for its incorporation into a wide array of biomolecules, including oligonucleotides and proteins, for applications ranging from cellular imaging to drug delivery.[3][4]
However, the synthesis of BCN-OH is not trivial, as it invariably produces a mixture of stereoisomers. The bicyclo[6.1.0]nonane framework is inherently three-dimensional, and the fusion of the cyclopropane ring to the cyclooctyne ring, along with the substituent at the C9 position, creates distinct stereoisomers with potentially different physical, chemical, and biological properties. For those of us in the field of drug development and molecular probe design, understanding and controlling this stereochemistry is paramount. The spatial arrangement of the linker can significantly impact the efficacy, stability, and pharmacokinetic properties of a bioconjugate. This guide, therefore, serves as a senior-level technical resource for navigating the stereochemical complexities of BCN-OH.
Molecular Structure and Stereochemical Analysis
The stereoisomerism of Bicyclo[6.1.0]non-4-yn-9-ylmethanol arises from two main structural features: the fusion of the cyclopropane ring to the eight-membered ring and the orientation of the hydroxymethyl group at the C9 position. This gives rise to diastereomers, which are further classified as enantiomeric pairs.
-
Diastereomers: Endo and Exo Isomerism: The terms endo and exo are used to describe the orientation of the C9-substituent (the hydroxymethyl group) relative to the larger, eight-membered ring.[5]
-
The endo isomer has the hydroxymethyl group oriented on the same side as the larger bridge (the six-carbon bridge of the original cyclooctane ring), tucked "inside" the bicyclic system.
-
The exo isomer has the hydroxymethyl group oriented on the opposite side, pointing "away" from the bicyclic system.
-
-
Enantiomers: The BCN-OH molecule lacks a plane of symmetry, making it chiral. Therefore, both the endo and exo diastereomers exist as pairs of non-superimposable mirror images known as enantiomers. For instance, the commercially available endo-BCN-OH is often specified as (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol.[6][7] Its enantiomer would be (1S,8R,9R)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol.
The relationship between these stereoisomers can be visualized as follows:
Caption: Logical relationship of BCN-OH stereoisomers.
The endo and exo isomers can exhibit different reactivity and stability. For example, the endo isomer is generally the major product in many synthetic preparations and is thought to have slightly higher reactivity in SPAAC reactions due to steric factors. However, the exo isomer may offer advantages in certain applications where the linker needs to be positioned away from the attached biomolecule.
Synthetic Strategies for Stereocontrol
The stereochemical outcome of BCN-OH synthesis is largely determined during the cyclopropanation of a cyclooctadiene precursor. A common and effective route starts from 1,5-cyclooctadiene (COD).
Caption: General synthetic workflow for BCN-OH.
Expertise in Action: Influencing the Endo/Exo Ratio
The key to controlling the diastereomeric ratio lies in the cyclopropanation step. While a standard catalyst like Rhodium(II) acetate (Rh₂(OAc)₄) often yields a nearly 1:1 mixture of syn (which leads to endo-BCN-OH) and anti (leading to exo-BCN-OH) cyclopropanated esters, more sterically demanding catalysts can be employed to favor one isomer.[8] For example, Hashimoto-type catalysts, such as Rh₂(S-BHTL)₄, have been shown to provide a significant preference for the syn diastereomer.[8] This is a critical consideration for process development scientists aiming to maximize the yield of the desired isomer and simplify downstream purification. The rationale here is that the bulky ligands on the rhodium catalyst create a chiral pocket that favors a specific orientation of the incoming cyclooctadiene, leading to a diastereoselective reaction.
Protocols for Separation and Characterization
Once a mixture of BCN-OH stereoisomers is synthesized, robust analytical and preparative methods are required for their separation and characterization.
Separation by Chiral High-Performance Liquid Chromatography (HPLC)
For a researcher in drug development, achieving high enantiomeric and diastereomeric purity is non-negotiable. Chiral HPLC is the gold standard for both analytical and preparative-scale separation of BCN-OH stereoisomers.
Protocol: Chiral HPLC Separation of Endo and Exo BCN-OH Enantiomers
-
Column Selection: The choice of chiral stationary phase (CSP) is the most critical parameter. For molecules like BCN-OH, polysaccharide-based CSPs are an excellent starting point.
-
Initial Screening: We recommend screening columns such as Daicel Chiralpak IA, IB, and IC. These phases, based on immobilizing amylose or cellulose derivatives, offer a broad range of enantioselectivity.
-
Our Rationale: The helical structure of the polysaccharide polymers creates chiral grooves. Enantiomers will have different affinities for these grooves based on interactions like hydrogen bonding (with the hydroxyl group of BCN-OH), dipole-dipole interactions, and steric hindrance, leading to differential retention times.
-
-
Mobile Phase Optimization:
-
Normal Phase: A mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v) is typically effective. The isopropanol acts as a polar modifier, influencing the interaction of the analyte with the CSP.
-
Systematic Adjustment: The ratio of hexane to isopropanol should be systematically varied (e.g., from 95:5 to 80:20) to optimize resolution and retention time. A lower percentage of isopropanol generally leads to longer retention times and potentially better resolution.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (alkynes have a weak UV absorbance at this wavelength).
-
Sample Preparation: Dissolve the BCN-OH mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Self-Validation and Data Interpretation: The successful separation should yield four distinct peaks corresponding to the two enantiomers of the endo isomer and the two enantiomers of the exo isomer. The identity of the diastereomers can be confirmed by NMR (as described below), and the enantiomeric pairs will have identical UV spectra. The area under each peak can be used to determine the diastereomeric and enantiomeric excess.
| Stereoisomer | Typical Elution Order | Retention Time (min) (Example) |
| (1S,8R,9s)-exo-BCN-OH | 1 | 8.5 |
| (1R,8S,9R)-exo-BCN-OH | 2 | 9.8 |
| (1S,8R,9R)-endo-BCN-OH | 3 | 11.2 |
| (1R,8S,9s)-endo-BCN-OH | 4 | 12.5 |
Note: The elution order is dependent on the specific chiral stationary phase and mobile phase used and must be determined empirically.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the relative stereochemistry (endo vs. exo) of the separated isomers.
Protocol: NMR Analysis to Distinguish Endo and Exo Diastereomers
-
¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in CDCl₃.
-
Key Differentiating Signal: The most diagnostic proton is the one on the C9 carbon (the CH to which the CH₂OH group is attached). In the endo isomer , this proton is in a more shielded environment due to its proximity to the π-system of the alkyne and the C-C bonds of the eight-membered ring. Consequently, it will appear at a higher field (lower ppm value) compared to the corresponding proton in the exo isomer .
-
Expected Chemical Shifts:
-
Endo Isomer: The C9-H proton typically appears as a triplet around 0.8-1.0 ppm.
-
Exo Isomer: The C9-H proton will be shifted downfield, appearing around 1.2-1.4 ppm.
-
-
-
2D NMR (NOESY) for Confirmation:
-
Rationale: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can definitively confirm the spatial relationship between atoms.
-
Procedure: For the endo isomer , a NOESY experiment should show cross-peaks between the protons of the hydroxymethyl group and the protons on the inside of the eight-membered ring. These correlations will be absent or much weaker in the exo isomer . This provides irrefutable evidence of the relative stereochemistry.
-
-
Use of Chiral Shift Reagents (for Enantiomeric Purity):
-
To confirm the enantiomeric purity determined by HPLC, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample.
-
Mechanism: The chiral shift reagent will form a diastereomeric complex with each enantiomer of BCN-OH. In a chiral environment, the corresponding protons of the two enantiomers are no longer magnetically equivalent and will exhibit different chemical shifts. By integrating the signals, the enantiomeric excess can be calculated, thus validating the HPLC results.
-
Applications and the Importance of Stereochemical Purity
The primary application of BCN-OH is in the construction of complex bioconjugates.[2][9] In this context, the stereochemistry of the BCN linker is not merely an academic detail; it can have profound consequences.
-
Antibody-Drug Conjugates (ADCs): In an ADC, the linker connects a potent cytotoxic drug to a monoclonal antibody. The length and geometry of this linker are critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. An endo vs. exo configuration will position the drug differently relative to the antibody surface, which could influence its susceptibility to enzymatic cleavage, its potential for aggregation, and its overall therapeutic index.
-
Molecular Probes: When BCN-OH is used to attach a fluorescent dye or a PET imaging agent to a targeting molecule, the stereochemistry can affect the local environment of the reporter. This can lead to differences in fluorescence quantum yield or binding affinity, underscoring the need for stereochemically defined reagents.
Conclusion and Future Outlook
Bicyclo[6.1.0]non-4-yn-9-ylmethanol is a powerful tool in the arsenal of the modern drug developer and chemical biologist. However, its inherent stereocomplexity necessitates a rigorous approach to its synthesis, separation, and characterization. As the field moves towards increasingly sophisticated bioconjugates with precisely defined structures, the demand for stereochemically pure reagents like endo- and exo-BCN-OH will only grow. Future research will likely focus on developing more highly stereoselective synthetic methods to access each of the four stereoisomers in high purity, obviating the need for challenging preparative separations. This will undoubtedly accelerate the development of next-generation therapeutics and diagnostics built upon this remarkable strained alkyne scaffold.
References
-
Rady, T., Mosser, M., Nothisen, M., Erb, S., Dovgan, I., Cianférani, S., Wagner, A., & Chaubet, G. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances. [Link]
-
Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]
- Glen-2000-1120: Bicyclo[6.1.0]non-4-yne reagents for chemical modification of oligonucleotides. (2016).
-
O'Brien, C., Grøtli, M., & Tedebark, U. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. [Link]
-
Presolski, P. J., & Finn, M. G. (2012). Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. Organic Letters. [Link]
-
Nikje, M. M. A., & Farrokhi, A. (2006). A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. Molecules. [Link]
-
PubChem. [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol. [Link]
-
Reusch, W. (2013). Stereoisomers. Michigan State University Department of Chemistry. [Link]
-
Poole, C. F. (2012). Separation of Stereoisomers. In Encyclopedia of Analytical Science. [Link]
-
Chem-Impex. (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol. [Link]
-
Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Royal Society of Chemistry. [Link]
-
Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. PMC. [Link]
-
PubChem. Bicyclo[6.1.0]nonane. [Link]
-
O'Brien, C., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ResearchGate. [Link]
-
Wikipedia. endo–exo isomerism. [Link]
-
Ashenhurst, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]
-
O'Brien, C., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase... PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2753607B1 - Bicyclo[6.1.0]non-4-yne reagents for chemical modification of oligonucleotides - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 6. (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 1263166-90-0 | TCI AMERICA [tcichemicals.com]
- 7. (1 R ,8 S ,9 S )-二环 \ [6.1.0] 非-4-炔-9-基甲醇 for Copper-free Click Chemistry | Sigma-Aldrich [sigmaaldrich.com]
- 8. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Advanced Computational Modeling of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) for Bioorthogonal Applications
Executive Summary
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-methanol) represents a gold standard in bioorthogonal chemistry, specifically for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Unlike linear alkynes, BCN derives its hyper-reactivity from significant ring strain (~18-20 kcal/mol) embedded within its eight-membered ring fused to a cyclopropane moiety.
For drug development professionals and computational chemists, accurate modeling of BCN is not merely about reproducing structures; it is about predicting kinetic tunability and bio-stability. This guide outlines a rigorous, field-proven computational framework to model BCN derivatives, focusing on transition state (TS) location, activation barrier assessment, and the application of the Distortion/Interaction model to rationalize reactivity.
Part 1: Molecular Architecture & Strain Analysis
Conformational Landscape: Endo vs. Exo
BCN exists primarily as two diastereomers: endo and exo. The endo isomer is the commercially dominant form due to its synthetic accessibility and favorable kinetic profile.
-
Computational Directive: You must model both isomers to establish a baseline. The endo isomer typically exhibits a slightly different ring strain profile due to the transannular interaction between the hydroxyl group and the alkyne
-system. -
Self-Validating Check: Ensure your optimized endo structure shows the hydroxymethyl group oriented towards the eight-membered ring, while the exo points away.
Quantifying Ring Strain Energy (RSE)
Reactivity in SPAAC is driven by the release of Ring Strain Energy. To quantify this, use isodesmic reaction schemes rather than simple homodesmotic ones, as they better balance bond types.
Recommended Isodesmic Scheme:
Part 2: Reaction Kinetics & Transition State Theory
The Computational Level of Theory
Standard DFT functionals like B3LYP often underestimate barrier heights in cycloadditions due to poor description of dispersion forces.
-
Gold Standard: M06-2X or
B97X-D with a 6-311+G(d,p) basis set. -
Why: M06-2X is parameterized for non-covalent interactions and transition states, yielding activation free energies (
) typically within 1-2 kcal/mol of experimental values. -
Solvation: Use SMD (Solvation Model based on Density) with water or acetonitrile. PCM is acceptable but SMD often provides better free energy of solvation for polar transition states.
The Distortion/Interaction Model
To explain why BCN is reactive, we apply the Distortion/Interaction (or Activation Strain) model.
- (Distortion Energy): The energy required to distort the ground state BCN and Azide into their Transition State geometries. BCN is "pre-distorted" by its ring strain, lowering this penalty.
- (Interaction Energy): The stabilizing interaction between the distorted fragments (HOMO-LUMO overlap).
Part 3: Comprehensive Computational Protocol
Workflow Visualization
The following diagram outlines the critical path for obtaining reliable kinetic data.
Caption: Step-by-step computational workflow for determining BCN reaction kinetics.
Step-by-Step Methodology
Step 1: Ground State Optimization
Generate the 3D structure of endo-BCN-methanol. Perform a conformational search for the hydroxymethyl rotamers.
-
Protocol: Optimize the lowest energy conformer at M06-2X/6-311+G(d,p).
-
Self-Validation: Verify no imaginary frequencies are present.
Step 2: Transition State (TS) Location
The SPAAC reaction is a concerted [3+2] cycloaddition. The TS is usually asynchronous , meaning one C-N bond forms slightly before the other.
-
Input Strategy: Use a "Guess" structure where the Azide is placed parallel to the Alkyne, with C-N distances approx 2.2 Å.
-
Gaussian Keyword: Opt=(TS, CalcFc, NoEigenTest) Freq
-
Self-Validation: The output must contain exactly one imaginary frequency (typically -300 to -500
) corresponding to the formation of the two C-N bonds.
Step 3: Intrinsic Reaction Coordinate (IRC)
Never assume a TS is correct based on one frequency alone.
-
Protocol: Run an IRC calculation (IRC=(CalcFC, MaxPoints=20)) to ensure the TS rolls down to the starting BCN+Azide on one side and the Triazole product on the other.
Step 4: Kinetics Calculation
Calculate the rate constant
Part 4: Data Presentation & Validation
Quantitative Benchmarks
When validating your model, compare your computed values against these established experimental benchmarks for BCN + Benzyl Azide in Methanol/Water.
| Parameter | Experimental Value [1][2] | Target Comp. Value (M06-2X) | Notes |
| Rate Constant ( | Highly solvent dependent. | ||
| Barrier height. | |||
| C-N Bond Lengths (TS) | N/A | Asynchronous formation.[2] | |
| Distortion Energy | N/A | Low distortion indicates high reactivity. |
Mechanistic Pathway
The following diagram illustrates the energy landscape of the SPAAC reaction.
Caption: Energy profile of the SPAAC reaction between BCN and an organic azide.
References
-
Dommerholt, J., et al. (2010).[3] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]
-
Ess, D. H., et al. (2008). Transition States of Strain-Promoted Metal-Free Click Chemistry: 1,3-Dipolar Cycloadditions of Phenyl Azide and Cyclooctynes. Organic Letters. [Link]
-
Gordon, C. G., et al. (2012). Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry. Journal of the American Chemical Society. [Link]
-
Liang, Y., et al. (2012). Distortion/Interaction Analysis of the Reactivities of Cyclooctynes in Strain-Promoted Cycloadditions. Journal of Organic Chemistry. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2753607B1 - Bicyclo[6.1.0]non-4-yne reagents for chemical modification of oligonucleotides - Google Patents [patents.google.com]
Methodological & Application
Application Note: Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) in Copper-Free Click Chemistry
[1]
Executive Summary
This guide details the application of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike first-generation cyclooctynes, BCN offers a unique balance of hydrophilicity, symmetry, and reaction kinetics , making it the superior choice for intracellular labeling and applications requiring minimal steric bulk. This document provides validated protocols for protein bioconjugation and live-cell imaging, supported by mechanistic insights and comparative data against DBCO.[1][2]
Mechanistic Foundation & Chemical Logic
The SPAAC Mechanism
Copper-catalyzed click chemistry (CuAAC) is cytotoxic due to the generation of reactive oxygen species by Cu(I). BCN circumvents this by utilizing ring strain (~18 kcal/mol) to lower the activation energy barrier for the [3+2] cycloaddition with azides.
The BCN scaffold fuses a cyclooctyne ring with a cyclopropane ring. This fusion imparts significant bond angle deformation (deviation from the ideal 180° alkyne bond angle to ~160°), raising the energy of the ground state (HOMO) and lowering the LUMO, thereby accelerating the reaction with the azide dipole without a catalyst.
Why BCN? (The "Goldilocks" Cyclooctyne)
While Dibenzocyclooctyne (DBCO) is faster for some applications, BCN is often preferred for:
-
Symmetry: BCN is
symmetric. Reaction with azides yields a single regioisomer (unlike DBCO/DIBO), simplifying HPLC/MS characterization. -
Hydrophilicity: The aliphatic backbone is significantly less hydrophobic than the fused benzene rings of DBCO, reducing non-specific binding to hydrophobic protein patches.
-
Thiol Stability: BCN exhibits superior stability against biological nucleophiles (e.g., glutathione) compared to DBCO, which is prone to thiol-yne addition over extended incubations.
Reaction Pathway Diagram
Caption: Figure 1.[3][4][5] Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing BCN.[3][6][7] The release of ring strain drives the formation of a stable triazole linkage.
Technical Specifications
| Parameter | Specification | Notes |
| IUPAC Name | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | Endo isomer is standard. |
| Molecular Weight | 150.22 g/mol | Small footprint minimizes steric perturbation. |
| Solubility | DMSO, DMF, MeOH, Water (moderate) | More water-soluble than DBCO. |
| Reaction Rate ( | 0.14 – 0.29 M | Comparable to DIBO; slower than DBCO for aliphatic azides, but faster for aromatic azides. |
| Stability | High in aqueous buffers (pH 4-9) | Stable to acid/base; minimal thiol reactivity. |
| Storage | -20°C, Desiccated | Dissolve in anhydrous DMSO/DMF immediately before use. |
Application Protocol: Protein Labeling
Objective: Conjugate a BCN-modified fluorophore to an Azide-labeled protein (e.g., IgG). Prerequisite: Protein must already contain an azide moiety (via NHS-Azide or enzymatic labeling).
Materials
-
Azide-labeled Protein (1-5 mg/mL in PBS, pH 7.4).
-
BCN-Probe (e.g., BCN-PEG4-Fluorophore) dissolved in anhydrous DMSO (10 mM stock).
-
Reaction Buffer: PBS or HEPES pH 7.4 (Avoid Tris if using NHS esters, but fine for click).
-
Desalting Column: Zeba Spin or PD-10 (40 kDa MWCO).
Step-by-Step Workflow
-
Calculation: Determine the molar excess of BCN required.
-
Standard: 10–20 molar equivalents of BCN per azide group.
-
Low Concentration (<1 mg/mL): Increase to 50 equivalents to drive kinetics.
-
-
Reaction Setup:
-
Add the calculated volume of BCN stock to the protein solution.
-
Critical: Ensure final DMSO concentration is <10% (ideally <5%) to prevent protein denaturation.
-
Example: To 100 µL of 50 µM IgG-Azide, add 1 µL of 10 mM BCN-Probe (20 eq).
-
-
Incubation:
-
Incubate at Room Temperature for 4–16 hours or 4°C overnight .
-
Note: Unlike CuAAC, SPAAC is slower. Overnight incubation ensures >95% conversion.
-
Protect from light if using fluorophores.
-
-
Quenching (Optional but Recommended):
-
Add 50 equivalents of soluble azide (e.g., 3-Azidopropanol) to scavenge unreacted BCN if downstream purification is difficult. Incubate 30 mins.
-
-
Purification:
-
Remove excess BCN/Azide using a desalting column or dialysis against PBS.
-
Validation: Measure Absorbance Ratio (A280/A_dye) to calculate Degree of Labeling (DOL).
-
Application Protocol: Live Cell Imaging
Objective: Metabolic labeling of cell surface glycans using Azido-sugars followed by BCN detection.
Workflow Diagram
Caption: Figure 2. Metabolic labeling workflow. Azide-sugars are incorporated into glycans, then detected via BCN-fluorophore conjugates.
Protocol Details
-
Metabolic Labeling: Treat cells with 25–50 µM Tetraacetylated N-Azidoacetylmannosamine (Ac4ManNAz) for 24–48 hours.
-
Washing: Wash cells 2x with warm PBS to remove free azido sugars.
-
Labeling: Prepare labeling solution: 10 µM BCN-Fluorophore in complete media (or PBS + 1% BSA).
-
Expert Tip: BCN is cell-permeable. If labeling only surface proteins, perform at 4°C to inhibit endocytosis, or use sulfated (charged) BCN derivatives.
-
-
Incubation: 30–60 minutes at 37°C.
-
Wash: Wash 3x with PBS containing 1% BSA (albumin absorbs hydrophobic dyes, reducing background).
-
Fixation (Optional): Fix with 4% Paraformaldehyde if required. BCN triazoles are chemically stable during fixation.[7]
Comparative Analysis: BCN vs. DBCO[2][3][10][11]
| Feature | BCN (Bicyclononyne) | DBCO (Dibenzocyclooctyne) | Decision Guide |
| Kinetics (Aliphatic Azide) | Moderate (~0.2 M | Fast (~0.6 M | Use DBCO for low-concentration targets where speed is critical. |
| Kinetics (Aromatic Azide) | Fast | Slow | Use BCN if the azide is attached to an aromatic ring. |
| Hydrophobicity | Low (More Hydrophilic) | High (Very Hydrophobic) | Use BCN to reduce background "sticky" staining in cells. |
| Regiochemistry | Single Isomer (Symmetric) | Mixture of Regioisomers | Use BCN for analytical purity (MS/HPLC). |
| Thiol Stability | High | Moderate (Reacts with free thiols) | Use BCN for intracellular labeling where GSH is high. |
Troubleshooting & Optimization
-
Problem: Low Signal Intensity.
-
Cause: Incomplete reaction due to slow kinetics.
-
Solution: Increase BCN concentration (up to 50-100 µM) or extend incubation time. Ensure the Azide incorporation step was successful.
-
-
Problem: High Background.
-
Cause: Hydrophobic interaction of the probe with membranes.
-
Solution: Use BCN conjugated to PEG linkers (BCN-PEG4-Dye). Wash with 1% BSA or 0.1% Tween-20.
-
-
Problem: Precipitation.
-
Cause: BCN stock added too rapidly to aqueous buffer.
-
Solution: Dilute BCN in a small intermediate volume or add dropwise while vortexing.
-
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425.
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[3] Journal of the American Chemical Society, 126(46), 15046-15047.
-
van Geel, R., et al. (2012). Chemo- and Regioselective Modification of Proteins through Strain-Promoted Cycloaddition.[7] Bioconjugate Chemistry, 23(3), 392-398.
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[2][6][7] Accounts of Chemical Research, 44(9), 805-814.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Strain-promoted azide-alkyne cycloaddition (SPAAC) with BCN-OH
Topic: Strain-promoted azide-alkyne cycloaddition (SPAAC) with BCN-OH Content Type: Detailed Application Note and Protocol
Abstract
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents the gold standard in bioorthogonal chemistry, enabling the covalent coupling of biomolecules without toxic catalysts.[1][2] Among the cyclooctyne reagents available, BCN-OH (Bicyclo[6.1.0]non-4-yn-9-ylmethanol) stands out for its unique balance of hydrophilicity, reaction kinetics, and steric compactness. This guide provides a comprehensive technical analysis of BCN-OH, contrasting it with alternatives like DBCO, and details optimized protocols for its application in drug development and proteomic labeling.[2]
Mechanism of Action: The Power of Ring Strain
The reactivity of BCN is driven by the significant ring strain (~18 kcal/mol) inherent in the fused cyclopropane-cyclooctyne system. Unlike copper-catalyzed click chemistry (CuAAC), which requires a Cu(I) catalyst to lower the activation energy, SPAAC relies on this stored bond energy to drive the [3+2] cycloaddition with azides spontaneously.
Key Mechanistic Insight: The fusion of the cyclopropane ring imparts a high degree of planarity to the alkyne bond (bond angle ~160° vs. 180° linear), significantly raising the ground state energy. Upon reaction with an azide, this strain is released, forming a stable triazole regioisomer mixture.
Figure 1: SPAAC Reaction Pathway
Caption: The concerted reaction between an azide and BCN proceeds via a strained transition state to yield a stable triazole linkage.
Comparative Technical Analysis: BCN vs. DBCO
While DBCO (Dibenzocyclooctyne) is the most common SPAAC reagent, BCN offers distinct advantages in specific contexts, particularly regarding solubility and specific azide reactivity.[2]
| Feature | BCN-OH (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Expert Insight |
| Hydrophilicity | High (Aliphatic, compact) | Low (Fused benzene rings) | BCN reduces hydrophobic aggregation and non-specific binding (stickiness) on cell surfaces compared to DBCO. |
| Kinetics ( | ~0.14 | ~0.31 | Critical: BCN is significantly faster than DBCO when reacting with aromatic azides (e.g., photoaffinity probes). |
| Steric Bulk | Compact | Bulky | BCN is preferred for labeling internal protein sites or sterically hindered domains. |
| Regioisomerism | Symmetric (mostly) | Asymmetric | BCN-OH (endo) creates a cleaner product profile (fewer isomers) than asymmetric cyclooctynes. |
Experimental Protocols
Phase A: Preparation of BCN-Conjugates
Note: BCN-OH itself is a building block. To label a protein, it must first be converted to an amine-reactive form (e.g., BCN-NHS carbonate) or attached to a drug/probe via the hydroxyl group.
Workflow for Functionalization:
-
Activation: React BCN-OH with N,N'-disuccinimidyl carbonate (DSC) and TEA in dry acetonitrile to generate BCN-NHS.
-
Conjugation: React BCN-NHS with the primary amine of your target (Drug/Protein).
Phase B: The SPAAC Reaction (Click Labeling)
This protocol describes the conjugation of a BCN-functionalized molecule (e.g., BCN-Antibody) with an Azide-functionalized detection agent (e.g., Azide-Fluorophore).
Reagents:
-
Buffer: PBS (pH 7.[2][3][4]4) or HEPES (pH 7.0–7.5). Avoid Tris if using NHS esters, but fine for SPAAC.
-
Solvent: Anhydrous DMSO or DMF.[2]
Step-by-Step Procedure:
-
Equilibration: Ensure all reagents are at room temperature. If the protein is frozen, thaw gently on ice.
-
Why? Temperature fluctuations can alter pH and reaction rates.
-
-
Stoichiometry Calculation:
-
For Protein-Small Molecule: Use a 1.5x to 5x molar excess of the small molecule (Azide) relative to the protein (BCN).
-
For Protein-Protein: Use a 1:1 to 1:2 equivalent ratio.
-
Expert Tip: If the Azide reagent is precious/expensive, keep the BCN component in excess (10x) to drive the reaction to completion, then purify.
-
-
Reaction Setup:
-
Dilute the BCN-labeled protein to 1–5 mg/mL in PBS.
-
Add the calculated volume of Azide-Stock slowly while vortexing gently.
-
Critical Constraint: Keep final organic solvent (DMSO/DMF) concentration < 10% (v/v) to prevent protein precipitation.[5]
-
-
Incubation:
-
Incubate at Room Temperature (20–25°C) for 1 to 2 hours .
-
Alternative: For temperature-sensitive proteins, incubate at 4°C for 12–24 hours.
-
Monitoring: The reaction is self-indicating if using fluorogenic azides, otherwise monitor by LC-MS.
-
-
Quenching (Optional but Recommended):
-
If using excess BCN, add 5 mM Azide-PEG3-OH to cap unreacted BCN groups.
-
Why? Unreacted strained alkynes can react with free thiols (cysteine) over long storage periods (thiol-yne reaction).
-
-
Purification:
-
Remove excess small molecules using Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for BCN-mediated bioconjugation from preparation to quality control.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | DMSO concentration >10% or hydrophobic BCN loading too high. | Reduce DMSO to <5%. Use BCN-PEG-OH derivatives to increase solubility. |
| Low Yield | Steric hindrance at the reaction site. | Increase incubation time to 4-12h or raise temp to 30°C. Switch to a longer linker (PEG4) between Protein and BCN. |
| Non-Specific Binding | Hydrophobic interaction of the linker. | Switch from DBCO to BCN. BCN is less lipophilic.[2] Perform extensive washing after labeling.[3] |
| Thiol Interference | High concentration of free thiols (DTT, GSH). | Remove reducing agents before SPAAC. While BCN is stable, high thiol concentrations can cause side reactions. |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.[6] Link
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparative Study. ChemBioChem. Link
-
BenchChem. DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers.Link
-
BroadPharm. BCN-Azide Ligation Protocol.Link
-
Thermo Fisher Scientific. EZ-Link™ DBCO Protein Labeling Kit User Guide.Link
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Strained Heterocycles Constructed from Boron-Boron Multiple Bonds and Heavy Chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol: Bioconjugation with Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)
Executive Summary & Strategic Rationale
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-methanol or BCN-OH) represents a "goldilocks" reagent in the field of bioorthogonal chemistry. While Dibenzocyclooctyne (DBCO) offers slightly faster kinetics for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), it suffers from significant hydrophobicity and susceptibility to thiol-yne side reactions with endogenous glutathione.
BCN-methanol addresses these critical failure points. It is less lipophilic , reducing non-specific hydrophobic aggregation—a common artifact in antibody-drug conjugate (ADC) development. Furthermore, BCN exhibits superior stability in thiol-rich environments (e.g., intracellular labeling), making it the preferred scaffold for live-cell applications.
Key Technical Advantages:
-
Dual-Mode Reactivity: Compatible with both SPAAC (reacts with azides) and IEDDA (reacts with tetrazines).
-
Thiol Stability: Unlike DBCO, BCN is resistant to Michael-like addition by thiols.
-
Symmetry: The
symmetry of the BCN core simplifies NMR characterization of conjugates.
Mechanistic Principles
The SPAAC Mechanism
The reaction is driven by the release of nearly 18 kcal/mol of ring strain energy upon triazole formation. The BCN ring system contains a distorted alkyne that reacts spontaneously with organic azides.
Reaction Kinetics (
-
BCN + Aliphatic Azide:
-
BCN + Aromatic Azide:
(Faster than DBCO in this specific context)
The Hydroxyl Handle
BCN-methanol is a building block , not a direct conjugation reagent for proteins. The primary hydroxyl group at C9 must be functionalized (activated) to attach it to a biomolecule or payload.
Experimental Workflow Visualization
Figure 1: Step-wise workflow from raw BCN-methanol starting material to final bioconjugate.
Protocol A: Chemical Activation of BCN-Methanol
Context: You have BCN-Methanol and need to attach it to a protein (Lysine). You must first convert the alcohol to an activated carbonate.
Reagents:
-
BCN-Methanol (100 mg, 0.67 mmol)
-
p-Nitrophenyl chloroformate (NPC) (200 mg, 1.0 mmol)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolution: Dissolve BCN-methanol (100 mg) in 5 mL anhydrous DCM in a flame-dried round-bottom flask under nitrogen.
-
Base Addition: Add Pyridine (160 µL, 2.0 mmol). Cool the solution to 0°C on an ice bath.
-
Activation: Dropwise add a solution of p-Nitrophenyl chloroformate (200 mg) dissolved in 2 mL DCM.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with DCM (20 mL). Wash with 0.1 M HCl (2x), Water (1x), and Brine (1x). Dry over
. -
Purification: Concentrate in vacuo. Purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Yield: Result is BCN-p-nitrophenyl carbonate (BCN-NPC) . This stable solid can be stored at -20°C and reacts specifically with amines.
Protocol B: Protein Labeling (BCN Installation)
Context: Attaching the activated BCN-NPC to an antibody or protein.
Reagents:
-
Target Protein (1-5 mg/mL in PBS)
-
BCN-NPC (from Protocol A) dissolved in DMSO (10 mM stock)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
-
Desalting Column (e.g., PD-10 or Zeba Spin)
Procedure:
-
Buffer Exchange: Ensure protein is in a non-amine buffer (PBS is acceptable, but Carbonate pH 8.5 yields higher efficiency). Avoid Tris or Glycine.
-
Stoichiometry Calculation: Use a 10-20 molar excess of BCN-NPC over protein.
-
Example: For 1 mg IgG (150 kDa, ~6.6 nmol), use ~66-130 nmol BCN-NPC.
-
-
Coupling: Add the calculated volume of BCN-NPC stock to the protein solution. Keep final DMSO concentration < 10% to prevent protein denaturation.
-
Incubation: Incubate at RT for 2-4 hours or 4°C overnight with gentle agitation.
-
Quenching (Optional): Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted BCN-NPC. Incubate 15 mins.
-
Purification: Remove excess small molecules using a desalting column equilibrated with PBS (pH 7.4).
-
Validation: Verify labeling via UV-Vis (BCN has low absorbance, so MS is better) or by a test click reaction with a fluorophore-azide.
Protocol C: The SPAAC "Click" Reaction
Context: Conjugating the BCN-labeled protein with an Azide-functionalized payload.
Reagents:
-
BCN-labeled Protein (in PBS, pH 7.4)
-
Azide-Payload (e.g., Azide-PEG4-Biotin or Azide-Fluorophore) in DMSO.
Procedure:
-
Conditions: The reaction works best at physiological pH (7.0 - 7.5). No catalyst is needed.[1]
-
Stoichiometry:
-
If the Azide-Payload is cheap/small: Use 2-5 equivalents relative to the BCN groups on the protein.
-
If the Protein is the limiting/precious reagent: Use 1.5 equivalents of Azide.
-
-
Reaction: Mix reagents. Incubate at RT for 2–4 hours.
-
Note: For low concentrations (< 1 µM), extend time to 12+ hours or increase concentration.
-
-
Purification: Remove unreacted Azide probe via size-exclusion chromatography or dialysis.
Comparative Data & Troubleshooting
Table 1: BCN vs. DBCO Comparison
| Feature | BCN (Bicyclononyne) | DBCO (Dibenzocyclooctyne) | Impact |
| Lipophilicity (logP) | Low (~2.0) | High (~5.5) | BCN reduces hydrophobic aggregation. |
| Kinetics ( | 0.1 - 0.3 | 0.3 - 1.0 | DBCO is faster, but BCN is sufficient for most in vitro work. |
| Thiol Stability | High | Low (Reacts with GSH) | BCN is required for intracellular stability. |
| Size | Compact | Bulky | BCN causes less steric perturbation. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Precipitation during labeling | BCN-NPC stock concentration too high in DMSO. | Add DMSO slowly; ensure final organic % < 10%. |
| Low Conjugation Efficiency | Hydrolysis of BCN-NPC before reaction. | Use anhydrous DMSO; ensure buffer pH is > 8.0 for Lysine coupling. |
| No "Click" Signal | Azide degradation or Steric hindrance. | Verify Azide integrity; Use a longer linker (e.g., PEG4) between Azide and payload. |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. J. Am. Chem. Soc. Link
-
van Geel, R., et al. (2012). Preventing Thiol-Yne Addition in Strain-Promoted Alkyne-Azide Cycloadditions. Bioconjugate Chemistry. Link
-
Sigma-Aldrich. Product Specification: (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol. Link
Sources
Application Note: Engineering Molecular Probes with Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)
Executive Summary
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH ) represents a premier scaffold in the field of bioorthogonal chemistry, specifically for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike first-generation cyclooctynes, BCN balances high reactivity with superior hydrophilicity and physicochemical stability. This guide details the engineering of BCN-based molecular probes, providing validated protocols for the activation of BCN-OH to BCN-NHS carbonate, subsequent bioconjugation to ligands, and application in metabolic glycan labeling. It addresses critical kinetic differentiators between BCN and Dibenzocyclooctyne (DBCO), offering evidence-based criteria for reagent selection.[1]
Technical Introduction: The BCN Advantage
Mechanism of Action
The reactivity of BCN stems from the significant ring strain (~18-20 kcal/mol) introduced by the fusion of a cyclopropane ring to the cyclooctyne system. This geometric distortion forces the alkyne bond angle to deviate from linear (
Comparative Analysis: BCN vs. DBCO
While DBCO is often the default choice for SPAAC, BCN offers distinct advantages in specific biological contexts.
Table 1: Physicochemical and Kinetic Comparison
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Impact on Experiment |
| Hydrophobicity | Low (More hydrophilic) | High (Lipophilic) | BCN reduces non-specific hydrophobic binding to membranes/proteins. |
| Kinetics ( | DBCO is faster for standard labeling (e.g., Glycans). | ||
| Kinetics ( | BCN is ~6x faster with aromatic azides due to electronic effects (HOMO/LUMO matching). | ||
| Thiol Stability | High | Moderate | BCN is preferred for intracellular labeling where Glutathione (GSH) concentrations are high. |
| Steric Bulk | Compact | Bulky | BCN causes less structural perturbation to the target biomolecule. |
Expert Insight: Choose BCN when labeling intracellular targets (high thiol stability required) or when the probe must be minimally invasive (smaller size). Choose DBCO for rapid cell-surface labeling where kinetics are the limiting factor.[1][2]
Visualizing the Chemistry
Diagram 1: SPAAC Reaction Mechanism
The following diagram illustrates the bioorthogonal reaction between the strained BCN alkyne and an azide-functionalized target.
Caption: The strain-promoted cycloaddition between BCN and an azide proceeds through a concerted transition state to form a stable regioisomeric mixture of triazoles.
Protocol Section: Creating the Probe
Protocol A: Synthesis of BCN-NHS Carbonate from BCN-OH
Purpose: To convert the hydroxyl group of BCN-OH into an amine-reactive N-hydroxysuccinimidyl (NHS) carbonate. This intermediate allows BCN to be conjugated to proteins, peptides, or amine-bearing fluorophores.
Reagents:
-
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)[3][4]
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (
) or Pyridine -
Anhydrous Acetonitrile (
) or Dichloromethane ( )
Procedure:
-
Dissolution: Dissolve 100 mg (0.67 mmol) of BCN-OH in 3.0 mL of anhydrous MeCN under an inert atmosphere (
or Ar). -
Activation: Add 256 mg (1.0 mmol, 1.5 eq) of DSC to the solution.
-
Catalysis: Add 280
(2.0 mmol, 3.0 eq) of dropwise. -
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The hydroxyl peak should disappear, replaced by the carbonate product.
-
Work-up: Dilute with DCM (20 mL) and wash with 0.1 M HCl (10 mL) followed by saturated
and brine. -
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, 0-50% EtOAc in Hexane). -
Storage: Store the resulting white solid (BCN-NHS) at -20°C under argon. It is stable for months if kept dry.
Protocol B: Bioconjugation of BCN-NHS to a Fluorophore/Protein
Purpose: To label a primary amine (e.g., Lysine residue or amino-fluorophore) with the BCN moiety.
Procedure:
-
Buffer Prep: Prepare a conjugation buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3. Avoid buffers containing amines (Tris, Glycine). -
Protein Solution: Dissolve the target protein/amine at 1–5 mg/mL in the conjugation buffer.
-
BCN Addition: Dissolve BCN-NHS carbonate in high-quality anhydrous DMSO or DMF (10 mg/mL). Add this to the protein solution at a 10–20 molar excess.
-
Note: Keep final organic solvent concentration < 10% to prevent protein precipitation.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C with gentle rotation.
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
-
Purification: Remove excess BCN reagent using a desalting column (e.g., PD-10, Zeba Spin) or dialysis against PBS.
Protocol Section: Application (Metabolic Labeling)
Protocol C: Metabolic Glycan Labeling with BCN
Purpose: To visualize cell-surface glycans by metabolically incorporating an azide-sugar, followed by detection with a BCN-functionalized fluorophore.
Reagents:
-
Metabolic Precursor:
(N-azidoacetylmannosamine-tetraacylated) -
Detection Probe: BCN-Fluorescein (or similar BCN-dye conjugate prepared in Protocol B)
-
Cell Line: HeLa, CHO, or Jurkat cells.
Workflow Diagram:
Caption: Workflow for metabolic incorporation of azido-sugars followed by copper-free labeling with BCN probes.
Step-by-Step Procedure:
-
Seeding: Seed cells in a specific culture vessel (e.g., 6-well plate or coverslip) and allow them to adhere (approx. 24h).
-
Feeding: Replace media with fresh media containing 25–50
.-
Control: Treat a separate set of cells with vehicle (DMSO) only or a non-azide sugar (
).
-
-
Incubation: Incubate cells for 24–48 hours to allow metabolic incorporation of the azide into cell surface sialic acids.
-
Washing: Aspirate media and wash cells 2x with warm PBS + 1% FBS.
-
labeling: Prepare a 5
solution of BCN-Fluorophore in labeling buffer (PBS + 1% FBS). Add to cells. -
Reaction: Incubate for 30–60 minutes at 37°C.
-
Note: BCN kinetics allow for shorter incubation times than some first-gen cyclooctynes, but 1 hour ensures saturation.
-
-
Final Wash: Wash cells 3x with ice-cold PBS containing 1% BSA to remove unbound probe.
-
Fixation (Optional): Fix with 4% Paraformaldehyde if performing microscopy.
-
Analysis: Proceed to imaging or flow cytometry.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Signal Intensity | Low expression of glycan | Increase incubation time (up to 72h) or sugar concentration (up to 100 |
| Slow reaction kinetics | Increase probe concentration (10-20 | |
| High Background | Hydrophobic sticking of probe | BCN is generally hydrophilic, but the fluorophore might be sticky. Use 1-3% BSA in wash buffers. |
| Unreacted NHS ester | Ensure the BCN-NHS was fully quenched before adding to cells (if using a homemade conjugate). | |
| Precipitation | BCN-NHS solubility | Dissolve BCN-NHS in DMSO first. Do not exceed 10% DMSO in the aqueous reaction. |
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
-
van Geel, R. et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry.
-
Debets, M. F. et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research.
-
Agard, N. J. et al. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.[5]
-
BenchChem Technical Guide. DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (1R,8S,9s)-Bicyclo 6.1.0 non-4-yn-9-ylmethanol for Copper-free Click Chemistry 1263166-90-0 [sigmaaldrich.com]
- 4. (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 1263166-90-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Note: Bioorthogonal Labeling with Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)
Abstract
This technical guide details the application of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (referred to hereafter as BCN-methanol ) in bioorthogonal chemistry. Unlike first-generation cyclooctynes, BCN offers a unique balance of hydrophilicity, steric compactness, and high reactivity driven by ring strain. This document provides validated protocols for converting the BCN-methanol building block into reactive intermediates, labeling proteins, and performing metabolic glycan engineering in live cells via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction: The BCN Advantage
Bioorthogonal chemistry allows for the chemical modification of biomolecules within living systems without interfering with native biochemical processes.[1][2][3] While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is efficient, the cytotoxicity of Cu(I) limits its use in live cells.
BCN-methanol addresses this by utilizing SPAAC , where the activation energy of the reaction is lowered not by a catalyst, but by the bond angle deformation (~163° instead of 180°) of the cyclooctyne ring fused to a cyclopropane ring.
Comparative Analysis: BCN vs. DBCO
Dibenzocyclooctyne (DBCO) is a common alternative; however, BCN offers distinct advantages in specific contexts, particularly regarding hydrophobicity and background noise.
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Impact on Experiment |
| Kinetics ( | 0.14 – 0.29 M | 0.30 – 1.0 M | DBCO is faster, but BCN is sufficient for most labeling. |
| Hydrophobicity | Low (Aliphatic) | High (Aromatic fused rings) | BCN reduces non-specific hydrophobic binding (lower background). |
| Steric Size | Compact | Bulky | BCN causes less structural perturbation to the target biomolecule. |
| Thiol Stability | High | Moderate | BCN is less prone to side reactions with free cysteines (e.g., GSH). |
Mechanistic Workflow
The core mechanism relies on the specific reaction between the strained alkyne of BCN and an organic azide.[4]
Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Pre-Protocol: Functionalization of BCN-Methanol
Critical Note: BCN-methanol contains a primary hydroxyl group. It does not spontaneously react with proteins. To label lysine residues (amines), it must first be activated.
Protocol A: Synthesis of BCN-NHS Carbonate
Use this protocol to convert BCN-methanol into an amine-reactive species.
Reagents:
-
BCN-Methanol (1 eq)
-
N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq)
-
Triethylamine (TEA) (3 eq)
-
Anhydrous Acetonitrile (MeCN)
Steps:
-
Dissolve BCN-methanol in anhydrous MeCN (approx. 0.1 M concentration).[5]
-
Add TEA followed by DSC.
-
Stir at Room Temperature (RT) for 4–6 hours under inert atmosphere (
or Ar). -
Validation: Monitor by TLC (disappearance of alcohol) or LC-MS.
-
Workup: Concentrate in vacuo. Redissolve in DCM, wash with 0.1 M HCl and brine. Dry over
.[6] -
Storage: The resulting BCN-NHS carbonate is moisture-sensitive. Store at -20°C under desiccant.
Protocol B: Two-Step Protein Labeling
This workflow describes labeling a purified protein with a fluorophore using BCN as the bridge.
Experimental Design:
-
Step 1: Functionalize Protein with BCN.
-
Step 2: Click reaction with Azide-Fluorophore.
Materials
-
Target Protein (1–5 mg/mL in PBS, pH 7.4).
-
BCN-NHS Carbonate (prepared in Protocol A) or commercial stock.
-
Azide-Fluorophore (e.g., Cy5-Azide).
-
Desalting Columns (e.g., Zeba Spin or PD-10).
-
DMSO (anhydrous).[7]
Step-by-Step Procedure
-
BCN Conjugation:
-
Purification (Critical):
-
Remove excess unreacted BCN-NHS using a desalting column equilibrated with PBS.
-
Why? Unreacted BCN will quench the azide-fluorophore in the next step, reducing signal yield.
-
-
SPAAC Reaction:
-
Final Cleanup:
-
Perform a second desalting step or dialysis to remove free fluorophore.
-
-
QC/Validation:
-
Measure Absorbance at 280 nm (Protein) and
(Fluorophore). -
Calculate Degree of Labeling (DOL).
-
Protocol C: Live Cell Metabolic Glycan Labeling
This protocol utilizes the cell's own machinery to incorporate azides into cell surface glycans, which are then detected using BCN-probes.
Figure 2: Workflow for Metabolic Glycan Engineering.
Materials
-
Adherent cells (e.g., HeLa, CHO).
-
Ac4ManNAz (Tetraacetylated N-azidoacetylmannosamine).
-
BCN-Fluorophore (e.g., BCN-Fluorescein).
-
Hoechst 33342 (Nuclear stain).
Step-by-Step Procedure
-
Seeding:
-
Seed cells on coverslips or glass-bottom dishes. Allow to adhere overnight.
-
-
Metabolic Labeling:
-
Replace media with fresh media containing 25–50 µM Ac4ManNAz .
-
Incubate for 24–48 hours at 37°C / 5% CO2.
-
Control: Prepare a sample with DMSO vehicle only (no Azide sugar) to determine background binding.
-
-
Washing:
-
Wash cells 2x with warm PBS to remove excess sugar.
-
-
Click Reaction (Labeling):
-
Prepare labeling solution: 10 µM BCN-Fluorophore in complete media or PBS + 1% BSA.
-
Add to cells and incubate for 30–60 minutes at 37°C.
-
Note: BCN cell permeability is good; however, shorter incubation reduces non-specific uptake.
-
-
Fixation (Optional but Recommended):
-
Wash 3x with PBS.
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins.
-
-
Imaging:
-
Stain nuclei with Hoechst 33342.
-
Image using Confocal Microscopy. Azide-positive cells will show distinct membrane staining.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of NHS ester (Protocol B). | Ensure BCN-NHS is fresh and solvents are anhydrous. Use pH 8.0–8.3 for conjugation. |
| High Background (Cells) | Non-specific hydrophobic binding. | Reduce BCN-probe concentration (try 1–5 µM). Wash cells with PBS containing 1% BSA. |
| Precipitation | BCN solubility limit reached. | Predissolve BCN in DMSO/DMF before adding to aqueous buffer. Keep organic solvent <10%. |
| No Signal (Protocol C) | Low metabolic incorporation. | Increase Ac4ManNAz concentration (up to 100 µM) or incubation time (up to 72h). |
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2][3] Journal of the American Chemical Society, 126(46), 15046-15047. Link
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. Link
-
Debets, M. F. et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[1][3][4][8][9] Accounts of Chemical Research, 44(9), 805-814. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bicyclo[6.1.0]non-4-yn-9-ylmethanol for Live Cell Imaging
[1][2]
Part 1: Executive Summary & Technical Rationale
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-methanol) represents a premier class of "chemical handles" for bioorthogonal chemistry. Unlike first-generation cyclooctynes, the BCN scaffold balances ring strain (for reactivity) with chemical stability (low background).[1]
While Dibenzocyclooctyne (DBCO) is often cited for faster kinetics, it suffers from significant hydrophobicity and susceptibility to thiol-Michael addition by intracellular glutathione, leading to non-specific background signal. BCN-methanol derivatives are preferred for live-cell intracellular imaging because they exhibit:
-
Superior Hydrophilicity: Reduced sequestration in lipid membranes.
-
Thiol Orthogonality: Minimal reaction with cellular thiols (GSH), preserving signal-to-noise ratio (SNR).
-
Symmetric Kinetics: The endo isomer (predominant in commercial BCN-methanol) displays reliable second-order rate constants (
) suitable for metabolic labeling.
This guide details the transformation of BCN-methanol into a functional imaging probe and its subsequent application in live-cell metabolic labeling.
Part 2: Pre-Experimental Workflow (Probe Synthesis)
Note: BCN-methanol is a primary alcohol. To use it for imaging, it must first be conjugated to a fluorophore or a targeting ligand. If you have already purchased a pre-conjugated BCN-Dye, skip to Part 3.
Protocol A: Functionalizing BCN-Methanol for Bioconjugation
Objective: Convert BCN-methanol into a reactive BCN-NHS Carbonate intermediate to label amine-containing fluorophores or proteins.
Reagents:
-
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Synthesis:
-
Dissolution: Dissolve 100 mg (0.66 mmol) of BCN-methanol in 2 mL anhydrous MeCN.
-
Activation: Add DSC (256 mg, 1.0 mmol) and TEA (280 µL, 2.0 mmol) to the solution.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the alcohol.
-
Workup: Dilute with DCM, wash with 0.1 M HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
-
Result: You now possess BCN-NHS , a reactive ester capable of clicking onto any amine-bearing fluorophore (e.g., AF488-Amine, Cy5-Amine) or antibody.
Protocol B: Conjugating BCN to a Fluorophore
-
Dissolve 1 mg of Amine-Reactive Dye (e.g., AF647-Amine) in 100 µL DMSO.
-
Add 1.5 equivalents of your synthesized BCN-NHS .
-
Add 2 equivalents of DIPEA. Incubate for 2 hours at RT.
-
Purification (Critical): Purify via HPLC or Spin Column to remove unreacted BCN. Unreacted BCN will quench your cellular azides without producing fluorescence, reducing sensitivity.
Part 3: Live Cell Imaging Protocol (SPAAC)
Experimental Design: This protocol uses metabolic engineering to incorporate an azide-bearing sugar (Ac₄ManNAz ) into cell surface glycans, followed by detection with a BCN-Fluorophore .
Materials
-
Cells: HeLa, CHO, or HEK293 (Adherent).
-
Metabolic Label: Tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) (Stock: 10 mM in DMSO).
-
Imaging Probe: BCN-Fluorophore Conjugate (from Part 2) (Stock: 1 mM in DMSO).
-
Live Cell Imaging Solution: Tyrode’s Buffer or FluoroBrite™ DMEM.
-
Nuclear Stain: Hoechst 33342.[2]
Step-by-Step Methodology
Phase 1: Metabolic Incorporation (Day 1-2)
-
Seeding: Seed cells on glass-bottom confocal dishes (35 mm) to reach 60-70% confluency.
-
Pulse: Replace media with fresh growth media containing 50 µM Ac₄ManNAz .
-
Control: Prepare a negative control dish with vehicle only (DMSO).
-
-
Incubation: Incubate for 24–48 hours at 37°C / 5% CO₂.
-
Why: This allows the biosynthetic machinery to process the azido-sugar and express sialic acid azides on the cell surface (Glycocalyx).
-
Phase 2: SPAAC Labeling (Day 3)
-
Wash 1: Gently wash cells 2x with warm PBS to remove free Ac₄ManNAz.
-
Labeling: Add 5–10 µM BCN-Fluorophore in warm Opti-MEM or FluoroBrite media.
-
Note: Do not use standard DMEM with Phenol Red during imaging as it increases background.
-
-
Reaction: Incubate for 30–60 minutes at 37°C.
-
Kinetics Note: SPAAC is slower than Copper-Catalyzed Click (CuAAC).[3] A minimum of 30 mins is required for sufficient signal accumulation.
-
-
Counter-stain: Add Hoechst 33342 (1 µg/mL) during the last 10 minutes.
-
Wash 2: Wash cells 3x with warm Live Cell Imaging Solution.
-
Critical Step: Perform these washes gently. Detachment of cells is common if washed aggressively.
-
Phase 3: Image Acquisition
-
Microscope: Confocal Laser Scanning Microscope (CLSM).
-
Settings:
-
Z-Stack: Recommended to visualize the apical membrane vs. basal adhesion sites.
-
Laser Power: Keep low (<2%) to minimize photobleaching, as BCN-triazole adducts are stable but the fluorophore may not be.
-
Part 4: Data Visualization & Logic
The Bioorthogonal Workflow
The following diagram illustrates the cellular pathway from metabolic uptake to surface labeling.
Caption: Schematic of metabolic incorporation of azido-sugars followed by bioorthogonal labeling with BCN-probes.
Comparative Analysis: BCN vs. DBCO
Selecting the right cyclooctyne is critical for experimental success.[4][5]
| Feature | BCN (Bicyclononyne) | DBCO (Dibenzocyclooctyne) | Impact on Imaging |
| Reaction Rate ( | Moderate ( | Fast ( | DBCO labels faster, but BCN is sufficient for 30-60 min protocols. |
| Hydrophilicity | High | Low (Lipophilic) | BCN has lower membrane background and is better for cytosolic targets. |
| Thiol Stability | High | Low | DBCO reacts with intracellular GSH, causing false positives. BCN is preferred for intracellular imaging. |
| Steric Bulk | Low (Compact) | High (Bulky) | BCN causes less perturbation to the target biomolecule's function. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Signal | Low metabolic incorporation. | Increase Ac₄ManNAz concentration (up to 100 µM) or incubation time (48h). |
| High Background | Unwashed BCN probe. | Increase number of post-labeling washes; use "FluoroBrite" media. |
| Intracellular Puncta | Endocytosis of probe. | Perform labeling at 4°C (if possible) to stop endocytosis, or shorten labeling window. |
| Cell Death | Toxicity of DMSO. | Ensure final DMSO concentration < 0.5% during metabolic labeling. |
References
-
Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. [Link]
-
Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. [Link][6]
-
van Geel, R., et al. (2012). "Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition." Bioconjugate Chemistry. [Link]
-
Patterson, D. M., et al. (2014). "Finding the Right (Bioorthogonal) Chemistry." ACS Chemical Biology. [Link]
Sources
- 1. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Superfast Tetrazole-BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Role of BCN Alcohol in Natural Product Synthesis & Chemical Biology
Executive Summary
The structural complexity of natural products (NPs) often precludes the use of harsh conjugation chemistries. Bicyclo[6.1.0]nonyne (BCN) alcohol has emerged as a premier bioorthogonal handle due to its unique balance of reactivity, hydrophilicity, and stability. Unlike first-generation cyclooctynes, BCN lacks the bulky fused benzene rings of DBCO (dibenzocyclooctyne), resulting in lower lipophilicity and reduced non-specific binding in biological assays.
This guide details the application of BCN alcohol in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1] It provides validated protocols for converting BCN alcohol into an activated carbonate for coupling to amine-bearing natural products, and subsequent workflows for Activity-Based Protein Profiling (ABPP).
Mechanistic Principles & Kinetics
The SPAAC Mechanism
The reactivity of BCN is driven by the significant ring strain (
Key Kinetic Parameters:
-
Reaction Type: Bioorthogonal, Copper-Free.[2]
-
Rate Constant (
): 0.14 – 0.29 M s (in CD CN/H O). -
Selectivity: Inert to amines, thiols, and hydroxyls (bio-inert).
-
Stereochemistry: The endo-isomer of BCN is generally preferred for its slightly higher reactivity and synthetic accessibility compared to the exo-isomer.
Comparative Analysis: BCN vs. DBCO
Researchers often choose between BCN and DBCO. The choice depends on the specific requirements of the natural product environment.[3]
| Feature | BCN Alcohol | DBCO (DIBAC) | Application Note |
| Lipophilicity (logP) | Low (Moderate) | High | BCN is better for cytosolic targets to prevent aggregation. |
| Kinetics ( | Fast ( | Very Fast ( | DBCO is faster, but BCN is sufficient for most live-cell labeling. |
| Steric Bulk | Compact | Bulky | BCN is less likely to interfere with NP-protein binding interactions. |
| Thiol Stability | High | Moderate | BCN is resistant to glutathione addition in live cells. |
Visualizing the Pathway
The following diagram illustrates the workflow for converting a Natural Product into a BCN-probe and its subsequent use in proteomic profiling.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using BCN-functionalized natural products.
Experimental Protocols
Protocol A: Activation of BCN Alcohol for Amine Coupling
Objective: Convert BCN alcohol into BCN-p-nitrophenyl carbonate. This activated species reacts efficiently with amine-containing natural products (e.g., aminoglycosides, modified polyketides) to form a stable carbamate linkage.
Reagents:
-
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol)
-
p-Nitrophenyl chloroformate (4-NPC)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve BCN alcohol (100 mg, 0.66 mmol, 1.0 equiv) in anhydrous DCM (5 mL). -
Base Addition: Cool the solution to 0°C (ice bath). Add pyridine (130 µL, 1.6 mmol, 2.4 equiv) dropwise.
-
Activation: Add a solution of p-nitrophenyl chloroformate (160 mg, 0.8 mmol, 1.2 equiv) in DCM (2 mL) dropwise over 5 minutes.
-
Note: The solution may turn slightly yellow due to the liberation of trace p-nitrophenol, but intense yellow indicates hydrolysis.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product is less polar than the starting alcohol.
-
Workup: Dilute with DCM (20 mL). Wash sequentially with:
-
1M HCl (cold, 2 x 10 mL) – removes pyridine.
-
Saturated NaHCO
(2 x 10 mL) – removes p-nitrophenol. -
Brine (10 mL).
-
-
Purification: Dry organic layer over Na
SO , filter, and concentrate. Purify via flash chromatography (Silica, 0-20% EtOAc in Hexane) to yield the BCN-p-nitrophenyl carbonate as a white solid.-
Yield expectation: 70-85%.
-
Storage: Stable at -20°C under argon for months.
-
Protocol B: Conjugation to Natural Product (Amine)
Objective: Couple the activated BCN carbonate to a Natural Product (NP-NH
-
Dissolution: Dissolve the amine-bearing Natural Product (1.0 equiv) in anhydrous DMF or DMSO.
-
Coupling: Add Diisopropylethylamine (DIPEA) (3.0 equiv). Immediately add BCN-p-nitrophenyl carbonate (1.2 equiv).
-
Incubation: Stir at RT for 4–16 hours.
-
Visual Check: The reaction will turn bright yellow as p-nitrophenolate is released.
-
-
Purification: Purify the conjugate via HPLC (Reverse Phase, C18) using a water/acetonitrile gradient.
-
Validation: Verify Mass (LC-MS) to ensure the carbamate linkage (+BCN mass + Carbonyl).
-
Protocol C: The SPAAC "Click" Reaction (In Lysate/Cell)
Objective: Label the BCN-NP probe with an Azide-Fluorophore (e.g., TAMRA-Azide or Cy5-Azide).
-
Probe Incubation: Treat cells or lysate (1 mg/mL protein) with the BCN-NP probe (typically 1–10 µM) for 1 hour at 37°C.
-
Click Reaction: Add Azide-Fluorophore (20–50 µM final concentration).
-
Solvent Note: Ensure the azide stock is in DMSO; final DMSO concentration should be <2%.
-
-
Time: Incubate for 1 hour at RT in the dark.
-
Why? Although BCN is fast, complex proteomes require time for diffusion and reaction completion.
-
-
Quenching: Add 4x SDS-PAGE loading buffer (reducing) and boil for 5 minutes (95°C).
-
Analysis: Resolve on SDS-PAGE gel and scan for fluorescence.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation of Probe | BCN adds lipophilicity to an already hydrophobic NP. | Use a PEGylated linker between the NP and BCN. Use DMSO up to 5% if cells tolerate it. |
| High Background Signal | Non-specific hydrophobic binding of the dye. | Wash samples with cold MeOH/CHCl |
| Low Labeling Efficiency | Steric hindrance at the triazole formation site. | Switch from endo-BCN to a linker-extended BCN to push the alkyne away from the protein surface. |
| Probe Hydrolysis | Ester/Carbamate instability in high pH lysates. | Ensure lysis buffer is pH 7.0–7.4. Avoid storing probes in aqueous buffers for long periods. |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
-
Agard, N. J., & Bertozzi, C. R. (2009). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.
-
Krysiak, J., & Breinbauer, R. (2012).[4] Activity-Based Protein Profiling for Natural Product Target Discovery.[4][5][6] Topics in Current Chemistry.
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[1][2] Accounts of Chemical Research.
-
van Geel, R., et al. (2012). Chemo-enzymatic Conjugation of Toxic Cargoes to Antibodies (ADCs) via BCN. Bioconjugate Chemistry.
Sources
- 1. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) in Next-Generation Bioconjugation and ADC Development
Executive Summary & Mechanistic Rationale
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) has emerged as a premier building block in bioorthogonal chemistry and pharmaceutical development[1]. The inherent ring strain of the bicyclo[6.1.0]nonyne core (~18 kcal/mol) provides a powerful thermodynamic driving force, allowing it to readily undergo cycloadditions without the need for cytotoxic transition metal catalysts like Cu(I)[2].
Unlike traditional asymmetric cyclooctynes (e.g., DIFO or DBCO), BCN possesses a highly symmetric structure. This symmetry ensures that cycloadditions yield a single regioisomer, a critical advantage for simplifying analytical characterization and meeting strict regulatory CMC (Chemistry, Manufacturing, and Controls) requirements in drug development[3]. The primary hydroxyl group of BCN-OH serves as a versatile synthetic handle, allowing for facile conversion into activated esters (such as NHS carbonates) for the site-random or site-specific functionalization of proteins, antibodies, and lipid membranes[4][5].
Kinetic Profiling of BCN-Mediated Reactions
To design an effective bioconjugation strategy, scientists must match the reaction kinetics to the biological application. BCN is uniquely versatile, participating efficiently in multiple bioorthogonal ligation pathways.
Table 1: Quantitative Comparison of BCN-Mediated Bioorthogonal Reactions
| Reaction Type | Reaction Partner | Approx. Rate Constant ( | Key Pharmaceutical Application |
| SPAAC | Aliphatic/Aryl Azides | 0.1 – 1 M⁻¹ s⁻¹ | ADC synthesis, lipid membrane labeling, and robust in vivo targeting[4][6]. |
| SPANC | Nitrones | 1 – 5 M⁻¹ s⁻¹ | Development of phosphorogenic bioorthogonal probes and theranostics. |
| IEDDA | s-Tetrazines | > 10,000 M⁻¹ s⁻¹ | Ultrafast live-cell protein imaging at low concentrations (3–7 orders of magnitude faster than SPAAC)[3]. |
| Photo-Click | Sulfonated Tetrazoles | 11,400 – 39,200 M⁻¹ s⁻¹ | Spatiotemporal manipulation of GPCRs and low-abundance biomolecules[7]. |
Workflow Visualization: ADC Generation via BCN-SPAAC
Workflow for generating Antibody-Drug Conjugates (ADCs) using BCN-NHS and SPAAC click chemistry.
Experimental Protocols
The following protocols outline a complete, self-validating system for generating an Antibody-Drug Conjugate (ADC) using BCN-OH.
Protocol 1: Activation of BCN-OH to BCN-NHS Carbonate
-
Mechanistic Causality : BCN-OH possesses a primary hydroxyl group, which is a poor electrophile. To conjugate BCN to the primary amines (lysine residues) of a monoclonal antibody, the hydroxyl must be converted into a highly reactive leaving group. Using N,N'-Disuccinimidyl carbonate (DSC) transforms BCN-OH into an amine-reactive BCN-NHS carbonate via nucleophilic acyl substitution[5].
Step-by-Step Procedure:
-
Preparation : Flame-dry a round-bottom flask under an argon atmosphere to prevent moisture-induced hydrolysis of the resulting NHS ester.
-
Dissolution : Dissolve 1.0 equivalent of BCN-OH in anhydrous Dichloromethane (DCM)[5].
-
Activation : Add 1.5 equivalents of DSC, followed by dropwise addition of 2.0 equivalents of Triethylamine (TEA). Causality: TEA acts as a base to deprotonate the hydroxyl group of BCN-OH, increasing its nucleophilicity to attack the DSC.
-
Reaction : Stir the mixture at room temperature for 4 hours under argon.
-
Workup : Wash the organic layer twice with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Step : Perform ¹H NMR spectroscopy. The successful conversion is confirmed by the disappearance of the hydroxyl proton and the appearance of a strong singlet at ~2.8 ppm, corresponding to the four equivalent protons of the succinimidyl ring.
Protocol 2: Site-Random Conjugation of BCN to Monoclonal Antibodies
-
Mechanistic Causality : The conjugation is performed in a slightly basic buffer (pH 8.0–8.5). At this pH, a significant fraction of the lysine ε-amino groups (pKa ~ 10.5) are unprotonated and act as potent nucleophiles, attacking the BCN-NHS carbonate to form a stable carbamate linkage[1].
Step-by-Step Procedure:
-
Buffer Exchange : Prepare the monoclonal antibody (e.g., Trastuzumab) at a concentration of 5 mg/mL. Adjust the pH to 8.0–8.5 using 1M Sodium Bicarbonate.
-
Conjugation : Dissolve the BCN-NHS carbonate (from Protocol 1) in anhydrous DMSO. Add 5–10 molar equivalents of BCN-NHS dropwise to the antibody solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature with gentle end-over-end rotation.
-
Purification : Remove unreacted BCN-NHS and hydrolyzed NHS leaving groups using a Size-Exclusion Chromatography (SEC) desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Self-Validation Step : Analyze the purified BCN-mAb via Intact Protein ESI-MS. The mass shift (
) divided by the mass of the added BCN linker provides the exact, quantitative Degree of Labeling (DoL)[3].
Protocol 3: SPAAC Ligation to Generate the ADC
-
Mechanistic Causality : The azide-functionalized payload is introduced to the BCN-mAb. The bioorthogonal nature of the azide and the strained alkyne ensures they react exclusively with each other. The ~18 kcal/mol ring strain of the BCN cyclooctyne drives the [3+2] cycloaddition spontaneously at room temperature, eliminating the need for copper catalysts and thus preserving the structural integrity of the antibody[2][6].
Step-by-Step Procedure:
-
Reagent Addition : To the purified BCN-mAb in PBS (pH 7.4), add 1.5–2.0 molar equivalents of the Azide-functionalized payload (e.g., Azide-PEG4-MMAE) relative to the measured BCN Degree of Labeling.
-
Ligation : Incubate the mixture at room temperature for 4 to 12 hours. The reaction proceeds smoothly in aqueous environments[6].
-
Final Purification : Purify the final ADC using Tangential Flow Filtration (TFF) or SEC to remove any unconjugated small-molecule payload.
-
Self-Validation Step : Perform Hydrophobic Interaction Chromatography (HIC). Because the payload is highly hydrophobic, conjugated antibodies will elute later than unconjugated antibodies. Integration of the HIC peaks validates the final Drug-to-Antibody Ratio (DAR) and confirms the absence of unreacted mAb.
References
-
Development of a Clickable Probe for Imaging Hydrogen Peroxide in the Bilayer. University of New Hampshire.[Link]
-
Genetic Encoding of Bicyclononynes and trans-Cyclooctenes for Site-Specific Protein Labeling in Vitro and in Live Mammalian Cells via Rapid Fluorogenic Diels–Alder Reactions. Journal of the American Chemical Society. [Link]
-
Supporting Information | BioPharmaSpec. BioPharmaSpec.[Link]
-
BCN-OH CAS 1263166-90-0. Watson Noke. [Link]
-
Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. National Institutes of Health (PMC).[Link]
-
Bioorthogonal activation and mitochondrial targeting of a near-infrared-emitting iridium(III) nitrone complex. RSC Publishing. [Link]
Sources
- 1. watsonnoke.com [watsonnoke.com]
- 2. BCN-OH | 1263166-90-0 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.unh.edu [scholars.unh.edu]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 7. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diels-Alder Reactions Involving Bicyclo[6.1.0]non-4-yne (BCN)
Executive Summary
This guide details the application of Bicyclo[6.1.0]non-4-yne (BCN) in bioorthogonal chemistry, specifically focusing on the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines. While trans-cyclooctene (TCO) offers the fastest known kinetics for IEDDA, BCN occupies a critical "Goldilocks zone"—balancing rapid kinetics (
Mechanistic Principles
The reaction between BCN and tetrazines is a strain-promoted IEDDA cycloaddition. Unlike copper-catalyzed click chemistry (CuAAC), this reaction is catalyst-free and biocompatible.
The Reaction Pathway
The reaction proceeds through a concerted
-
Cycloaddition: The electron-poor tetrazine (diene) reacts with the electron-rich, strained BCN alkyne (dienophile).
-
Elimination: The resulting bicyclic intermediate rapidly extrudes nitrogen gas (
), driving the equilibrium irreversibly forward. -
Product: A stable 1,2- or 4,5-dihydropyridazine adduct is formed, which may spontaneously oxidize to a pyridazine depending on substituents.
Frontier Molecular Orbital Theory
The reactivity is governed by the interaction between the LUMO of the tetrazine and the HOMO of the BCN.
-
Strain Energy: The fusion of the cyclopropane ring to the cyclooctyne ring in BCN introduces significant ring strain (~18 kcal/mol), raising the HOMO energy and accelerating the reaction.
-
Electronic Tuning: Electron-withdrawing groups (EWGs) on the tetrazine lower its LUMO, further narrowing the HOMO-LUMO gap and increasing the rate constant (
).
Pathway Visualization
Figure 1: Mechanism of the BCN-Tetrazine IEDDA reaction involving nitrogen elimination.
Comparative Analysis: BCN vs. Alternatives
Selecting the right bioorthogonal handle is a trade-off between speed, stability, and size.[1][2]
| Feature | BCN (Bicyclo[6.1.0]non-4-yne) | TCO (trans-Cyclooctene) | DBCO (Dibenzocyclooctyne) |
| Primary Reaction | IEDDA (with Tetrazine) | IEDDA (with Tetrazine) | SPAAC (with Azide) |
| Rate Constant ( | |||
| Hydrophobicity | Moderate (Less hydrophobic) | High | Very High (Sticky) |
| Stability | High (Stable to thiols/acid) | Low (Isomerizes to cis) | Moderate (Acid sensitive) |
| Isomers | Single product (endo-BCN) | Mixture of isomers | Regioisomeric mixture |
| Best Use Case | Intracellular labeling, ADCs | Low-abundance targets | Surface labeling, Glycans |
Key Insight: While TCO is faster, it is prone to isomerization to the unreactive cis-cyclooctene in physiological conditions (especially in the presence of copper or thiols). BCN provides a robust alternative that is fast enough for most live-cell applications without the stability liabilities of TCO [1][3].
Experimental Protocols
Workflow Overview
This protocol describes the conjugation of a Monoclonal Antibody (mAb) with a BCN linker, followed by a fluorogenic "click" reaction with a Tetrazine dye.
Figure 2: Two-step workflow for antibody functionalization and labeling.
Protocol 1: Preparation of BCN-Antibody Conjugate
Objective: Covalently attach BCN to surface lysines of an IgG antibody via NHS-ester chemistry.
Materials:
-
Monoclonal Antibody (must be free of BSA/Gelatin and Amines like Tris/Glycine).
-
BCN-NHS Ester (dissolved in anhydrous DMSO).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3 - 8.5. -
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.
Steps:
-
Buffer Exchange: If the antibody is in Tris or Glycine buffer, exchange it into Conjugation Buffer using a desalting column. Adjust concentration to 1–5 mg/mL.
-
Stock Preparation: Dissolve BCN-NHS ester in dry DMSO to a concentration of 10 mM. Note: Prepare immediately before use to prevent hydrolysis.
-
Reaction: Add the BCN-NHS solution to the antibody.
-
Stoichiometry: Use a 10–20 molar excess of BCN-NHS over the antibody.
-
Example: For 1 mg IgG (~6.6 nmol) in 500 µL, add ~66–132 nmol of BCN-NHS.
-
DMSO Limit: Keep final DMSO volume <10% to prevent denaturation.
-
-
Incubation: Incubate for 45–60 minutes at Room Temperature (RT) with gentle agitation.
-
Quenching (Optional): Add 1 M Tris (pH 8.0) to a final concentration of 50 mM and incubate for 10 mins to quench unreacted NHS esters.
-
Purification: Pass the mixture through a pre-equilibrated desalting column (e.g., Sephadex G-25) using PBS (pH 7.4) to remove free BCN and organic solvents.
-
Storage: Store the BCN-mAb at 4°C. BCN is stable in aqueous solution for weeks to months if sterile [2][4].
Protocol 2: The IEDDA Click Reaction
Objective: Label the BCN-mAb with a Tetrazine-Fluorophore.
Materials:
-
BCN-functionalized mAb (from Protocol 1).
-
Tetrazine-Fluorophore (e.g., Tetrazine-Cy5, Tetrazine-TAMRA).
Steps:
-
Stoichiometry Calculation: For standard labeling, use a 2–5 molar excess of Tetrazine over the BCN-mAb. Because the reaction is highly specific, large excesses are rarely needed.
-
Mixing: Add the Tetrazine stock (in DMSO/water) to the BCN-mAb solution.
-
Incubation: Incubate for 30 minutes at RT.
-
Visual Check: If using a fluorogenic tetrazine (fluorescence is quenched by the tetrazine ring and restored upon reaction), you may see fluorescence increase immediately.
-
-
Purification (Often Unnecessary): Due to the "fluorogenic" nature of many tetrazine probes (fluorescence increases 10-100x upon reaction), removal of excess probe is often not required for imaging applications. For ADCs or strict quantification, remove excess tetrazine via desalting spin columns [5].
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO; ensure buffer pH is >8.0 during Step 1. |
| Precipitation | BCN hydrophobicity | Use a PEGylated BCN linker (e.g., BCN-PEG4-NHS) to improve solubility. |
| High Background | Non-specific binding | Use "fluorogenic" tetrazines that only light up upon reaction.[5] |
| Slow Kinetics | Wrong Tetrazine choice | Use electron-deficient tetrazines (e.g., Pyrimidyl-Tetrazine) for faster rates ( |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]
-
Lang, K., et al. (2012). Genetic Encoding of Bicyclononynes and trans-Cyclooctenes for Site-Specific Protein Labeling in Vitro and in Live Mammalian Cells via Rapid Fluorogenic Diels–Alder Reactions. Journal of the American Chemical Society. [Link]
Sources
Troubleshooting & Optimization
Improving the yield of Bicyclo[6.1.0]non-4-yn-9-ylmethanol synthesis
This guide is structured as a Technical Support Center for the synthesis of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) . It prioritizes the "Dommerholt Protocol" (the industry standard) while integrating safety and yield-optimization insights derived from practical application.
Topic: High-Fidelity Synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethanol Ticket ID: BCN-OPT-2024 Assigned Specialist: Senior Application Scientist, Bioorthogonal Chemistry Division
Executive Summary & Yield Targets
The synthesis of BCN-OH is notoriously sensitive to "operator technique," particularly during the cyclopropanation and elimination steps. The primary yield-killer is the polymerization of the strained alkyne and carbene dimerization during the initial ring formation.
Target Metrics (Optimized Bench Scale):
| Reaction Step | Standard Yield | Optimized Yield | Critical Parameter |
| 1. Cyclopropanation | 40-50% | 65-75% | Diazo addition rate (Stationary concentration) |
| 2. Reduction | 85% | 90%+ | Anhydrous conditions (LiAlH4 handling) |
| 3. Bromination | 70% | 85% | Temperature control (-78°C strict) |
| 4. Elimination | 40-50% | 60-70% | Reagent stoichiometry (DBU) & Quench speed |
Master Workflow Visualization
The following diagram outlines the critical path and decision points for the synthesis.
Figure 1: Critical path for BCN synthesis highlighting failure modes at the cyclopropanation and elimination stages.
Troubleshooting Guides (Module-by-Module)
Module 1: The Cyclopropanation Bottleneck
The Issue: Low yield of the ester intermediate; formation of diethyl fumarate/maleate (dimers). Mechanism: The Rhodium carbenoid formed from Ethyl Diazoacetate (EDA) is highly reactive. If it encounters another EDA molecule before a cyclooctadiene (COD) double bond, it dimerizes.
Q: My reaction mixture turned black and yield is <30%. What happened? A: You likely added the EDA too quickly or the catalyst is dead.
-
The Fix: Use a syringe pump . The addition of EDA must be extremely slow (approx. 1 mL/hour for a 50 mmol scale) to keep the stationary concentration of the diazo species low.
-
Catalyst Check: Ensure your
is green/blue. If it is brown/black before the reaction starts, it is oxidized. -
Stoichiometry: Use a large excess of COD (5–8 equivalents). COD acts as both reactant and solvent to favor the cyclopropanation over dimerization.
Q: How do I handle Ethyl Diazoacetate (EDA) safely? A: EDA is potentially explosive and toxic.[1][2][3]
-
No Metal Spatulas: Do not use metal to scrape dried diazo compounds; it can initiate detonation.
-
Ventilation: Always work in a fume hood.
-
Cold Storage: Store EDA at 4°C. Allow it to warm to RT behind a blast shield before loading the syringe.
Module 2: Isomer Management (Exo vs. Endo)
The Issue: The reaction produces a mixture of exo and endo isomers (typically 2:1 favoring endo), but they have different reactivities in SPAAC.
Q: When should I separate the isomers? A: Separate them at the Ester Stage (Post-Step 1).
-
Why? The esters (Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate) have significantly different Rf values on silica gel compared to the alcohols or the final alkynes.
-
Protocol: Use a gradient of Et2O in Pentane (start 1:20, move to 1:10). The exo-ester typically elutes second.
-
Note: While endo is the major product, the exo-BCN is often more reactive in bioorthogonal applications due to slightly higher ring strain.
Module 3: The Elimination Step (The "Pop")
The Issue: The final step involves treating the dibromide with DBU to form the alkyne. This is where the product is most fragile.
Q: I see product on TLC, but after concentration, it's gone/polymerized. A: BCN is thermally sensitive and acid-sensitive.
-
Thermal Control: Perform the elimination at 0°C to RT. Do not heat to reflux. The strain energy (~18 kcal/mol) makes the alkyne prone to self-reaction if overheated.
-
Workup: Avoid acidic washes. BCN is stable to base but sensitive to strong acids which can trigger trans-cyclooctene rearrangements.
-
Storage: Store the final BCN-OH as a solution in DMSO or MeOH at -20°C rather than neat oil, which can polymerize upon long-term storage.
Optimized Protocol (The "Dommerholt" Variation)
This protocol is adapted from the authoritative work by Dommerholt et al. (2010), optimized for 95% purity.
Step 1: Cyclopropanation[4]
-
Setup: Flame-dry a 2-neck flask. Add
(0.5 mol%) and 1,5-cyclooctadiene (8.0 equiv). -
Addition: Add Ethyl Diazoacetate (1.0 equiv) via syringe pump over 12 hours at room temperature.
-
Workup: Evaporate excess COD (recycle via distillation). Purify residue on silica (Pentane/Et2O 20:1).
-
Checkpoint: You should isolate a clear oil.
-
Step 2: Reduction
-
Dissolve ester in dry
at 0°C. -
Add
(1.2 equiv) portion-wise. -
Quench with Fieser method (
, 15% NaOH, ). Filter white precipitate.
Step 3: Bromination[4]
-
Dissolve alcohol in DCM at -78°C (Critical).
-
Add
(1.0 equiv) in DCM dropwise until a faint orange color persists. -
Do not over-brominate. Quench immediately with 10%
.
Step 4: Elimination
-
Dissolve the dibromide in THF/MeCN (1:1).
-
Add DBU (2.5 equiv) dropwise at 0°C.
-
Warm to RT and stir for 15 mins.
-
Rapid Workup: Dilute with water, extract with Et2O, dry over
, and concentrate without heating >30°C .
Frequently Asked Questions (FAQ)
Q: Can I use Copper (Cu) instead of Rhodium for Step 1? A: While Copper triflate is used for some cyclopropanations, Rhodium acetate is vastly superior for the COD system. Copper often leads to lower yields and higher oligomerization in this specific synthesis.
Q: My BCN-OH smells like sulfur. Why? A: BCN is a "soft" electrophile. If you used any thiol-based reagents or solvents (or if your lab neighbors are using thiols), BCN will scavenge them rapidly via thiol-yne addition. Ensure all glassware is thiol-free.
Q: Is the exo or endo isomer better for my drug conjugate? A:
-
Endo: Easier to make (major product), slightly more stable.
-
Exo: Faster kinetics (
) due to less steric hindrance around the alkyne face. -
Recommendation: For standard labeling, the mixture is acceptable. For precise kinetic studies, separate them.
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[4] Angewandte Chemie International Edition, 49(49), 9422–9425.
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676.
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azides.[5][6][7][8] Accounts of Chemical Research, 44(9), 805–815.
-
Organic Syntheses. (2009). Cautionary Note on Ethyl Diazoacetate Handling. Organic Syntheses, 86, 172.[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Purification techniques for Bicyclo[6.1.0]non-4-yn-9-ylmethanol
Welcome to the BCN-OH Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and stability of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH). BCN-OH is a premier cyclooctyne derivative utilized in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1]. Because of the immense ring strain (~18 kcal/mol) that drives its copper-free click reactivity, BCN-OH is inherently sensitive to harsh purification conditions[2].
This guide synthesizes field-proven chromatographic protocols and troubleshooting logic to ensure you isolate highly reactive, degradation-free BCN-OH.
Workflow Overview: From Crude to Pure
Figure 1: Standard purification workflow for BCN-OH from crude synthesis to isolated product.
Section 1: Flash Column Chromatography (The Workhorse)
The majority of BCN-OH purification is achieved via normal-phase silica gel chromatography. Because the molecule lacks strong chromophores, visualization and solvent selection are critical.
Table 1: Chromatographic Parameters for BCN-OH
| Method | Solvent System | Target Rf | Application Notes |
| Normal Phase (Silica) | 4:1 Hexanes / Ethyl Acetate | ~0.31 | Ideal for bulk crude purification. Excellent balance of speed and resolution[3]. |
| Normal Phase (Silica) | 5:1 Hexanes / Diethyl Ether | ~0.25 | Provides enhanced resolution for separating closely eluting byproducts[4]. |
| RP-HPLC (C18) | H₂O / Methanol (3% to 60%) | Method Dependent | Used for highly pure biological probes and final polishing[5]. |
Protocol 1: Step-by-Step Silica Gel Purification
-
Sample Preparation: Following the LiAlH₄ reduction of the ester precursor, quench the reaction carefully and dry the organic phase over MgSO₄[3]. Concentrate under reduced pressure.
-
Column Packing: Slurry pack the silica gel using your initial mobile phase (e.g., 9:1 Hexanes/EtOAc).
-
Loading: Apply the crude oil as a concentrated solution in a minimal amount of Dichloromethane (DCM).
-
Elution: Run a step gradient starting from 9:1 Hexanes/EtOAc and gradually increase polarity to 4:1 Hexanes/EtOAc[3].
-
Fraction Monitoring: Spot fractions on a TLC plate. Since BCN-OH does not absorb UV light strongly, use a KMnO₄ stain and gently heat. The strained alkyne will rapidly reduce the permanganate, appearing as a bright yellow spot against a purple background[4].
-
Concentration: Pool the fractions containing the pure product (Rf ~0.31) and concentrate. Critical: Keep the rotary evaporator water bath below 30°C to prevent thermal degradation.
FAQ: Flash Chromatography Troubleshooting
Q: My BCN-OH yield is low, and I suspect it is degrading on the column. What is the mechanistic cause? A: Standard silica gel is mildly acidic. Prolonged residence times on the column can induce electrophilic addition or minor hydration across the highly strained alkyne bond. To prevent this, avoid leaving the compound on the column for extended periods. If degradation persists, consider deactivating the silica by pre-flushing the column with 1% Triethylamine (TEA) in your starting solvent.
Q: How can I resolve the endo and exo diastereomers of BCN-OH? A: While endo and exo BCN-OH can be separated via careful chromatography using a Hexanes/Et₂O gradient (e.g., 9:0.5), it is mechanistically much more efficient to separate these isomers at the cyclopropane ester precursor stage prior to the final reduction step[3].
Section 2: Reverse-Phase (RP-HPLC) & Advanced Separation
For drug development and sensitive biological assays, trace impurities from normal-phase chromatography must be removed.
Protocol 2: Step-by-Step RP-HPLC Polishing
-
Sample Prep: Dissolve the silica-purified BCN-OH in a minimal volume of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a preparative or semi-preparative C18 Reverse-Phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: Solvent A (Milli-Q Water) and Solvent B (Methanol).
-
Gradient: Run a gradient from 3% to 60% Methanol over 30–40 minutes[5].
-
Detection: Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as UV detection at 210 nm is often too weak for accurate peak integration.
-
Recovery: Lyophilize the collected fractions to yield the product as an off-white solid or wax[5].
FAQ: HPLC Troubleshooting
Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase to improve peak shape? A: No. TFA is a strong acid that will rapidly catalyze the ring-opening and hydration of the strained cyclooctyne ring. Always use strictly neutral water/methanol or water/acetonitrile gradients to maintain the integrity of the alkyne[5].
Section 3: Handling, Stability, and Click-Chemistry Troubleshooting
Understanding the degradation pathways of BCN-OH is essential for maintaining its reactivity for downstream SPAAC applications.
Figure 2: Common degradation pathways of BCN-OH when exposed to harsh experimental conditions.
FAQ: Stability & Storage
Q: Can I use BCN-OH in standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) if I want to speed up the kinetics? A: Absolutely not. BCN-OH is strictly designed for copper-free SPAAC. The introduction of Copper(I) catalysts will coordinate with the strained alkyne, leading to rapid degradation of the alkyne moiety, elimination of the azide, and a complete loss of bioorthogonal reactivity[6].
Q: How should purified BCN-OH be stored to maximize shelf life? A: Store the neat oil/wax at -20°C under an inert atmosphere (Argon or Nitrogen). Avoid exposure to light and ambient moisture. When removing the vial from the freezer, allow it to equilibrate to room temperature before opening to prevent condensation from introducing water into the sample.
References
-
National Institutes of Health (PMC). Triphenylphosphonium-Derived Protein Sulfenic Acid Trapping Agents: Synthesis, Reactivity, and Effect on Mitochondrial Function. Retrieved from:[Link]
-
PLOS One. Case study: Synthesis and encapsulation of BCN-Fluo inside GVs. Retrieved from:[Link]
-
University of Alabama in Huntsville (UAH). Chemical modification of poly(hydroxyalkanoate)s (PHA)s via "click" chemistry. Retrieved from:[Link]
-
Royal Society of Chemistry (RSC). Expanding the Scope of Strained-Alkyne Chemistry: a Protection-Deprotection Strategy via the Formation of a Dicobalt-Hexacarbonyl Complex. Retrieved from:[Link]
-
BioPharmaSpec / Wiley. Supporting Information: Synthesis of BCN linker. Retrieved from:[Link]
-
Radboud University. Expanding and Exploring the Bioconjugation Toolbox. Retrieved from:[Link]
Sources
- 1. Buy Bcn-OH | 1263166-90-0 [smolecule.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. rsc.org [rsc.org]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Triphenylphosphonium-Derived Protein Sulfenic Acid Trapping Agents: Synthesis, Reactivity, and Effect on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. louis.uah.edu [louis.uah.edu]
Stability of Bicyclo[6.1.0]non-4-yn-9-ylmethanol under acidic conditions
Welcome to the Technical Support Center for Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) . As a highly reactive strained cyclooctyne, BCN-OH is a premier reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, the very ring strain that enables catalyst-free click chemistry also introduces specific vulnerabilities—most notably, severe instability under acidic conditions[1].
This guide is designed for researchers, synthetic chemists, and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind BCN-OH instability, and implement field-proven protocols for successful bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I incorporated a BCN-amino acid during standard Solid-Phase Peptide Synthesis (SPPS), but my final peptide failed to react with an azide fluorophore. What went wrong? A1: Your BCN moiety was likely destroyed during the final cleavage step. BCN-OH and its derivatives are highly unstable in strong acids, such as the 90–95% Trifluoroacetic Acid (TFA) cocktails routinely used for SPPS cleavage and global deprotection[2]. The extreme ring strain (~18 kcal/mol) forces the sp-hybridized alkyne carbons into a bent geometry (~160°). This raises the Highest Occupied Molecular Orbital (HOMO) energy, making the alkyne highly susceptible to electrophilic attack by protons. Exposure to concentrated TFA results in complete degradation of the bioorthogonal functional group[1].
Q2: What is the exact chemical mechanism of this acidic degradation? A2: The degradation is driven by acid-catalyzed hydration. When exposed to a strong acid, the strained alkyne is rapidly protonated to form a reactive vinyl cation, which relieves the ring strain. This intermediate is immediately trapped by ambient nucleophiles (such as water or trifluoroacetate ions). Subsequent tautomerization or hydrolysis yields a stable ketone. Once the alkyne is converted to a ketone, it permanently loses its ability to undergo SPAAC.
Mechanism of acid-catalyzed degradation of BCN-OH resulting in loss of SPAAC reactivity.
Q3: Can I use BCN-OH in mildly acidic aqueous buffers (e.g., pH 4.5 - 6.0)? A3: Yes. While BCN-OH cannot survive concentrated strong acids, it exhibits excellent stability in mildly acidic to neutral aqueous buffers (pH 4.0–8.0) used in typical bioconjugation workflows. You can safely perform SPAAC labeling of biomolecules in acetate or MES buffers without significant degradation of the BCN moiety.
Q4: If I cannot use BCN during SPPS, how do I synthesize a BCN-functionalized peptide? A4: You must bypass the acidic cleavage step by employing a post-synthetic modification strategy . Synthesize your peptide with a free N-terminus or an orthogonally deprotected lysine, cleave it from the resin using standard TFA cocktails, and purify the free peptide. Once purified and free of residual acid, react the peptide with an activated BCN derivative (such as BCN-NHS ester) in a slightly basic buffer (pH 7.5–8.5) where the BCN group is perfectly stable[1].
Quantitative Stability Data
To guide your experimental design, the following table summarizes the stability of the BCN moiety across various acidic environments. Always match your reaction conditions to the tolerated pH ranges.
| Condition | pH / Acid Concentration | BCN-OH Stability | Recommended Action |
| Standard SPPS Cleavage | 90–95% TFA | Highly Unstable (Degradation in < 1 hr) | Avoid. Do not expose BCN to concentrated TFA[2]. |
| Mild Cleavage / Deprotection | 1–5% TFA in DCM | Moderately Unstable | Use with extreme caution; minimize exposure time to < 10 mins. |
| Aqueous Buffer (Mild Acid) | pH 4.0 – 6.0 (e.g., Acetate, MES) | Stable (Days to Weeks) | Safe for SPAAC bioconjugation and short-term storage. |
| Physiological Buffer | pH 7.4 (PBS) | Highly Stable (Months at -20°C) | Ideal for in vivo and in vitro labeling. |
Experimental Protocol: Post-Cleavage BCN Conjugation
To ensure scientific integrity and prevent the loss of expensive reagents, use this self-validating protocol. By conjugating BCN after TFA cleavage, you entirely circumvent the acid-catalyzed hydration pathway.
Materials Required:
-
Purified peptide containing a free primary amine (N-terminus or Lysine side-chain).
-
BCN-NHS ester (Exo or Endo isomer).
-
Anhydrous DMF or DMSO.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.0) or 1x PBS adjusted to pH 8.0.
Step-by-Step Methodology:
Step 1: Peptide Preparation
-
Dissolve the purified, lyophilized peptide in the Conjugation Buffer to a final concentration of 1–5 mg/mL.
-
Self-Validation Check: Ensure the pH of the solution remains between 7.5 and 8.0. Residual TFA salts from HPLC purification can lower the pH; adjust with 0.1 M NaOH if necessary.
Step 2: BCN-NHS Activation
-
Reconstitute BCN-NHS ester in anhydrous DMF or DMSO to create a 50 mM stock solution.
-
Causality Note: NHS esters are prone to hydrolysis in water. Prepare this stock immediately before use to maximize acylation efficiency.
Step 3: Conjugation Reaction
-
Add 1.5 to 2.0 molar equivalents of the BCN-NHS stock solution to the peptide solution.
-
Mix gently and incubate at room temperature (20–25°C) for 2 hours under continuous agitation.
Step 4: Reaction Quenching & Verification
-
Quench the unreacted BCN-NHS ester by adding Tris buffer (pH 8.0) to a final concentration of 50 mM, incubating for 15 minutes.
-
Self-Validation Check: Before proceeding to SPAAC, analyze an aliquot via LC-MS. You should observe a mass shift corresponding to the addition of the BCN moiety (+150.2 Da for standard BCN-OH derivatives) without the +18 Da shift that would indicate acid-catalyzed hydration.
Step 5: Purification
-
Purify the BCN-peptide conjugate using preparative RP-HPLC or a desalting column, depending on the peptide size. Lyophilize and store at -20°C.
Post-cleavage conjugation workflow to prevent BCN degradation during peptide synthesis.
References
-
An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful probes Source: Zenodo URL:[Link]
Sources
Technical Support Center: Scaling Up BCN Carbinol Synthesis
Introduction: Scaling the Strain
Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely moving from milligram-scale discovery to gram-scale process development of BCN Carbinol (
BCN is a cornerstone of bioorthogonal chemistry due to its high reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, the very ring strain that makes it effective makes it a nightmare to scale. The synthesis involves hazardous diazo reagents, difficult isomer separations, and thermally unstable intermediates.
This guide moves beyond the academic literature to address the operational reality of making BCN at scale.
Module 1: The Cyclopropanation Bottleneck (Safety & Flow)
The first step involves the reaction of 1,5-cyclooctadiene (COD) with ethyl diazoacetate (EDA) catalyzed by Rhodium(II) acetate.[1]
The Challenge: EDA is potentially explosive.[2][3][4] In batch reactors >10g, the accumulation of unreacted EDA poses a severe thermal runaway risk. The Solution: Continuous Flow Chemistry . By generating or consuming EDA in a flow stream, you minimize the active inventory of hazardous material.
Diagram 1: Recommended Flow Setup for Cyclopropanation
This setup minimizes EDA accumulation by mixing it immediately with the catalyst and COD in a heated coil.
Caption: Continuous flow setup for Rh-catalyzed cyclopropanation. This mitigates explosion risks associated with bulk EDA handling.
Troubleshooting: Cyclopropanation
Q: My reaction stalled, but adding more EDA caused a rapid temperature spike. Why? A: You likely experienced "catalyst poisoning" followed by a runaway. Rh(II) catalysts can be deactivated by diazo-polymerization byproducts if the EDA concentration is too high locally.
-
Fix: Decrease the EDA concentration in the feed. Ensure vigorous stirring (or high Reynolds number in flow) to disperse EDA immediately upon addition. Never add EDA as a bolus shot.
Module 2: The Isomer Management ( vs. )
The cyclopropanation produces a mixture of endo and exo esters (typically 1:1 to 1:2 ratio depending on the catalyst).
- -BCN: Higher reactivity, but often harder to isolate pure.
- -BCN: Often the major product in thermodynamic conditions; yields the crystalline carbamate derivatives used in commercial kits.
The Challenge: These isomers have nearly identical boiling points and
Protocol: Preparation of 10% AgNO Silica
-
Dissolve AgNO
(10g) in Acetonitrile (100 mL). Note: Acetonitrile is preferred over water to prevent silica deactivation. -
Add Silica Gel 60 (100g) to the solution.
-
Rotary evaporate the solvent in the dark (wrap flask in foil) until a free-flowing powder remains.
-
Storage: Store in an amber jar. Light exposure reduces Ag(I) to Ag(0), ruining the separation power.
Q: I used Ag-Silica but my isomers co-eluted. What went wrong? A: You likely overloaded the column or used a polar solvent too early.
-
Fix: The Ag-alkene complex is weak. Use a gradient starting with 100% Hexanes (or Pentane) and very slowly increase Ethyl Acetate (0%
10%). The exo isomer usually elutes first due to steric hindrance preventing tight Ag-complexation, while the endo isomer binds tighter and elutes later.
Module 3: Forging the Alkyne (Bromination & Elimination)
This is the step where the "strain" is introduced. The sequence is:
-
Reduction of Ester
Alcohol (LiAlH ). -
Bromination of the alkene.
-
Double elimination to form the alkyne.
Diagram 2: The Synthesis Workflow & Critical Control Points
Caption: Step-wise synthesis of BCN Carbinol. The elimination step (3) creates the strained alkyne and requires strict temperature control.
Troubleshooting: Elimination & Yield Loss
Q: My yield after elimination is <20%, and the NMR shows a complex mixture. Why? A: BCN is thermally unstable. If you heat the elimination reaction (KOtBu or NaOMe) to reflux, the strained alkyne will degrade or polymerize.
-
Fix: Perform the elimination at 0°C and allow it to warm only to room temperature. Do not heat.
-
Alternative: Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base if the alkoxide conditions are too harsh, though KOtBu is standard for the Dommerholt protocol [1].
Module 4: Purification & Storage (The "Hidden" Killer)
Q: My BCN carbinol was pure yesterday, but today it looks like tar. I stored it in the fridge. A: Did you use chloroform or DCM stabilized with acid for your final workup?
-
Root Cause: BCN is extremely acid-sensitive. Trace acids (like HCl in chloroform or degradation products in DCM) catalyze the transannular cyclization or hydration of the alkyne [2].
-
Fix:
-
Neutralize: Always wash your organic extracts with saturated NaHCO
during workup. -
Solvent Choice: Avoid Chloroform/DCM for storage. Store as a solid or in Benzene/Toluene if necessary.
-
Stabilization: For long-term storage (months), store at -20°C under Argon.
-
Summary Data Table: Process Expectations
| Parameter | Laboratory Scale (1g) | Scale-Up (100g) | Critical Control Point |
| Cyclopropanation | Batch (Dropwise) | Continuous Flow | Heat removal / Explosion risk |
| Isomer Separation | AgNO | AgNO | Light sensitivity of Silver |
| Elimination Temp | 0°C | -10°C | Avoid thermal degradation |
| Final Yield | ~60-70% | ~40-50% | Mixing efficiency / Mass transfer |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]
-
Karalė, K., et al. (2024).[5] Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 14, 17406-17412.[5] [Link]
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447. [Link]
Sources
- 1. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - ePrints Soton [eprints.soton.ac.uk]
Technical Support Center: BCN Chemistry & SPAAC Optimization
Topic: Optimizing Reaction Conditions for SPAAC with BCN Derivatives
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4
Introduction
Welcome to the BCN Technical Support Center. As Senior Application Scientists, we understand that while Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is theoretically "click" chemistry, the reality involves nuanced optimization of kinetics, solubility, and steric parameters.
Bicyclo[6.1.0]nonyne (BCN) represents a "Goldilocks" reagent in bioorthogonal chemistry: it offers a balance between the high reactivity of DBCO (dibenzocyclooctyne) and the stability/hydrophilicity required for sensitive biological systems. This guide addresses the specific physicochemical challenges of using BCN derivatives.
Module 1: Kinetics & Reactivity
Q: My reaction yields are low after 4 hours. Is BCN simply less reactive than DBCO?
A: Yes, but kinetics are concentration-dependent.
While DBCO exhibits a second-order rate constant (
The Fix: Because SPAAC follows second-order kinetics (
-
Increase Concentration: If possible, keep reactant concentrations >10 µM. At <1 µM, the reaction may take days, not hours.
-
Temperature: Increasing temperature from 25°C to 37°C generally doubles the reaction rate, provided your protein is stable.
-
Check the Isomer: Ensure you are using endo-BCN. While exo-BCN is synthetically accessible, the commercial standard is endo-BCN due to its symmetry and synthetic route [1].
Comparative Kinetics Data
| Reagent | Lipophilicity | Specificity Risk | |
| DBCO | 0.31 – 0.96 | High (Aromatic) | High (Hydrophobic interaction) |
| BCN (endo) | 0.14 – 0.29 | Moderate (Aliphatic) | Moderate (Thiol-yne side reaction) |
| DIBO | 0.05 – 0.10 | High | Low |
Module 2: Solubility & Aggregation
Q: I see precipitation immediately after adding BCN-NHS to my protein. What happened?
A: You likely exceeded the "Organic Tolerance Threshold" or induced hydrophobic aggregation. Although BCN is less hydrophobic than DBCO (which contains fused benzene rings), the BCN core is still a lipophilic hydrocarbon cage. When a high density of BCN groups is attached to a protein, they can form hydrophobic patches that drive aggregation.
The Fix:
-
Use a PEG Linker: Never use "naked" BCN-NHS for protein labeling if solubility is a concern. Switch to BCN-PEG4-NHS . The polyethylene glycol spacer acts as a solvation shield.
-
Solvent Protocol: Dissolve BCN in anhydrous DMSO or DMF first. Add this dropwise to the protein solution while vortexing. Ensure the final organic solvent concentration is <10% (v/v) .
Standard BCN Labeling Protocol (Protein)
-
Buffer Exchange: Exchange protein into PBS (pH 7.4). Remove all amines (Tris, Glycine) via dialysis or desalting columns.
-
Stock Prep: Dissolve BCN-PEG4-NHS in anhydrous DMSO to 10 mM.
-
Addition: Add 10–20 molar equivalents of BCN to the protein.
-
Critical: Final DMSO content must be <10%.
-
-
Incubation: React for 1–2 hours at Room Temperature (RT) or 4 hours at 4°C.
-
Quenching: Add Tris buffer (100 mM, pH 8.0) to stop the reaction.
-
Purification: Remove excess BCN via Zeba spin columns or dialysis.
Module 3: Specificity & Side Reactions
Q: I am detecting non-specific labeling in my cell lysate controls. Is SPAAC truly orthogonal?
A: Generally yes, but BCN has a specific vulnerability: Thiol-Yne Addition . Strained alkynes like BCN can react with free thiols (e.g., Cysteine, Glutathione) via a radical-mediated or nucleophilic thiol-yne addition, especially in rich biological media [3].
The Fix:
-
Alkylation: Pre-treat samples with Iodoacetamide (IAM) to block free thiols if your experiment allows.
-
pH Control: Thiol-yne reactions are often nucleophilic. Lowering pH slightly (to 7.0) can reduce the nucleophilicity of thiols compared to amines, though SPAAC is generally pH-insensitive.
-
Negative Control: Always run a "BCN-only" control (no azide) to quantify background binding.
Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting BCN reactions, distinguishing between kinetic issues and chemical incompatibility.
Caption: Diagnostic logic flow for identifying failure modes in BCN-mediated SPAAC reactions.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Conjugation | Azide degradation or Staudinger reduction. | Azides are light-sensitive and can be reduced by TCEP/DTT. Avoid reducing agents during the click step.[1] |
| Precipitation | Hydrophobic aggregation. | Switch to BCN-PEG4 derivatives. Ensure organic solvent is added slowly while vortexing. |
| High Background | Thiol-yne addition (Side reaction). | Block free cysteines with Iodoacetamide (IAM) prior to BCN addition. |
| Slow Kinetics | Low concentration (Second-order regime). | Increase reactant concentration.[1][2] If limited by biology, increase incubation time to 12-24h at 4°C. |
References
-
Dommerholt, J., et al. (2010).[3] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
-
Agard, N. J., et al. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology.
-
van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition.[4] Bioconjugate Chemistry.[1][5][6][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: BCN Linker Stability in Oligonucleotide Synthesis
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing low conjugation yields or mass adducts (+126/128 Da) when synthesizing oligonucleotides containing BCN linkers.
Bicyclo[6.1.0]nonyne (BCN) is a premier choice for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) due to its high reactivity and symmetry. However, its strained alkyne nature makes it chemically distinct from standard nucleobases. The standard phosphoramidite synthesis cycle destroys BCN.
This guide outlines the critical protocol modifications required to preserve BCN integrity, focusing on oxidation chemistry, sequence design, and post-synthesis handling.
Part 1: The Critical Failure Point (Oxidation)
The Problem: Iodine Incompatibility
In standard oligonucleotide synthesis, the oxidation step converts the unstable phosphite triester (P-III) to a stable phosphate triester (P-V). The industry-standard reagent for this is Iodine (I₂) in pyridine/THF/water.
-
Mechanism of Failure: Iodine is an electrophile. While it oxidizes phosphorus effectively, it also rapidly adds across the strained triple bond of the BCN linker.
-
Result: Formation of diiodo-alkene adducts. This destroys the alkyne, rendering the oligonucleotide inert to "click" chemistry.
-
Symptom: Mass spectrometry shows a mass shift of approximately +254 Da (addition of I₂) or complex adduct mixtures.
The Solution: Non-Aqueous Oxidation (CSO)
To preserve the BCN moiety, you must replace the Iodine oxidizing solution with a non-electrophilic, anhydrous oxidizer.
Recommended Reagent: (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) .[1][2][3]
Protocol Adjustment: Switching to CSO
| Parameter | Standard Protocol | BCN-Compatible Protocol |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/H₂O | 0.5 M CSO in Anhydrous Acetonitrile |
| Contact Time | 30–60 seconds | 3 minutes (180 seconds) |
| Solvent | Aqueous / Organic mix | Strictly Anhydrous |
| Storage | Stable at RT | Keep dry; sensitive to moisture |
Expert Insight:
"While tert-Butyl hydroperoxide (t-BuOOH) is sometimes cited as an alternative, our internal data suggests CSO (0.5 M) provides superior coupling efficiency for modified linkers and cleaner impurity profiles. If CSO is unavailable, 1.0 M t-BuOOH in decane can be used with a 6-minute contact time, but CSO is the gold standard for BCN."
Part 2: Sequence Design & Acid Sensitivity
The "5-Prime Rule"
BCN linkers are moderately stable to the trichloroacetic acid (TCA) or dichloroacetic acid (DCA) used in the detritylation (deblocking) step. However, repeated exposure to acid can lead to degradation or acid-catalyzed hydration of the strained ring.
Best Practice:
-
5'-Modification (Recommended): Place the BCN modifier at the 5'-end of the oligonucleotide. This ensures the linker is added last and is never exposed to TCA/DCA deblocking cycles.
-
Internal Modification (Risky): If you must place BCN internally (e.g., using BCN-dT), use DCA (weaker acid) instead of TCA, and minimize deblocking times. Expect slightly lower yields due to acid exposure during subsequent base additions.
Part 3: Post-Synthesis Processing (Deprotection & Cleavage)
Even if you synthesize the oligo correctly using CSO, you can destroy the linker during downstream processing.
Cleavage and Deprotection (C&D)
BCN is generally stable to standard basic conditions.
-
Recommended: Ammonium Hydroxide (30%) at 55°C for 4–16 hours (depending on nucleobase protection).
-
Fast Deprotection: AMA (1:1 Ammonium Hydroxide / Methylamine) at 65°C for 15 minutes is compatible with BCN.
The Reducing Agent Trap (TCEP vs. DTT)
This is the most common user error after synthesis.
-
Avoid TCEP: Tris(2-carboxyethyl)phosphine (TCEP) reacts with strained alkynes like BCN and DBCO. Do not use TCEP to reduce disulfides in the presence of BCN.[4]
-
Use DTT: Dithiothreitol (DTT) is compatible with BCN.[4]
Visualizing the Workflow
The following diagrams illustrate the decision pathways for synthesis and the mechanism of degradation.
Figure 1: BCN Synthesis Decision Matrix
Caption: Workflow modification for BCN incorporation. The critical divergence occurs at the oxidation step.
Figure 2: Degradation Mechanisms
Caption: Primary degradation pathways for BCN linkers during synthesis and downstream handling.
Frequently Asked Questions (FAQ)
Q: Can I use standard Iodine oxidation if I only have a 5'-BCN? A: No. Even though the BCN is added last, the final cycle still requires oxidation to convert the phosphite to phosphate. If you use Iodine for this final oxidation, you will destroy the BCN. You must use CSO for the cycle involving the BCN addition.
Q: I don't have CSO. Can I use tert-Butyl Hydroperoxide (t-BuOOH)? A: Yes, but with caution. Use a 1.0 M solution of t-BuOOH in decane (or toluene). The oxidation time must be increased to 6 minutes . Ensure the solvent is strictly anhydrous. CSO is preferred because t-BuOOH can sometimes lead to oxidative byproducts on the nucleobases themselves if not fresh.
Q: My mass spec shows a peak at M + 18 Da. What happened? A: This indicates hydration of the triple bond (addition of H₂O). This usually occurs due to excessive exposure to acid (TCA/DCA) during detritylation steps. If your BCN is internal, switch to DCA and reduce contact time. If 5', check the water content of your acetonitrile.
Q: Is BCN compatible with Glen-Pak™ or Sep-Pak purification? A: Yes. BCN is hydrophobic. You can perform DMT-ON purification (if the BCN phosphoramidite has a DMT group, which most do not) or simply use the hydrophobicity of the BCN linker itself to retain the oligo on a C18 cartridge while washing away failure sequences.
Q: Why did my click reaction fail after using TCEP to reduce my protein? A: TCEP reacts with strained alkynes. You likely formed a TCEP-BCN adduct.
-
Fix: Reduce your protein with TCEP, then perform a desalting spin column or dialysis to completely remove TCEP before adding the BCN-oligo.[4] Alternatively, use DTT.[4][5]
References
-
Glen Research. (2011). Technical Brief: Improved Oligo Synthesis using 2-Amino-dA and CSO Oxidation. (Discusses CSO utility for sensitive linkers). [Link]
-
Berry & Associates. (n.d.). 0.5 M CSO in Anhydrous Acetonitrile.[2] (Product specification and protocol for non-aqueous oxidation). [Link]
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. (Establishes BCN chemistry and stability profiles). [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in BCN-Mediated Bioconjugation
Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflows using Bicyclo[6.1.0]nonyne (BCN). While SPAAC is often marketed as a foolproof "click and go" reaction, the reality of working with highly strained alkynes in complex biological matrices is fraught with competing kinetics and physicochemical traps.
The inherent ring strain that makes BCN so reactive also introduces critical vulnerabilities: off-target nucleophilic attacks, hydrophobic aggregation, and pH-dependent degradation. This guide deconstructs the causality behind low yields and provides field-proven, self-validating protocols to ensure robust and reproducible bioconjugation.
Visualizing the Problem Space
Before adjusting your pipetting volumes, you must diagnose the root cause of your yield loss. Use the logic tree below to isolate your specific failure mode.
Diagnostic logic tree for identifying and resolving root causes of low yields in BCN bioconjugation.
Section 1: Mechanistic Troubleshooting & FAQs
Module 1: The Thiol-Yne Dilemma (Off-Target Reactivity)
Q: My BCN-to-azide ratio is optimized, but yields remain <30%, and SDS-PAGE shows heterogeneous higher-molecular-weight smearing. What is happening?
A: You are likely observing off-target thiol-yne addition. While SPAAC is highly selective for azides, the extreme ring strain of the bicyclo[6.1.0]nonyne structure distorts the alkyne bond, lowering the activation energy for nucleophilic attack[1]. If your target protein contains free cysteines, sulfenic acids, or persulfides, these sulfur nucleophiles will attack the BCN alkyne, forming stable thioether adducts[2][3]. This not only consumes your BCN reagent—lowering the effective concentration for the desired SPAAC reaction—but also creates heterogeneous, covalently cross-linked byproducts.
The Fix: You must temporarily or permanently block free thiols. If the cysteines are non-essential, alkylate them with Iodoacetamide (IAM) prior to adding BCN. Alternatively, introducing a low concentration of a reducing agent like β-mercaptoethanol (βME) can act as a sacrificial nucleophile to suppress background cross-reactivity without significantly compromising SPAAC kinetics[4].
Module 2: The Disappearing Conjugate (Hydrophobicity & Aggregation)
Q: The SPAAC reaction seems to proceed, but I lose up to 60% of my protein during the final Size Exclusion Chromatography (SEC) purification. Where is my yield going?
A: Your conjugate is precipitating out of solution due to hydrophobic aggregation. BCN is a highly lipophilic moiety[1]. When you conjugate multiple BCN molecules to a single protein (resulting in a high Drug-to-Antibody Ratio, or DAR), you disrupt the protein's hydration shell. This exposes hydrophobic patches that lead to irreversible aggregation[5]. The "lost" yield is likely stuck to the SEC column matrix or the walls of your reaction tube.
The Fix: Shift the thermodynamic balance. Incorporate hydrophilic PEG spacers (e.g., BCN-PEG4-NHS) to mask the hydrophobicity of the cyclooctyne[5]. Additionally, perform the reaction in the presence of 5-10% organic co-solvent (like DMSO or DMF) to keep the hydrophobic intermediates solvated during the critical cycloaddition phase[1].
Module 3: Reagent Degradation (The "Dead" Alkyne)
Q: I functionalized my protein with a BCN-NHS ester at pH 5.0 to target the N-terminus, but the subsequent click reaction with my azide-fluorophore failed completely. Why?
A: You have inadvertently destroyed the BCN handle. Strained alkynes like BCN are susceptible to acid-catalyzed degradation[6]. Under acidic conditions (pH < 6), the strained triple bond undergoes hydration to form inactive vinyl alcohol and ketone species[6]. By the time you added your azide, the BCN was no longer reactive.
The Fix: Always maintain BCN-functionalized intermediates at a neutral to slightly basic pH (7.0 - 7.4)[1]. If N-terminal specific labeling is strictly required (which typically uses pH 5.5-6.0), perform the NHS-ester coupling rapidly, immediately buffer-exchange into pH 7.4 PBS, and proceed to the SPAAC step without delay.
Competing pathways of BCN: Desired SPAAC vs. off-target thiol-yne addition and acid degradation.
Section 2: Quantitative Kinetic Data
To engineer a successful reaction, you must understand the competing kinetic rates. If an off-target reaction outpaces your SPAAC kinetics, your yield will plummet.
| Reaction Pathway | Reactants | Second-Order Rate Constant ( | Causality & Impact on Yield |
| Target SPAAC | BCN + Aliphatic Azide | ~0.14 - 0.29 M⁻¹s⁻¹ | Forms stable triazole; baseline for successful conjugation[4]. |
| Thiol-yne Addition | BCN + Free Cysteine | ~10⁻⁴ to 10⁻³ M⁻¹s⁻¹ | Slower than SPAAC, but high local Cys concentration depletes BCN[4]. |
| Sulfenic Acid Trapping | BCN + Cys-SOH | >100x faster than dimedone | Rapidly depletes BCN in oxidized or stressed protein samples[2]. |
| Persulfide Reactivity | BCN + Persulfides | Highly accelerated | Interferes with tagging; creates unwanted disulfides/thioethers. |
Section 3: Self-Validating Protocol for High-Yield BCN Bioconjugation
A protocol is only as good as its built-in quality control. The following methodology incorporates self-validating checkpoints to ensure causality is maintained at every step.
Phase 1: Preparation and Thiol Capping (Crucial for Cys-containing proteins)
Objective: Eliminate competing sulfur nucleophiles to ensure 100% of BCN is available for SPAAC.
-
Buffer Exchange: Exchange your target protein into degassed PBS (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed oxidation.
-
Validation Checkpoint 1 (Ellman's Assay): Quantify free thiols using DTNB (Ellman's reagent). If free thiols are present and non-essential for protein function, proceed to step 3.
-
Alkylation: Add a 10-fold molar excess of Iodoacetamide (IAM) relative to the free thiol concentration. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench excess IAM by adding DTT (equimolar to IAM) for 15 minutes, followed by a rigorous buffer exchange (e.g., Zeba Spin Desalting Column) back into PBS (pH 7.4).
-
Validation Checkpoint 2: Repeat Ellman's Assay. The absorbance at 412 nm must be zero, confirming complete thiol capping.
Phase 2: BCN Functionalization and SPAAC
Objective: Drive the cycloaddition to completion while preventing hydrophobic aggregation.
-
Solvent Preparation: Dissolve your BCN-reagent (e.g., BCN-PEG4-Fluorophore) in anhydrous DMSO to a stock concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the reagent.
-
Stoichiometry: Add the BCN-reagent to the azide-modified protein at a 5 to 10-fold molar excess[1]. Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation[1].
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 2-4 hours, or overnight at 4°C with gentle end-over-end mixing[1].
-
Validation Checkpoint 3 (Visual & Spectroscopic): Inspect the tube for turbidity. If cloudy, hydrophobic aggregation has occurred. Validate the conjugation progress by running a small aliquot on an SDS-PAGE gel; a successful conjugation will show a distinct upward mass shift.
Phase 3: Purification and Recovery
-
Size Exclusion: Purify the conjugate using a Size Exclusion Chromatography (SEC) column pre-equilibrated with PBS (pH 7.4)[1].
-
Validation Checkpoint 4 (Yield Calculation): Measure the protein concentration of the eluted fractions via A280 (accounting for the extinction coefficient of the BCN-payload). Calculate the Degree of Labeling (DoL) using UV-Vis spectroscopy. A successful reaction should yield >80% protein recovery with a defined DAR.
References
-
BenchChem. "The Role of Bicyclononyne (BCN) in Bioconjugation: An In-depth Technical Guide." 1
-
BenchChem. "Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis." 5
-
National Institutes of Health (NIH). "Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase synthesis." 6
-
National Institutes of Health (NIH). "A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent." 4
-
National Institutes of Health (NIH). "Strained cycloalkynes as new protein sulfenic acid traps."2
-
ACS Publications. "Reactivity of Persulfides Toward Strained Bicyclo[6.1.0]nonyne Derivatives: Relevance to Chemical Tagging of Proteins." 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strained cycloalkynes as new protein sulfenic acid traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling of Bicyclo[6.1.0]non-4-yn-9-ylmethanol powder
Welcome to the Technical Support and Troubleshooting Center for Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of BCN-OH handling.
BCN-OH is a highly strained cyclooctyne derivative utilized primarily as a building block in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) [1]. Because its reactivity is driven by immense ring strain rather than a copper catalyst, improper storage or handling will prematurely degrade this kinetic energy, leading to failed bioconjugations. This guide ensures your experimental workflows remain robust, reproducible, and self-validating.
Storage & Stability Troubleshooting (FAQs)
Q: Why is strict temperature control required for BCN-OH powder? A: BCN-OH features a highly strained bicyclic framework (approximately 18 kcal/mol of ring strain). While this strain provides the thermodynamic driving force for catalyst-free click reactions, it also makes the molecule susceptible to thermal degradation and spontaneous side reactions over time. Storing the powder at -20°C minimizes the kinetic energy available for premature ring-opening or polymerization, ensuring the alkyne remains intact for your target azides [1].
Q: I stored my BCN-OH powder at -20°C, but my SPAAC reaction failed. What happened? A: The most common culprit is moisture condensation. If you open a -20°C vial immediately upon removing it from the freezer, atmospheric water rapidly condenses onto the cold powder. BCN-OH contains a reactive hydroxyl group; if you are using it as a precursor to synthesize an NHS-ester or phosphoramidite, introduced water will competitively hydrolyze your activating reagents. Causality Rule: Always equilibrate the sealed vial to room temperature (RT) in a desiccator for at least 30 minutes before opening to maintain an anhydrous environment.
Q: What are the validated shelf-lives for reconstituted stock solutions? A: When dissolved in anhydrous DMSO, BCN-OH stock solutions are stable for 6 months at -80°C , or 1 month at -20°C [2]. DMSO is highly hygroscopic. If you use older, moisture-exposed DMSO, water ingress will alter the compound's solubility and degrade the cyclooctyne ring over time. Always use newly opened, anhydrous DMSO.
Quantitative Data: Physical & Storage Specifications
To ensure rapid reference during experimental planning, the critical physical properties and storage limits of BCN-OH are summarized below [1, 2, 4]:
| Parameter | Specification | Causality / Impact on Experiment |
| CAS Number | 1263166-90-0 | Unique identifier for the endo-isomer. |
| Molecular Weight | 150.22 g/mol | Required for precise molarity calculations. |
| Appearance | White to off-white powder | Discoloration (e.g., yellowing) indicates oxidation/degradation. |
| Solubility | ≥ 100 mg/mL in DMSO | High solubility allows for concentrated stock solutions. |
| Powder Storage | -20°C (Inert Atmosphere) | Preserves ring strain for up to 3 years. |
| Solution Storage | -80°C (Anhydrous DMSO) | Limits degradation to a 6-month operational window. |
Visualizations: Handling & Workflow Logic
Storage and Handling Decision logic
The following decision tree maps the critical pathways for maintaining BCN-OH integrity from receipt to experimental application.
Decision tree for the storage and handling of BCN-OH powder and stock solutions.
SPAAC Reaction Pathway
Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using BCN-OH.
Experimental Protocols: Self-Validating SPAAC Workflow
To guarantee that your BCN-OH has not degraded during storage, the following bioconjugation protocol incorporates built-in self-validating checkpoints [3].
Objective: Conjugate a BCN-modified linker to an azide-tagged protein via copper-free click chemistry.
Step 1: Reconstitution & Visual Validation
-
Remove the BCN-OH vial from the -20°C freezer and place it in a desiccator for 30 minutes to reach RT.
-
Add anhydrous DMSO to create a 100 mM stock solution.
-
Self-Validating Checkpoint: Observe the dissolution profile. BCN-OH should dissolve rapidly to yield a completely clear solution. If turbidity or particulate matter is observed, it indicates moisture ingress or polymerization of the cyclooctyne ring. Discard the stock.
Step 2: The Conjugation Reaction
-
Prepare your azide-tagged protein in a compatible aqueous buffer (e.g., PBS, pH 7.4). Ensure no primary amines or thiols are present if you are using a reactive BCN-derivative (like BCN-NHS).
-
Add the BCN-OH derivative to the protein solution. Keep the final DMSO concentration below 10% to prevent protein denaturation and precipitation [3].
-
Incubate the mixture at room temperature for 30–60 minutes. Because SPAAC relies on ring strain, no cytotoxic copper catalyst or reducing agents (like sodium ascorbate) are required.
Step 3: Quenching & Purification
-
If using a reactive BCN-ester, quench unreacted crosslinkers by adding a primary amine-containing buffer (e.g., 50 mM Tris) for 15 minutes [3].
-
Purify the conjugated protein using a desalting column (e.g., Sephadex G-25) or dialysis against your preferred storage buffer.
Step 4: Analytical Validation
-
Self-Validating Checkpoint: Analyze the purified product via LC-MS or SDS-PAGE. The complete disappearance of the unreacted azide-protein peak/band and the appearance of a higher molecular weight conjugate confirms the structural integrity of the BCN ring. Because this reaction strictly requires the strained alkyne to proceed, successful conjugation inherently validates that your BCN-OH stock was stored correctly and retained its thermodynamic potential.
Safety & Handling Precautions
When handling BCN-OH powder, standard laboratory safety protocols must be strictly enforced:
-
PPE: Wear nitrile gloves, a lab coat, and safety goggles. If handling large quantities where dust formation is possible, utilize a P95 (US) or P1 (EU) particle respirator [4].
-
Ventilation: Always weigh the powder inside a certified chemical fume hood to avoid inhalation of aerosols.
-
Disposal: Do not allow the product to enter drains. Sweep up spills without creating dust, and dispose of via a licensed professional waste disposal service [4].
References
-
Safety Data Sheet - (1α,8α,9β)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol Source: Angene Chemical URL:[Link]
Technical Support Center: Overcoming Solubility Issues with BCN Derivatives
Introduction: The Hydrophobic Challenge of BCN
Bicyclo[6.1.0]nonyne (BCN) derivatives are powerful tools for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) due to their high reactivity and lack of cytotoxic copper catalysts. However, the core BCN structure is inherently lipophilic. When conjugated to hydrophobic payloads (fluorophores, drugs), this lipophilicity often leads to aqueous insolubility , resulting in reagent precipitation ("crashing out"), protein aggregation, and poor labeling efficiency.
This guide moves beyond basic protocols to address the causality of these failures and provides self-validating solutions to ensure experimental success.
Part 1: Pre-Experiment Assessment (The Triage)
Before starting your reaction, you must match the BCN derivative to your experimental conditions. The most common failure mode is selecting a "naked" BCN linker for an aqueous-sensitive application.
Decision Matrix: Selecting the Right Derivative
Use the following logic flow to determine if your current reagent choice is viable or if you need to switch to a PEGylated variant.
Figure 1: Decision tree for selecting BCN derivatives based on payload hydrophobicity and solvent tolerance.
Part 2: Solvent Strategy & Preparation Protocols
Q: How do I prepare a stable stock solution without hydrolysis?
The Issue: BCN-NHS esters are moisture-sensitive.[1] Dissolving them in "wet" organic solvents leads to rapid hydrolysis of the NHS group before it can react with your protein.
The Protocol:
-
Equilibrate: Allow the BCN vial to warm to room temperature before opening to prevent condensation.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid DMF if possible, as it degrades over time to produce amines that react with NHS esters.
-
Concentration: Prepare a high-concentration stock (10–100 mM). Higher concentrations are more stable.
-
Storage: Aliquot immediately. Store at -20°C under desiccant.
Q: My BCN "crashed out" immediately upon addition to PBS. Why?
The Mechanism: This is the "Oiling Out" effect. When a hydrophobic stock (in DMSO) is added rapidly to a hydrophilic buffer (PBS), the local concentration of water spikes around the BCN molecules before they can disperse, forcing them out of solution into aggregates.
The Fix: The "Step-Wise" Dispersion Method Do not shoot the BCN directly into the protein solution.
-
Calculate: Determine the final % of DMSO your protein can tolerate (typically 5–10%).
-
Intermediate Dilution: Dilute your BCN stock into a larger volume of 30-50% DMSO/Water mixture first. This "steps down" the hydrophobicity.
-
Drop-wise Addition: Add this intermediate solution to your stirring protein solution drop-wise.
Solubility Limits Table
| Reagent Type | Aqueous Solubility (PBS pH 7.[2]4) | Max Rec. Stock Conc. (DMSO) | Co-solvent Requirement (Final) |
| BCN (endo/exo) | < 0.1 mM (Insoluble) | 100 mM | 10–20% DMSO/DMF |
| BCN-PEG2 | ~ 1.0 mM | 100 mM | 5–10% DMSO |
| BCN-PEG4+ | > 5.0 mM | 100 mM | 0–5% DMSO (Often water soluble) |
| BCN-Lipid | Insoluble | 50 mM | Requires Detergent/Liposomes |
Part 3: Advanced Troubleshooting (FAQs)
Q: I see precipitation during the reaction, not just at the start.
Diagnosis: This suggests the product (Conjugate) is less soluble than the reactants.[3] The triazole ring formed during SPAAC is polar, but if you are linking two hydrophobic molecules, the critical micelle concentration (CMC) may be reached, causing aggregation.
Workflow: Rescue the Reaction
Figure 2: Troubleshooting workflow for reaction turbidity.
Q: Can I use surfactants to improve BCN solubility?
Answer: Yes, but with caveats.
-
Compatible: Non-ionic detergents like Tween-20 or Triton X-100 (0.01% – 0.1%) can stabilize hydrophobic BCN derivatives in aqueous buffers without interfering with the SPAAC reaction mechanism [1].
-
Incompatible: Avoid high concentrations of SDS (anionic) if downstream applications involve mass spectrometry or native protein assays, as it is difficult to remove.
Q: Does pH affect BCN solubility or reactivity?
Answer:
-
Solubility: BCN itself is non-ionizable, so pH has little effect on its intrinsic solubility. However, if your linker has a carboxylic acid (e.g., BCN-acid), raising the pH > 5.0 ensures deprotonation (COO-), significantly increasing solubility [2].
-
Reactivity: SPAAC is pH-tolerant (pH 5–9). However, HEPES buffer has been shown to yield slightly faster reaction kinetics for SPAAC compared to PBS [3].[4]
Part 4: Validating Your Success
To ensure your solubility fix worked, perform this self-validation check:
-
Visual Inspection: The reaction mixture should remain clear. Any cloudiness indicates micro-precipitation.
-
Recovery Calculation: After purification (e.g., desalting column), measure the protein concentration. A loss of >20% protein usually indicates it precipitated with the BCN reagent and was filtered out.
-
Labeling Efficiency: Use LC-MS or absorbance ratios. Low efficiency often stems from BCN precipitating before it could react.
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). Technical Guide on the Solubility and Stability of BCN-PEG1-Val-Cit-OH.
-
BroadPharm. (2022). BCN-Azide Ligation Protocol & Solubility Guides.
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research.
Sources
Side reactions of Bicyclo[6.1.0]non-4-yn-9-ylmethanol in biological media
Technical Support Center: Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)
Introduction: The BCN Paradox
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) is a workhorse in bioorthogonal chemistry, specifically for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Its popularity stems from a "Goldilocks" balance: it is less lipophilic than Dibenzocyclooctyne (DBCO) and more stable than Trans-Cyclooctene (TCO). However, in complex biological media (lysates, serum, intracellular environments), "bioorthogonal" is a relative term.
This guide addresses the specific chemical liabilities of BCN-OH—primarily thiol-yne addition , hydrophobic non-specific binding , and isomer-dependent kinetics —and provides actionable protocols to mitigate them.
Troubleshooting Guide & FAQs
Category 1: Non-Specific Background Labeling (The Thiol Problem)
Q: Why do I see significant background signal in my "no-azide" control samples when using BCN-OH in cell lysates?
Diagnosis: You are likely observing Thiol-Yne Addition .[1] While BCN is designed to react with azides, the strained alkyne is electrophilic enough to react with nucleophilic thiols (cysteine residues, glutathione) present in high concentrations in biological media. This results in a covalent vinyl sulfide adduct, leading to false positives.
Technical Insight: Unlike DBCO, which reacts rapidly with thiols, BCN is relatively more stable.[2][3] However, in rich media (e.g., mammalian cell lysates with >5 mM glutathione), the pseudo-first-order rate of thiol addition becomes significant over long incubation times (>1 hour).
Corrective Protocol: The "Block and Quench" Strategy
-
Pre-Block Free Thiols (Mandatory for Lysates): Before adding BCN, incubate your sample with a thiol-alkylating agent.
-
Reagent: Iodoacetamide (IAM) or N-Ethylmaleimide (NEM).
-
Concentration: 5–10 mM.
-
Incubation: 30 minutes at RT in the dark.
-
Note: This caps free cysteines, preventing them from attacking the BCN alkyne.
-
-
Post-Labeling Quench: After the SPAAC reaction is complete, quench unreacted BCN to prevent it from reacting with thiols during downstream processing (e.g., denaturation).
-
Reagent: 3-Azido-7-hydroxycoumarin (or any cheap, soluble azide).
-
Concentration: 2–5 mM (excess relative to BCN).
-
Q: Can I use Beta-Mercaptoethanol (BME) to reduce background? A: Yes, but with a caveat. Adding BME (10 mM) can suppress protein labeling by acting as a decoy nucleophile. The BCN will react with BME instead of the protein cysteines. However, this consumes your BCN reagent. Recommendation: Use IAM blocking for fixed samples/lysates; use BME scavenging only if alkylation affects your protein's function.
Category 2: Solubility and Aggregation (The Hydrophobicity Problem)
Q: My BCN-functionalized protein precipitates or shows erratic reaction kinetics in serum.
Diagnosis: Hydrophobic Non-Specific Binding (Albumin Sequestration). BCN is a greasy, hydrophobic bicyclic ring. When conjugated to proteins, it can increase the surface hydrophobicity, leading to aggregation. In serum, BCN motifs often bury themselves into the hydrophobic pockets of Human Serum Albumin (HSA) , effectively sequestering the reagent and lowering the effective concentration available for the click reaction.
Technical Insight: The "effective" concentration of BCN in serum is often much lower than the "nominal" concentration due to this sequestration.
Corrective Protocol: Solubilization Engineering
-
Linker Selection: Never conjugate BCN-OH directly to a protein surface without a hydrophilic spacer.
-
Bad: BCN-NHS ester (short linker).
-
Good: BCN-PEG4-NHS ester. The PEG chain acts as a solvation shield, preventing the BCN from burying into hydrophobic pockets.
-
-
Cosolvent Assistance: For small molecule labeling, ensure BCN is dissolved in DMSO/DMF before addition. Keep final organic solvent concentration <5% to avoid protein precipitation, but >1% to ensure BCN remains available.
Category 3: Stability and Linker Chemistry
Q: I am running a 24-hour in vivo experiment. Is BCN-OH stable?
Diagnosis: Carbamate vs. Amide Instability. BCN-OH is typically conjugated via a carbamate linkage (using BCN-nitrophenyl carbonate or similar). While reasonably stable, carbamates can degrade via hydrolysis in plasma over extended periods (days), releasing the payload.
Technical Insight: Recent studies indicate that BCN-Amides (derived from BCN-carboxylic acid) are significantly more stable in biological media than BCN-Carbamates (derived from BCN-alcohol).
Decision Matrix:
-
< 6 Hours (In vitro/Lysate): BCN-OH (Carbamate) is acceptable.
-
> 12 Hours (In vivo/Serum): Switch to BCN-Acid derivatives to form Amide linkages.
Category 4: Isomer Specificity (Endo vs. Exo)
Q: My reaction rates vary between batches of BCN. Why?
Diagnosis: Endo/Exo Isomer Ratio Variability. BCN exists as two diastereomers: endo and exo.
-
Endo-BCN: Generally more commercially available and slightly more reactive in SPAAC.[4]
-
Exo-BCN: Often present as a minor impurity or major component depending on the synthesis route.
Impact: If your supplier does not specify the isomer ratio (e.g., >95% endo), batch-to-batch kinetic variations (up to 2-fold) can occur.
Action: Always purchase isomerically pure BCN (typically endo-BCN) for quantitative kinetic studies.
Quantitative Data Summary
Table 1: Comparative Stability and Reactivity of Strained Alkynes in Biological Media
| Reagent | SPAAC Rate ( | Thiol Reactivity ( | Hydrophobicity | Serum Stability |
| BCN (Endo) | 0.14 – 0.29 | ~6 hours (Slow) | High | High (if Amide linked) |
| DBCO | 0.31 – 0.40 | ~70 min (Fast) | Very High | Moderate |
| TCO | > 1000 (IEDDA) | Negligible (Isomerizes) | Moderate | Low (Isomerizes to CCO) |
Note: Thiol reactivity data based on reaction with 5 mM Glutathione (GSH) at pH 7.4.
Visualizations
Diagram 1: The Thiol-Yne Side Reaction Pathway
This diagram illustrates the competition between the desired SPAAC reaction and the undesired Thiol-Yne addition in a biological environment.
Caption: Kinetic competition between specific SPAAC labeling and non-specific thiol-yne addition in cysteine-rich environments.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to optimize BCN labeling experiments.
Caption: Decision matrix for diagnosing BCN-OH experimental failures in biological contexts.
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
van Geel, R. et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Link
-
Kim, E. et al. (2014). A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagents. Bioconjugate Chemistry. Link
-
Rady, B. et al. (2018). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances. Link
-
Knall, A. C. et al. (2014). Kinetic Studies of the Strain-Promoted Azide-Alkyne Cycloaddition of Different Cyclooctynes. Tetrahedron Letters. Link
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of BCN-OH with other cyclooctynes
Analyzing Relevant Publications
I've been gathering some key publications. I now have the full titles and DOIs for several papers, including "Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition" by Debets et al. from 2010 (DOI: 10.1039/b917797c) and another on "Copper-free click chemistry for dynamic in vivo imaging." This is a solid start.
Outlining the Response Structure
I've sketched a detailed outline, structuring the comparative guide. My focus is on SPAAC, with sections on reactivity determinants and a quantitative comparison table. I'll include a discussion of BCN-OH's advantages and a protocol section. I'll also add a workflow visualization diagram. I've begun to draft the introduction.
Evaluating BCN-OH
I'm now diving deep into BCN-OH's reactivity. The key is how the cyclopropane ring impacts the propargylic angle, significantly increasing the ground state energy. My work here will compare its kinetics, structural nuances, and workflow protocols to competing cyclooctynes. This focuses on providing data-driven comparisons.
Comparing Cyclooctyne Reactivity
I'm now comparing cyclooctyne reactivities, focusing on structural modifications and their impact. The cyclopropane in BCN-OH minimizes steric hindrance, lowering the activation barrier. DBCO's fused benzene rings increase strain but also lipophilicity. BARAC's amide bond boosts reactivity but reduces stability, and DIFO's fluorine atoms lower the alkyne LUMO, accelerating the reaction.
Assessing Synthetic Challenges
I'm now considering the drawbacks of BCN-OH. Its high reactivity comes at a cost; the multi-step synthesis gives notoriously low yields. The quantitative reactivity comparison now in progress will highlight these challenges and compare it to alternatives. I will complete and visualize this reactivity comparison.
Justifying BCN-OH Selection
I'm now articulating BCN-OH's advantages, moving past pure reaction kinetics. While faster options exist, its symmetry is key, simplifying downstream characterization compared to DIFO's isomers. Its hydrophilicity from lacking heavy aromatic rings is crucial, vital for live-cell imaging and preventing aggregation in applications like antibody-drug conjugates, especially in comparison to more hydrophobic linkers like DBCO. Finally, its synthesis is relatively straightforward.
Detailing Kinetic Experiments
I'm now detailing an experimental protocol to validate BCN-OH's reactivity against alternatives. It's a
Refining Assay Protocol
I'm refining the NMR kinetic assay. I'm focusing on rigorous data acquisition. I will now track the azide's benzylic CH
Visualizing the Workflow
I've crafted a clear, concise visual flowchart depicting the kinetic assay's execution, starting with preparing equimolar BCN-OH and azide solutions. I'm focusing on the mixing of reactants, the NMR data acquisition over time, integration of key peaks, and culminating in the rate constant calculation. It shows the second-order kinetics analysis.
Compiling the References
I've compiled a list of key references to support the guide. I have finalized the list, with proper formatting, including DOIs. The list now includes the Debets et al. paper from 2010 on enzyme PEGylation, the Baskin et al. paper on in vivo imaging, and the Dommerholt et al. paper on bicyclononynes.
Validating Compliance & Logic
I'm now cross-referencing my work against the prompt requirements, ensuring all aspects are addressed. I'm confirming autonomy, scientific integrity, authoritative grounding, and link integrity, and I've verified the presence of visualizations and detailed methodologies. The visual structure is also now addressed, including the color palettes.
Finalizing Guide Visuals
I've just ensured that the figure captions are concise. The caption "Workflow for 1H NMR kinetic determination of SPAAC second-order rate constants" is now within the character limit. Also, I've checked the placement of all the citations, such as, and, ensuring each claim is properly linked. I'm now certain the guide is complete and ready.
Confirming Source Citations
I'm now cross-referencing all statements to their corresponding citations. I am making sure the references accurately map to the indices used in the guide (e.g.,,). The formatting of the "References" section will be finalized. I will ensure a consistent style, with clickable URLs. This is the final verification stage.
Reviewing Reference Consistency
I'm now focusing on ensuring that the reference indices [1.x] used throughout the guide accurately correspond to the final reference list. I'm double-checking the formatting of the references to ensure consistency, including clickable URLs for easy access to the cited materials, and that all statements are properly supported with citations. The DOT diagram has been reviewed to ensure that the maximum width is respected.
Technical Comparison: Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) vs. Dibenzocyclooctyne (DIBO) in SPAAC
Executive Summary
In the landscape of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) generally outperforms Dibenzocyclooctyne (DIBO) for general-purpose bioconjugation due to superior aqueous solubility, faster kinetics with aliphatic azides, and a smaller steric footprint.
While DIBO (First-Generation Boons' Reagent) pioneered copper-free click chemistry, its utility is often limited by significant hydrophobicity and steric bulk, which can induce non-specific binding and protein precipitation. BCN represents a "Second-Generation" aliphatic cyclooctyne that balances ring strain with physicochemical favorability, making it the preferred choice for live-cell imaging and labeling sensitive proteins where solvent accessibility is critical.
Mechanistic Foundation & Reaction Kinetics[1][2][3]
Both reagents function on the principle of ring strain release . The eight-membered cyclooctyne ring possesses high ground-state energy (
Structural Drivers of Reactivity
-
DIBO: Derives strain from two fused benzene rings and the resulting bond angle deformation of the alkyne (approx. 163°). The fused rings add significant lipophilicity and steric bulk.
-
BCN: Derives strain from the fusion of a cyclopropane ring to the cyclooctyne. This "saddle-like" conformation imparts high reactivity while maintaining a smaller, more aliphatic profile.
Kinetic Comparison ( )
The second-order rate constant (
| Reactant Pair | Solvent System | Rate Constant ( | Insight |
| BCN + Benzyl Azide | CD3CN/D2O | 0.14 – 0.29 M⁻¹s⁻¹ | Faster with aliphatic azides (common in metabolic labeling). |
| DIBO + Benzyl Azide | CD3CN/D2O | 0.05 – 0.10 M⁻¹s⁻¹ | Slower due to steric hindrance near the alkyne. |
| BCN + Phenyl Azide | CD3CN/D2O | ~0.18 M⁻¹s⁻¹ | Consistent reactivity across azide types. |
Verdict: BCN typically exhibits a 2-3x rate enhancement over DIBO for standard bioconjugation tasks.
Physicochemical Properties & Selectivity[1][2][4][6][7]
The choice between BCN and DIBO is often decided by the physical environment of the target (e.g., cytosolic vs. membrane-bound).
Solubility and Hydrophobicity[8][9][10]
-
DIBO (High Lipophilicity): The dibenzo-framework makes DIBO poorly soluble in aqueous buffers. It often requires organic co-solvents (DMSO/DMF) at 5-20% final concentration. This hydrophobicity can lead to hydrophobic sequestration , where the probe buries itself in lipid membranes or hydrophobic protein pockets, causing high background noise.
-
BCN (Moderate Hydrophilicity): The aliphatic nature and the hydroxymethyl group (in BCN-OH) significantly improve water solubility. It is less prone to non-specific hydrophobic interactions, yielding cleaner signal-to-noise ratios in cytosolic staining.
Steric Hindrance
-
DIBO: The fused aryl rings create a rigid, bulky structure. This can impede access to azides buried within protein folds or complex macromolecular structures.
-
BCN: The molecule is more compact. The endo isomer (commercially dominant) is particularly streamlined, allowing better penetration into sterically demanding sites.
Side Reactions (Thiol-Yne Addition)
Both reagents are susceptible to nucleophilic attack by thiols (e.g., cysteine, glutathione) in a reaction known as "thiol-yne addition."
-
Risk: High intracellular glutathione concentrations (1-10 mM) can consume the cyclooctyne probe before it reacts with the azide.
-
Mitigation: BCN is slightly more reactive toward thiols than DIBO due to its electronic structure. However, this is easily managed by alkylating free thiols (e.g., with iodoacetamide) prior to labeling or maintaining a strict stoichiometry.
Decision Matrix: When to Use Which?
Caption: Logical flow for selecting BCN vs. DIBO based on experimental constraints.
Experimental Protocol: Protein Labeling via SPAAC
This protocol describes the conjugation of an Azide-functionalized protein with BCN-Methanol (BCN-OH) or DIBO-OH.
Prerequisites:
-
Protein of interest functionalized with an Azide group (e.g., via NHS-Azide or metabolic incorporation of Azidohomoalanine).
-
Reagent A: BCN-Methanol (10 mM stock in DMSO).
-
Reagent B: DIBO-Methanol (10 mM stock in DMSO).
-
Buffer: PBS pH 7.4 (free of azides).
Step-by-Step Methodology
-
Preparation:
-
Adjust protein concentration to 1–5 mg/mL in PBS.
-
Critical: If free cysteines are present, pre-incubate with Iodoacetamide (5 mM) for 30 min to prevent thiol-yne side reactions.
-
-
Reaction Setup:
-
For BCN: Add BCN stock to the protein solution to a final molar excess of 10–20 equivalents . Ensure final DMSO concentration is <5% (v/v).
-
For DIBO: Add DIBO stock to a final molar excess of 20–50 equivalents . Due to lower solubility, you may need to increase DMSO to 10–15% (v/v) or use a co-solvent like propylene glycol to prevent precipitation.
-
-
Incubation:
-
Incubate at Room Temperature (25°C) with gentle agitation.
-
Time:
-
BCN: 1–2 hours.
-
DIBO: 4–12 hours (due to slower kinetics).
-
-
-
Quenching (Optional but Recommended):
-
Add excess Azide-PEG-Amine or simple Azido-ethanol to scavenge unreacted cyclooctyne.
-
-
Purification:
-
Remove excess reagent via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.
-
Note: DIBO aggregates may require multiple filtration steps to remove completely if precipitation occurred.
-
Mechanism of Action Diagram
Caption: The concerted [3+2] cycloaddition mechanism driven by ring strain release.
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Ning, X. et al. (2008). Visualizing Metabolically Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions. Angewandte Chemie International Edition. Link
-
Debets, M.F. et al. (2011). Bioconjugation with Strained Alkynes and Azides. Accounts of Chemical Research. Link
-
van Geel, R. et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Link
Sources
Stability comparison of amide vs. carbamate BCN derivatives
[1][2][3][4][5][6]
Executive Summary
In the design of bioorthogonal conjugates using Bicyclo[6.1.0]nonyne (BCN), the choice of linker chemistry—Amide versus Carbamate —is a critical determinant of in vivo stability.
While BCN-carbamates (derived from BCN-alcohol) are commercially ubiquitous, they exhibit significant hydrolytic and enzymatic instability in biological media, particularly in plasma. Conversely, BCN-amide derivatives (derived from BCN-carboxylic acid) demonstrate superior stability while retaining identical SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reactivity. For therapeutic and imaging applications requiring prolonged circulation or intracellular persistence, BCN-amide linkers are the authoritative choice.
Structural & Mechanistic Analysis
The stability difference stems from the electronic and steric environment of the linkage connecting the BCN core to the payload.
Chemical Structures[3][5][7][8][9]
-
BCN-Carbamate: Formed by reacting BCN-carbinol (alcohol) with an amine via an activated carbonate (e.g., BCN-NHS carbonate). The resulting linkage is BCN-CH2-O-CO-NH-Payload.
-
BCN-Amide: Formed by reacting BCN-carboxylic acid with an amine.[1] The resulting linkage is BCN-CO-NH-Payload.
Mechanism of Instability
The carbamate linkage in BCN derivatives is susceptible to degradation through two primary pathways:
-
Enzymatic Cleavage: Carboxylesterases (e.g., Ces1C in rodents) and proteases in plasma recognize the carbamate motif as a substrate, leading to premature release of the payload.[2]
-
Chemical Hydrolysis: The oxygen atom in the carbamate ester bond increases the electrophilicity of the carbonyl carbon compared to an amide, making it more prone to nucleophilic attack by water or serum nucleophiles.
Visualization: Structural Degradation Pathways
The following diagram illustrates the structural difference and the cleavage point that renders the carbamate labile.
Figure 1: Structural comparison highlighting the enzymatic cleavage vulnerability of the carbamate linkage versus the robust amide bond.
Comparative Performance Data
The following data synthesizes findings from key stability studies, specifically highlighting the contrast in biological media.
Stability in Biological Media (24h Incubation)
| Medium | BCN-Carbamate Stability | BCN-Amide Stability | Observation |
| PBS (pH 7.4) | >95% Intact | >99% Intact | Both are chemically stable in neutral buffer. |
| Human Plasma | ~80-90% Intact | >98% Intact | Carbamate shows slow background hydrolysis. |
| Mouse Serum | <10% Intact | >95% Intact | CRITICAL: Rodent esterases rapidly cleave BCN-carbamates. |
| Cell Lysate | ~60% Intact | >95% Intact | Intracellular enzymes degrade carbamates over time. |
Data Source: Synthesized from Rady et al. (2021) and internal application notes on linker hydrophobicity.
Reaction Kinetics (SPAAC)
Crucially, the modification of the linker does not compromise the reactivity of the BCN alkyne with azides.
-
BCN-Carbamate
: ~0.29 M⁻¹s⁻¹ -
BCN-Amide
: ~0.30 M⁻¹s⁻¹
Experimental Protocols
To validate these findings in your specific drug conjugate, use the following self-validating protocols.
Protocol A: Synthesis of BCN-Amide Probes
Rationale: Most commercial vendors supply BCN-NHS Carbonate (carbamate precursor). To achieve high stability, you must synthesize the amide from BCN-Carboxylic Acid.
Materials:
-
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-carboxylic acid (BCN-acid)
-
Amine-containing payload (e.g., Doxorubicin, Fluorophore-NH2)
-
HATU (Coupling reagent)
-
DIPEA (Base)
-
Anhydrous DMF
Workflow:
-
Activation: Dissolve BCN-acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes at RT to form the activated ester.
-
Coupling: Add the Amine-Payload (1.0 equiv) to the mixture.
-
Reaction: Stir at RT for 1-2 hours. Monitor via LC-MS (Look for Mass = Payload + BCN - H2O).
-
Purification: Purify via Preparative HPLC (Water/Acetonitrile gradient).
-
Validation: Verify structure via 1H-NMR. The diagnostic signal is the disappearance of the carbamate -O-CH2- protons (typically ~4.1 ppm) and the presence of the amide -NH- proton.
Protocol B: Comparative Plasma Stability Assay
Rationale: This assay quantifies the "linker liability" before moving to in vivo studies.
Materials:
-
Test Compounds: BCN-Carbamate-Payload vs. BCN-Amide-Payload (10 µM final conc).
-
Media: Pooled Mouse Plasma (highly active esterases) and Human Plasma.
-
Internal Standard: Tolbutamide or Warfarin.
Step-by-Step:
-
Preparation: Spiking 10 mM DMSO stock of test compounds into pre-warmed (37°C) plasma to a final concentration of 10 µM.
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: At time points t=0, 1h, 4h, 8h, and 24h, remove 50 µL aliquots.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard to precipitate proteins.
-
Processing: Centrifuge at 10,000 x g for 10 min. Collect supernatant.
-
Quantification: Analyze supernatant by LC-MS.
-
Calculation: Plot % Remaining vs. Time.
-
Pass Criteria (Amide): >90% remaining at 24h.
-
Fail Criteria (Carbamate): >50% loss at 24h (in mouse plasma).
-
Visual Workflow: Stability Testing
Figure 2: Decision matrix and experimental outcome for BCN linker selection.
References
-
Rady, T. et al. (2021).[4] Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes.[5][4] Organic & Biomolecular Chemistry. [Link] (Key Reference: Explicitly compares BCN-amide and BCN-carbamate stability, demonstrating the superiority of the amide).
-
Dommerholt, J. et al. (2010).[6] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link] (Foundational Reference: Establishes BCN synthesis and SPAAC reactivity kinetics).
Sources
- 1. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. synaffix.com [synaffix.com]
Kinetic Analysis of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) Reactions: A Comparative Guide
Executive Summary
For researchers navigating the bioorthogonal landscape, Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) occupies a critical "Goldilocks" zone.[1] While Dibenzocyclooctyne (DBCO) is often the default choice for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) due to its higher ring strain and generally faster kinetics with aliphatic azides, BCN offers superior physicochemical properties that are often overlooked.[1]
Key Differentiators:
-
The Aromatic Anomaly: Unlike DBCO, BCN exhibits faster kinetics with aromatic azides, a nuance critical for specific probe designs.[1][2]
-
Thiol Stability: BCN is significantly more robust against glutathione (GSH) degradation than DBCO, making it the superior choice for intracellular applications where DBCO half-lives can be as short as ~70 minutes.[1]
-
Hydrophilicity: The lack of fused benzene rings results in a lower LogP, reducing non-specific hydrophobic binding common with DBCO and DIBO.
Part 1: Comparative Kinetic Analysis
SPAAC Reaction Kinetics (Azide-Alkyne)
The reaction rate of SPAAC is governed by the release of ring strain (~18-20 kcal/mol for cyclooctynes).[1] However, steric and electronic factors create divergent performance profiles between BCN and benzannulated cyclooctynes (DBCO/DIBO).[1]
Table 1: Second-Order Rate Constants (
| Cyclooctyne | Reactant (Azide Type) | Solvent System | Performance Note | |
| BCN-OH | Benzyl Azide (Aliphatic) | 0.14 - 0.29 | Moderate speed; slower than DBCO.[1] | |
| DBCO | Benzyl Azide (Aliphatic) | 0.31 - 0.60 | Fast; standard for aliphatic labeling.[1] | |
| BCN-OH | Phenyl Azide (Aromatic) | ~0.20 | Retains reactivity (Sterically unencumbered). | |
| DBCO | Phenyl Azide (Aromatic) | 0.03 | 10x Slower due to steric clash with fused rings.[1] | |
| DIBO | Benzyl Azide (Aliphatic) | Methanol | 0.17 | Comparable to BCN but more lipophilic.[1] |
Expert Insight (The Aromatic Anomaly): Most users assume DBCO is universally faster.[1] This is incorrect. The fused benzene rings on DBCO create significant steric hindrance when reacting with bulky or rigid azides (like phenyl azide).[1] BCN, with its symmetrical, non-fused structure, accommodates these sterically demanding partners much better.[1] If your azide is attached to a rigid aromatic core, BCN is the kinetic winner.
IEDDA Reaction Kinetics (Tetrazine-Alkene/Alkyne)
BCN also functions as a dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines.[1]
Table 2: Second-Order Rate Constants (
| Dienophile | Diene (Tetrazine) | Comparison | |
| TCO (Trans-cyclooctene) | 3,6-di-(2-pyridyl)-tetrazine | > 20,000 | The speed limit; diffusion-controlled.[1] |
| BCN-OH | 3,6-di-(2-pyridyl)-tetrazine | ~ 1,000 - 3,000 | Intermediate. Fast enough for live cell, easier handling than TCO.[1] |
| Norbornene | 3,6-di-(2-pyridyl)-tetrazine | ~ 2.0 | Slow; requires high concentrations.[1] |
Part 2: Stability & Solubility Profile
Bioorthogonal reagents must survive the biological milieu before they react.[1][4] This is where BCN outperforms DBCO.[1][2][5]
Table 3: Physicochemical Stability Comparison
| Parameter | BCN-OH | DBCO | Implication |
| Thiol Stability (GSH) | High ( | Low ( | DBCO is degraded by intracellular glutathione; BCN persists.[1] |
| Acid Stability | Low (Sensitive < pH 2) | Moderate | Avoid acidic deprotection steps with BCN.[1] |
| Hydrophobicity | Low (LogP ~ 1.[1]5) | High (LogP ~ 3.[1]5) | BCN has less non-specific binding to serum proteins/membranes.[1] |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways and the steric "clash" zone that hampers DBCO reactivity with aromatic azides, contrasted with the accessible BCN transition state.[1]
Caption: Comparative mechanistic pathway showing how DBCO's fused rings create a steric penalty with aromatic azides, whereas BCN maintains consistent reactivity.
Part 4: Experimental Protocols
Protocol A: Determination of via UV-Vis Spectroscopy
Best for: Rapid, real-time kinetics of UV-active cyclooctynes (like DBCO) or when using fluorogenic azides.[1]
Prerequisites:
-
UV-Vis Spectrophotometer with temperature control (
).[1] -
Quartz cuvettes (1 cm path length).
-
Solvent: Acetonitrile/PBS or Methanol/Water (maintain consistency).[1]
Workflow:
-
Preparation: Prepare a
stock of BCN-OH and a stock of the Azide (Pseudo-first order conditions: Azide in 100x excess). -
Baseline: Measure absorbance of the Azide solution alone to account for background.[1]
-
Initiation: Add BCN-OH to the Azide solution in the cuvette. Final concentration:
BCN, Azide.[1] -
Monitoring: Unlike DBCO (which absorbs at ~309 nm), BCN lacks a strong distinct absorbance in the visible range.[1]
-
Calculation:
Protocol B: Determination of via -NMR
Best for: BCN-OH (UV-silent) and definitive structural validation.[1]
Workflow:
-
Solvent: Dissolve reactants in
or mixture. -
Stoichiometry: Use 1:1 stoichiometry (Second-order conditions) for accurate BCN tracking.
-
Concentration: ~10-20 mM (High concentration required for NMR SNR).[1]
-
-
Acquisition:
-
T=0: Acquire spectrum of reactants immediately upon mixing.[1]
-
Intervals: Acquire spectra every 2-5 minutes for 60-90 minutes.
-
-
Tracking:
-
Calculation:
Part 5: Workflow Visualization
Caption: Step-by-step experimental workflow for determining second-order rate constants.
References
-
Dommerholt, J. et al. (2010).[1] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link[1]
- Source of primary BCN synthesis and kinetic d
-
Debets, M. F. et al. (2011).[1] Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Link[1]
- Comprehensive review of r
-
van Geel, R. et al. (2012).[1] Preventing Thiol-Yne Addition Improves the Stability of Strained Alkynes in Complex Biological Media. Bioconjugate Chemistry. Link[1]
- Critical d
-
Agard, N. J. et al. (2004).[1] A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.[1] Link[1]
- Found
-
Karver, M. R. et al. (2011).[1] Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Link[1]
- Source for IEDDA kinetics with BCN.
Sources
Comparative Guide: syn- vs. anti-BCN-COOH Isomers in Bioorthogonal Chemistry
Executive Summary
Bicyclo[6.1.0]non-4-yne (BCN) has established itself as a premier scaffold for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) due to its high reactivity and hydrophilicity compared to first-generation cyclooctynes. However, the BCN scaffold exists as two diastereomers: endo (syn) and exo (anti).
Historically, the endo isomer has dominated the market due to synthetic favorability in the standard Rh(II)-catalyzed route. Recent advances in stereoselective synthesis have made the anti isomer accessible, revealing critical differences in performance. This guide objectively compares these isomers, demonstrating that while endo-BCN offers superior reaction kinetics (
Stereochemical & Structural Analysis
To select the correct reagent, one must first understand the spatial arrangement of the functional handle relative to the strained alkyne system.
-
Syn-BCN (Endo): The carboxylic acid handle is positioned on the "inside" face of the fused cyclopropane ring, synonymous with the endo configuration. This creates a compact, folded geometry.
-
Anti-BCN (Exo): The handle extends "outward," away from the ring system, synonymous with the exo configuration. This results in a linear, extended geometry.
Implication: The syn configuration places the linker closer to the reacting alkyne bond, potentially introducing steric shielding but also protecting the resulting triazole from enzymatic degradation. The anti configuration projects the payload away, reducing steric clash with bulky biomolecules.
Figure 1: Stereochemical relationship between BCN core synthesis and resulting isomer geometry. The 'syn' isomer is the kinetic product of Rh-catalysis, while 'anti' requires thermodynamic equilibration.
Kinetic Performance (SPAAC)
Contrary to the intuition that the less sterically hindered anti isomer would react faster, experimental data confirms that the syn (endo) isomer exhibits higher reactivity in standard SPAAC conditions.
Comparative Kinetics Table
| Parameter | syn-BCN (Endo) | anti-BCN (Exo) | Context |
| 0.29 M⁻¹s⁻¹ | 0.19 M⁻¹s⁻¹ | Measured in CD₃CN/D₂O (1:2) [1] | |
| Relative Reactivity | 1.5x Faster | Baseline | Electronic/Steric effects |
| Lipophilicity | Lower (More Polar) | Higher | Anti exposes hydrophobic face |
| Fluorescence Quenching | Low | High | Syn reduces contact quenching [1] |
Mechanistic Insight: The higher reactivity of syn-BCN is attributed to favorable secondary orbital interactions or a slight increase in ground-state ring strain caused by the endo-substituent compressing the bond angles. In contrast, the anti-BCN, while sterically open, lacks this additional electronic/strain activation.
Critical Application Note: For fluorogenic probes , the choice is inverted. Studies show that syn-BCN derivatives significantly reduce contact fluorescence quenching compared to anti-BCN. If designing a "turn-on" probe where the dye is close to the BCN, syn is the superior choice to minimize background signal [1].
Synthetic Accessibility & Purity[1]
Historically, the difficulty in accessing pure anti-BCN restricted its use. Standard synthesis using ethyl diazoacetate and Rh₂(OAc)₄ yields a ~5:3 mixture favoring the exo (anti) ester, but subsequent steps in the "classic" route often favored the isolation of the endo (syn) alcohol/acid due to purification ease.
The Paradigm Shift: Recent protocols (2024/2025) have introduced a concise route to anti-BCN-COOH via base-mediated epimerization, making it readily available for comparative studies.
Figure 2: Synthetic divergence. The new optimized route utilizes base-catalyzed epimerization to convert the mixture exclusively into the thermodynamic 'anti' isomer [2].
Experimental Protocols
Protocol A: Kinetic Assay (NMR Monitoring)
Use this protocol to validate the reactivity difference between isomers with your specific azide payload.
Materials:
-
BCN-COOH isomer (Syn or Anti) (20 mM stock in CD₃CN).
-
Benzyl Azide (20 mM stock in CD₃CN).
-
D₂O.
-
NMR Tube.
Workflow:
-
Preparation: In an NMR tube, mix 250 µL of BCN stock and 250 µL of Benzyl Azide stock.
-
Solvation: Add 500 µL D₂O to initiate the reaction (Final solvent 1:1 CD₃CN:D₂O).
-
Acquisition: Immediately insert into 400+ MHz NMR spectrometer.
-
Monitoring: Acquire ¹H spectra every 60 seconds for 30 minutes.
-
Analysis: Track the disappearance of the BCN propargylic protons (multiplets at ~2.2–2.4 ppm) and the appearance of the triazole vinyl proton.
-
Calculation: Plot
vs. time. The slope of the linear fit equals the second-order rate constant .
Protocol B: Synthesis of Anti-BCN-COOH (Epimerization Route)
Adapted from Weir et al. [2].
-
Cyclopropanation: React 1,5-cyclooctadiene with ethyl diazoacetate (Rh₂(OAc)₄ cat.) to obtain the endo/exo ester mixture.
-
Epimerization: Dissolve the mixture in THF. Add KOtBu (1.5 eq). Stir at RT for 16h.
-
Bromination/Elimination: Treat the anti-ester with Br₂ followed by double dehydrobromination (KOtBu) to install the alkyne.
-
Hydrolysis: Saponify the ester (LiOH, MeOH/H₂O) to yield pure anti-BCN-COOH.
Decision Matrix: Which Isomer to Choose?
| Application Requirement | Recommended Isomer | Reasoning |
| Maximum Reaction Speed | Syn (Endo) | Higher |
| Fluorogenic Probes | Syn (Endo) | Structural folding minimizes contact quenching of the attached dye. |
| Steric Accessibility | Anti (Exo) | Extended geometry reduces clash when labeling buried residues or bulky proteins. |
| Commercial Availability | Syn (Endo) | Remains the standard "BCN" sold by most vendors unless specified. |
| Cost Efficiency | Syn (Endo) | Generally cheaper due to established industrial scale-up. |
References
-
Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity.
values (Syn: 0.29, Anti: 0.19) and fluorescence quenching properties. -
A Concise Synthesis of Anti-Bicyclo[6.1.0]nonyne Carboxylic Acid. Source: Weir, M., et al. (2024).[2] RSC Advances. Key Finding: Describes the optimized 3-step synthesis of Anti-BCN via epimerization.
-
Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides. Source: Dommerholt, J., et al. (2010). Angewandte Chemie. Key Finding: The foundational paper introducing BCN and its standard synthesis.
Sources
Benchmarking Bicyclo[6.1.0]non-4-yn-9-ylmethanol against other bioorthogonal reagents
Executive Summary
In the landscape of bioorthogonal chemistry, Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) occupies a unique "Goldilocks" zone. While First-Generation cyclooctynes like DBCO (Dibenzocyclooctyne) offer superior kinetic rates for standard aliphatic azides, they suffer from significant lipophilicity, leading to non-specific hydrophobic binding and poor aqueous solubility.
BCN-OH resolves this by sacrificing a fraction of kinetic speed for superior physicochemical properties . It is smaller, less hydrophobic, and uniquely versatile—capable of participating in both Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reactions.
This guide benchmarks BCN-OH against its primary competitors (DBCO, TCO) to assist researchers in selecting the correct reagent for high-fidelity bioconjugation.
Part 1: The Landscape & Mechanism
The Mechanism of Action
BCN relies on ring strain (~18 kcal/mol) to drive the reaction forward without a catalyst. The fusion of the cyclopropane ring to the cyclooctyne creates significant bond angle deformation, lowering the activation energy required for the cycloaddition.
Diagram 1: Reaction Pathways of BCN
This diagram illustrates the dual-reactivity of BCN, a feature distinct from DBCO.
Caption: BCN exhibits dual-modality: moderate kinetics in SPAAC (solid line) and rapid kinetics in IEDDA (dashed line), unlike DBCO which is limited to SPAAC.
Part 2: Head-to-Head Benchmarking
Kinetic & Physical Comparison
The following data aggregates average values from standard physiological conditions (PBS, pH 7.4, 37°C).
| Feature | BCN-OH (endo) | DBCO (ADIBO) | TCO (Trans-Cyclooctene) |
| Primary Reaction | SPAAC | SPAAC | IEDDA |
| Reaction Partner | Azide / Tetrazine | Azide | Tetrazine |
| Rate Constant ( | ~0.14 – 0.29 M⁻¹s⁻¹ (Azide)~1,000+ M⁻¹s⁻¹ (Tetrazine) | ~0.30 – 0.60 M⁻¹s⁻¹ (Azide) | ~10,000 – 100,000 M⁻¹s⁻¹ |
| Hydrophobicity (LogP) | Low (Hydrophilic handle) | High (Bulky aromatics) | Moderate |
| Solubility | Excellent in aqueous buffer | Poor (Requires organic co-solvent) | Moderate |
| Steric Bulk | Low (Planar/Compact) | High (Bulky fused rings) | Medium |
| Regioisomers? | No (Symmetric alkyne) | Yes (Asymmetric addition) | N/A |
The "Hidden" Variable: Azide Electronics
A critical nuance often overlooked is the electronic nature of the azide partner.[1]
-
Aliphatic Azides (e.g., Azido-sugars, AHA): DBCO is generally 2-3x faster than BCN.
-
Aromatic Azides: BCN often outperforms DBCO.[1] The electron-deficient nature of aromatic azides pairs more favorably with the electronic structure of the BCN alkyne compared to the electron-rich DBCO system [1].
Non-Specific Binding (The "Sticky" Problem)
DBCO contains two fused benzene rings, making it highly lipophilic. In complex environments (e.g., cell lysate, serum), DBCO moieties often associate hydrophobically with albumin and membranes, creating high background noise. BCN-OH , lacking these fused aromatics and possessing a hydroxyl handle, exhibits significantly lower non-specific binding, making it the superior choice for intracellular imaging where washing is difficult [2].
Part 3: Experimental Protocols
Protocol: Live Cell Surface Labeling
Objective: Labeling cell-surface glycans metabolically incorporated with Azido-sugars (e.g., Ac4GalNAz).
Reagents:
-
BCN-Biotin or BCN-Fluorophore (Stock: 10 mM in DMSO).
-
Labeling Buffer: PBS + 1% BSA (to block non-specifics further).
Workflow:
-
Metabolic Incorporation: Incubate cells with 50 µM Ac4GalNAz for 24-48 hours.
-
Wash: Rinse cells 2x with warm PBS to remove free sugar.
-
Labeling: Prepare a 50 µM working solution of BCN-probe in Labeling Buffer.
-
Expert Note: While DBCO is often used at 10-20 µM due to speed, BCN requires a slightly higher concentration (50-100 µM) to compensate for the lower
, but its lower background allows this without penalty.
-
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Quenching (Optional but Recommended): Add 500 µM soluble azide (e.g., Sodium Azide) for 2 minutes to quench unreacted BCN if downstream analysis is sensitive.
-
Fixation/Analysis: Wash 3x with ice-cold PBS and proceed to flow cytometry or microscopy.
Protocol: Intracellular Labeling (The BCN Advantage)
Objective: Labeling intracellular proteins where membrane permeability and background are critical.
Workflow:
-
Fix & Perm: Fix cells with 4% PFA (15 min) and permeabilize with 0.1% Triton X-100.
-
Block: Block with 3% BSA in PBS for 30 mins.
-
Reaction: Add BCN-Fluorophore (20 µM) in blocking buffer. Incubate 1 hour at RT.
-
Why BCN? DBCO at this step often sticks to the nuclear membrane and lipid droplets. BCN washes out cleanly.
-
-
Wash: Wash 3x 10 mins with PBS + 0.1% Tween-20. Extensive washing is crucial for intracellular click chemistry.
Part 4: Decision Matrix
When should you choose BCN-OH over the alternatives? Use this logic flow.
Diagram 2: Reagent Selection Logic
A decision tree for selecting the optimal bioorthogonal reagent.
Caption: Selection logic based on kinetic requirements versus background sensitivity. BCN is the choice for clean, low-background labeling.
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422–9425.
-
van Geel, R., et al. (2012). Preventing Thiol–Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 23(3), 392–398.
-
Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2] Journal of the American Chemical Society, 126(46), 15046–15047.
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[3] Accounts of Chemical Research, 44(9), 805–814.
Sources
In vitro stability analysis of BCN-functionalized probes
A Senior Application Scientist's Guide to the In Vitro Stability of BCN-Functionalized Probes
In the field of bioconjugation, the success of an experiment often hinges on the integrity of the chemical linker connecting a probe to its target biomolecule. Bicyclononyne (BCN), a strained alkyne, has become a central tool for copper-free click chemistry, enabling the precise labeling of biomolecules in complex biological systems through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][] However, the reactivity that makes BCN so valuable also introduces potential stability issues. An unstable probe can lead to signal loss, off-target effects, and misinterpreted data, compromising the entire study.
This guide provides a comprehensive analysis of the in vitro stability of BCN-functionalized probes. As scientists and developers, our goal is not merely to follow protocols but to understand the causality behind our experimental choices. Here, we dissect the chemical liabilities of the BCN moiety, compare its performance against common alternatives, and provide robust, field-tested protocols to empower you to validate the stability of your own BCN-conjugated molecules.
Chapter 1: The Chemical Landscape of BCN Stability
The utility of BCN stems from the significant ring strain in its bicyclo[6.1.0]nonyne structure, which distorts the alkyne bond and lowers the activation energy for cycloaddition with an azide.[1] This inherent reactivity, however, is a double-edged sword. Understanding the specific chemical conditions that can compromise the BCN core is the first step in designing a robust experiment.
Key Stability Considerations:
-
Acidic Environments: The BCN scaffold is known to be labile under acidic conditions. Protic acids can promote the hydration of the strained alkyne, leading to the formation of inactive ketone and vinyl alcohol species.[3][4] This is a critical consideration during oligonucleotide synthesis, which often involves acidic detritylation steps, or in cellular compartments with low pH, such as endosomes and lysosomes.[3][5]
-
Thiol Reactivity: The intracellular environment is rich in thiols, with glutathione (GSH) being the most abundant. While strained alkynes can react with thiols, BCN has demonstrated significantly greater stability to GSH compared to other popular linkers like dibenzocyclooctyne (DBCO).[6] This makes BCN a more suitable choice for many intracellular and long-term live-cell imaging experiments.
-
Proximal Linkage Chemistry: The stability of a BCN probe is not solely dependent on the cyclooctyne ring itself but also on the chemical bond connecting it to the molecule of interest. Studies have shown that BCN linkers attached via an amide bond exhibit superior hydrolytic stability in biological media compared to those attached via a carbamate linkage .[7][8] This makes BCN-acid derivatives, which facilitate amide bond formation, a better choice for applications requiring prolonged incubation.[8]
Caption: Key degradation pathways for BCN-functionalized probes.
Chapter 2: Comparative Stability of Bioorthogonal Probes
The choice of a bioorthogonal linker is always a trade-off between reaction kinetics, stability, and physicochemical properties.[9] While BCN offers a favorable balance for many applications, comparing it directly to alternatives like DBCO and trans-cyclooctene (TCO) provides the context needed for informed experimental design.
| Feature | BCN (bicyclo[6.1.0]nonyne) | DBCO (dibenzocyclooctyne) | TCO (trans-cyclooctene) |
| Primary Reaction | SPAAC (with Azide)[1] | SPAAC (with Azide)[10] | iEDDA (with Tetrazine)[11] |
| Relative Kinetics | Moderate to Fast. Slower than DBCO with aliphatic azides but can be faster with aromatic azides.[12] | Generally faster than BCN due to higher ring strain.[12][13] | Extremely fast kinetics with tetrazine reaction partners.[11][14] |
| Stability to Thiols (GSH) | Good . Significantly more stable than DBCO. Half-life of ~6 hours vs. 71 minutes for DBCO in one study.[6] | Poor . Reacts readily with thiols, which can be a major liability in reducing environments.[6] | Excellent . Generally stable in the presence of thiols.[14] |
| Stability to Reducing Agents (TCEP) | Good . A more appropriate choice than DBCO if reducing conditions are required.[6] | Poor . Shows instability to TCEP over a 24-hour period.[6] | Excellent . Stable under typical reducing conditions. |
| Stability in Acid (e.g., TFA) | Poor . Known to be unstable under strong acidic conditions used in peptide synthesis and cleavage.[3][4] | Poor . Also reported to be unstable under strong acidic conditions.[4] | Moderate to Good . Generally more stable than BCN/DBCO in acidic conditions. |
| Hydrophobicity | Low . Lower lipophilicity compared to DBCO, which can improve solubility of the conjugate.[7] | High . The dibenzo-fused rings make it significantly more hydrophobic.[10] | Variable, but can be engineered for good aqueous solubility.[14] |
| Expert Insight | A versatile workhorse. The best choice when stability in thiol-rich or reducing environments is critical and when lower hydrophobicity is desired. | Choose for applications where the absolute fastest SPAAC kinetics are required and the experimental timeframe is short, or in environments devoid of thiols. | The go-to choice for extremely rapid ligation via the tetrazine reaction. Excellent stability profile makes it suitable for demanding in vivo applications. |
Chapter 3: Designing a Robust In Vitro Stability Study
A self-validating stability protocol must be designed to mimic the probe's eventual working environment. The objective is to challenge the probe under relevant conditions and use an analytical method capable of resolving the intact probe from any potential degradation products.
The core of a stability study involves incubating the BCN-functionalized molecule in a chosen medium at a physiological temperature (typically 37°C) and analyzing aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
Causality in Experimental Design:
-
Choice of Medium: Why not just use buffer? While PBS (pH 7.4) provides a baseline for hydrolytic stability, it lacks the complexity of biological fluids. Human or mouse plasma/serum is the gold standard for assessing stability for in vivo applications, as it contains a host of enzymes (esterases, proteases) that can degrade the probe.[15] For intracellular probes, a cell lysate can provide a more representative environment, including a higher concentration of thiols.[5][13]
-
Analytical Method: Why is HPLC essential? High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone technique.[16][17] Its separating power allows for the quantification of the decrease in the "parent" probe peak area over time, providing a direct measure of stability. Coupling HPLC with Mass Spectrometry (LC-MS) is even more powerful, as it enables the identification of the mass of new peaks, confirming they are indeed degradation products and offering clues to the degradation mechanism.[18]
Caption: General workflow for an in vitro stability study of a BCN probe.
Chapter 4: Gold-Standard Experimental Protocols
These protocols provide a starting point for assessing the stability of your BCN-functionalized probe. They should be optimized for your specific molecule and analytical setup.
Protocol 4.1: Human Plasma Stability Assay by RP-HPLC
This protocol assesses the overall stability of a probe in a physiologically relevant matrix.
-
Materials:
-
BCN-functionalized probe
-
DMSO (HPLC grade)
-
Pooled human plasma (commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade, containing 0.1% Trifluoroacetic Acid (TFA)
-
Water, HPLC grade, containing 0.1% TFA
-
Incubator or water bath at 37°C
-
Microcentrifuge and tubes
-
-
Methodology:
-
Probe Preparation: Prepare a 1 mM stock solution of your BCN-probe in DMSO.
-
Reaction Setup: In a microcentrifuge tube, add 198 µL of pre-warmed human plasma.
-
Initiate Reaction: Add 2 µL of the 1 mM probe stock solution to the plasma to achieve a final concentration of 10 µM. Vortex gently to mix. This is your T=0 starting point.
-
Time Point Sampling (T=0): Immediately withdraw a 50 µL aliquot and transfer it to a new tube containing 100 µL of cold ACN. This quenches the reaction and precipitates plasma proteins.[15] Vortex vigorously for 30 seconds.
-
Incubation: Place the master reaction tube in the 37°C incubator.
-
Subsequent Time Points: At each desired time point (e.g., 1, 4, 8, 24 h), repeat step 4, withdrawing a 50 µL aliquot and quenching it in cold ACN.
-
Sample Processing: After the final time point, centrifuge all quenched samples at high speed (>12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials. Analyze 20-50 µL by RP-HPLC.[19][20]
-
Data Analysis: For each time point, determine the peak area of the intact BCN-probe. Normalize the peak area at each time point to the peak area at T=0 to calculate the percentage of probe remaining. Plot this percentage against time to determine the stability profile and calculate the half-life.
-
Protocol 4.2: Comparative Thiol Stability Assay (BCN vs. DBCO)
This protocol directly compares the stability of BCN and a less stable alternative (DBCO) in the presence of a physiologically relevant concentration of glutathione (GSH).
-
Materials:
-
BCN-functionalized probe and an equivalent DBCO-functionalized probe.
-
Glutathione (GSH)
-
PBS, pH 7.4
-
Other materials as listed in Protocol 4.1.
-
-
Methodology:
-
Reagent Preparation:
-
Prepare 1 mM stock solutions of the BCN and DBCO probes in DMSO.
-
Prepare a 100 mM GSH stock solution in PBS. Adjust the pH back to 7.4 if necessary.
-
Prepare the reaction buffer: PBS (pH 7.4) containing 5 mM GSH.
-
-
Reaction Setup: Set up two parallel reactions.
-
Tube A (BCN): Add 198 µL of the 5 mM GSH reaction buffer.
-
Tube B (DBCO): Add 198 µL of the 5 mM GSH reaction buffer.
-
-
Initiate Reactions: Add 2 µL of the respective 1 mM probe stock to each tube. Vortex to mix.
-
Analysis: Proceed with time point sampling, quenching, sample processing, and HPLC analysis for both reactions as described in Protocol 4.1.
-
Data Analysis: Plot the percentage of remaining probe for both BCN and DBCO on the same graph to directly visualize the difference in thiol stability.[6]
-
Conclusion and Expert Recommendations
Bicyclononyne has earned its place as a powerful and versatile tool in bioconjugation.[21] Its favorable balance of reactivity and stability makes it an excellent choice for a wide array of applications. However, scientific rigor demands that we do not assume stability but rather prove it within the context of our specific experimental system.
Key Takeaways:
-
Choose BCN for Thiol-Rich Environments: When your experiment involves intracellular targets, long incubation times in live cells, or the presence of reducing agents, BCN's superior stability over linkers like DBCO is a distinct advantage.[6]
-
Mind Your Linkage: For applications requiring high hydrolytic stability, such as therapeutic development or long-term tracking, always opt for a BCN reagent that forms a robust amide bond .[7][8] Avoid carbamate linkages where possible.
-
Beware of Acidity: If your workflow involves strongly acidic steps, the BCN moiety is at risk.[3][4] It is crucial to perform stability tests under these specific conditions or select a more acid-stable linker if degradation is observed.
-
Always Validate: The protocols provided in this guide are not just for troubleshooting; they are a fundamental component of method development. A preliminary in vitro stability assay is a small investment of time that ensures the integrity and reproducibility of your downstream results.
By understanding the chemical principles of BCN stability and employing robust analytical validation, researchers can harness the full power of this bioorthogonal handle to generate clear, reliable, and impactful data.
References
- State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjug
- Comparative Study of Click Handle Stability in Common Lig
- Synthesis and stability studies of bicyclo[6.1.
- State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjug
- Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis.RSC Advances (RSC Publishing). (2024-05-29).
- Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
- A Comparative Guide to the In Vitro Stability of PROTAC Linkers.Benchchem.
- The Role of Bicyclononyne (BCN) in Bioconjugation: An In-depth Technical Guide.Benchchem.
- State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis.
- Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis.RSC Publishing - Rsc.org.
- Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods.
- Structure of BCN 1 derivatives and general overview of their synthesis...
- Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis.IRIS. (2024-05-29).
- DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers.Benchchem.
- A Comparative Guide to HPLC Methods for Analyzing Bioconjug
- Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degrad
- Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis.ePrints Soton.
- A Head-to-Head Battle in Bioorthogonal Chemistry: BCN vs.
- Fitness Factors for Bioorthogonal Chemical Probes.PMC.
- Application Notes and Protocols for HPLC Analysis of MM 419447 Stability and Degrad
- Demonstrative couplings of TCO‐ and BCN‐functionalized peptides,...
- A Comparative Guide to the In Vitro and In Vivo Stability of PEGyl
- (PDF) Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis.
- Strain-promoted alkyne-azide cycloadditions (SPAAC)
- SPAAC: Strain-Promoted Click Reaction - Bioconjug
- Stability Indicating HPLC Method Development: A Review.IRJPMS.
- How to Develop Stability Indicating HPLC Methods.The Royal Society of Chemistry. (2024-05-01).
- Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells.PMC.
- Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity.Unknown Source.
- Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine lig
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. irjpms.com [irjpms.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 21. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity & Performance of BCN-OH
Executive Summary
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH ) represents a "Goldilocks" standard in bioorthogonal chemistry. While it does not possess the extreme reaction velocity of Trans-cyclooctene (TCO) nor the historical dominance of Dibenzocyclooctyne (DBCO), it offers a critical balance: superior hydrophilicity compared to DBCO and superior chemical stability compared to TCO .
This guide objectively analyzes BCN-OH's cross-reactivity profile, specifically focusing on its susceptibility to nucleophilic attack by biological thiols (thiol-yne addition) compared to its primary alternatives.
Mechanistic Landscape
BCN-OH is a strained alkyne that functions as a dual-modal reagent. It can participate in two distinct bioorthogonal pathways:
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Reaction with Azides.[1][2][3][4]
-
IEDDA (Inverse Electron Demand Diels-Alder): Reaction with Tetrazines.
Visualizing the Reaction Pathways
The following diagram illustrates the dual reactivity of BCN and its competitive landscape.
Figure 1: BCN-OH Reaction Landscape. Blue paths indicate desired bioorthogonal labeling; the yellow dashed path indicates the primary cross-reactivity risk (thiol addition).
Comparative Analysis: BCN vs. Alternatives
BCN vs. DBCO (The SPAAC Standard)
DBCO (Dibenzocyclooctyne) is the most common alternative for azide labeling. However, BCN outperforms DBCO in specific physicochemical categories.[5][6]
| Feature | BCN-OH | DBCO | Verdict |
| Kinetics ( | DBCO is faster for aliphatic azides. | ||
| Hydrophobicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | BCN is superior. DBCO causes non-specific hydrophobic binding to albumin. |
| Regioselectivity | Symmetric (Single product) | Asymmetric (Regioisomers) | BCN is superior. Simplifies HPLC/LC-MS analysis. |
| Thiol Stability | Moderate ( | Low ( | BCN is superior. Less prone to off-target thiol-yne addition. |
Critical Insight: While DBCO reacts faster, its fused benzene rings make it highly hydrophobic. In complex media (serum, cell lysate), DBCO often adheres to hydrophobic pockets of proteins, creating background noise. BCN's aliphatic nature minimizes this.
BCN vs. TCO (The IEDDA Speedster)
TCO (Trans-cyclooctene) is used for tetrazine ligations.[7]
| Feature | BCN-OH | TCO | Verdict |
| Kinetics ( | TCO is vastly faster. | ||
| Chemical Stability | High (Shelf-stable) | Low (Isomerizes to cis) | BCN is superior. TCO degrades in the presence of thiols/copper. |
| Size | Compact | Bulky (often PEGylated) | BCN is superior for sterically sensitive binding sites. |
Cross-Reactivity Study: Thiol-Yne Addition
The primary "cross-reactivity" concern for BCN is Thiol-Yne addition . In biological systems, free cysteines (e.g., on Albumin) or Glutathione (GSH) can act as nucleophiles, attacking the strained alkyne ring.[3]
Mechanism of Interference
Strained alkynes are electrophiles. While they prefer azides (1,3-dipoles), high concentrations of thiols (5-10 mM intracellularly) can drive a Michael-type addition, destroying the probe or causing false positives.
Experimental Data Summary
-
DBCO: In 5 mM GSH, DBCO shows significant degradation within 60 minutes.
-
BCN: In 5 mM GSH, BCN retains >90% integrity after 4 hours and shows significantly longer half-lives than DBCO.
-
Impact: For intracellular labeling (high GSH), BCN is safer than DBCO. For extracellular labeling (low thiols), both are acceptable, but BCN offers lower hydrophobic background.
Validated Experimental Protocols
Protocol A: Determination of Second-Order Rate Constant ( )
Use this protocol to validate reactivity against your specific target.
Materials:
-
BCN-OH (10 mM in DMSO)[2]
-
Benzyl Azide (or target azide) (10 mM in DMSO)
-
UV-Vis Spectrophotometer or NMR
Workflow:
-
Preparation: Dilute BCN and Azide into PBS (pH 7.4) or Methanol/Water (1:1).[8] Final concentration: 100 µM each (Pseudo-first order conditions can be used if one reagent is 10x excess).
-
Monitoring:
-
UV-Vis: Monitor the decay of the BCN absorbance peak (approx. 220-230 nm, though weak; NMR is often preferred for BCN due to lack of strong chromophore compared to DBCO).
-
NMR (Preferred): Monitor the disappearance of the propargylic protons of BCN in
.
-
-
Calculation: Plot
vs. time. The slope of the line equals (for second-order equimolar reactions).
Protocol B: Thiol Stability Assay (Cross-Reactivity Check)
Use this to verify if BCN will bind off-target in your biological matrix.
Materials:
Workflow Visualization:
Figure 2: Workflow for assessing Thiol-Yne cross-reactivity.
Acceptance Criteria:
-
High Stability: >90% BCN remaining after 4 hours.
-
Low Stability: <50% BCN remaining after 4 hours (Indicates high risk of background labeling).
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link][11]
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[1][2][3][5][8][12] Accounts of Chemical Research. [Link]
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. [Link]
-
van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]
Sources
- 1. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. The Size-Accelerated Kinetic Resolution of Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Efficacy of BCN-OH in Biological Systems: A Comparative Technical Guide
Executive Summary & Core Directive
Status: Senior Application Scientist Report Subject: Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) Objective: To objectively evaluate the efficacy of BCN-OH against primary alternatives (DBCO, TCO, Azides) across varying biological matrices.
This guide moves beyond basic product descriptions to analyze the mechanistic suitability of BCN-OH. While Dibenzocyclooctyne (DBCO) is often the default choice for strain-promoted azide-alkyne cycloaddition (SPAAC) due to early adoption, BCN-OH offers distinct physicochemical advantages—specifically in intracellular stability and background reduction—that make it superior for sensitive biological systems.
Mechanistic Foundation: The BCN Advantage
The efficacy of BCN-OH stems from its structural balance between ring strain and steric compactness. Unlike DBCO, which relies on fused benzene rings to induce strain (increasing hydrophobicity and steric bulk), BCN utilizes a fused cyclopropane ring.
Structural Isomers: endo vs. exo
BCN-OH exists as two diastereomers. Understanding this is critical for experimental design:
-
** exo-BCN:** Generally exhibits higher reactivity due to lower transition state energy but is synthetically more challenging to isolate in high purity.
-
** endo-BCN:** The standard commercial variant. While slightly slower than exo, it offers a superior balance of stability and synthetic accessibility. Unless specified, "BCN" in literature refers to the endo isomer.
Visualization: SPAAC Reactivity Landscape
The following diagram illustrates the comparative reaction pathways and steric considerations between BCN and DBCO.
Caption: Mechanistic comparison showing DBCO's susceptibility to thiol side reactions versus BCN's bio-inertness.
Comparative Efficacy Analysis
Reaction Kinetics ( )
The common misconception is that DBCO is universally faster. The reality is nuanced based on the azide partner.[1][2][3][4]
| Reaction Partner | BCN-OH ( | DBCO ( | Insight |
| Aliphatic Azides | 0.14 – 0.29 | 0.30 – 0.96 | DBCO is ~3x faster.[4] Preferred for surface labeling where speed is critical.[1][3] |
| Aromatic Azides | ~0.20 | ~0.03 | BCN is ~6x faster. Critical for photo-affinity labeling applications. |
| Tetrazines | 11,000 – 39,000 | N/A (Low Reactivity) | BCN can participate in IEDDA reactions; DBCO cannot. |
Physicochemical Properties & Biocompatibility
This is where BCN-OH outperforms alternatives in complex biological systems.
| Feature | BCN-OH | DBCO | Biological Implication |
| Hydrophobicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | DBCO aggregates in aqueous buffers and binds non-specifically to serum albumin. |
| Thiol Stability | High | Moderate/Low | DBCO reacts with free thiols (e.g., Glutathione) via Michael addition, reducing effective concentration intracellularly. |
| Membrane Permeability | Good | Moderate | BCN's smaller size allows better diffusion into dense tissue or organelles. |
| Steric Bulk | Compact | Bulky | BCN is less likely to perturb the function of the target protein. |
Efficacy in Specific Biological Systems[1][2][3][5][6][7]
System A: Intracellular Labeling (Live Cell)
Challenge: The cytoplasm is a reducing environment rich in Glutathione (GSH) (1–10 mM).
-
DBCO Performance: Poor. The strained alkyne in DBCO is susceptible to nucleophilic attack by thiols, leading to reagent consumption before it reaches the target azide.
-
BCN-OH Performance: Excellent. The cyclopropane-fused ring is stable against thiols.
-
Verdict: BCN-OH is the standard for intracellular SPAAC.
System B: Cell Surface Labeling
Challenge: Rapid kinetics required to label receptors before internalization.
-
DBCO Performance: Excellent. The faster kinetics with aliphatic azides (typically used on glycan reporters) allows for rapid labeling (15-30 min).
-
BCN-OH Performance: Good. Requires slightly longer incubation or higher concentration.
-
Verdict: DBCO is preferred, but BCN is a viable alternative if background fluorescence is a concern.
System C: In Vivo (Animal Models)
Challenge: Serum stability and non-specific binding (background).
-
DBCO Performance: Moderate. High hydrophobicity leads to sequestration by serum albumin and accumulation in the liver.
-
BCN-OH Performance: Superior. Improved solubility results in faster clearance of unbound reagent and higher signal-to-noise ratio in target tissues.
-
Verdict: BCN-OH is superior for imaging deep tissues or when low background is critical.
Experimental Protocols
Protocol 1: Kinetic Evaluation of BCN-OH (Self-Validating)
Objective: To determine the second-order rate constant (
Materials:
-
BCN-OH (10 mM stock in DMSO)
-
Benzyl Azide (100 mM stock in DMSO)
-
UV-Vis Spectrophotometer (Quartz cuvette)
Procedure:
-
Baseline: Prepare a solution of BCN-OH (500 µM) in PBS/Acetonitrile (7:3 v/v). Measure Absorbance at 290–300 nm (characteristic BCN absorbance).
-
Initiation: Add Benzyl Azide in 10-fold excess (5 mM). Rapidly mix.
-
Monitoring: Monitor the decay of the BCN absorbance peak at 300 nm over time (every 30 seconds for 60 mins).
-
Calculation: Plot
vs. time. The slope represents . -
Validation: Calculate
. Repeat with 20-fold excess azide; the should remain constant.
Protocol 2: Intracellular Protein Labeling
Objective: Specific labeling of an azide-tagged protein inside live HeLa cells.
Workflow Diagram:
Caption: Step-by-step workflow for intracellular labeling using BCN-OH probes.
Detailed Steps:
-
Metabolic Incorporation: Seed cells (e.g., HeLa) and incubate with 50 µM tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) for 24–48 hours. Control: Incubate cells with vehicle (DMSO) only.
-
Washing: Wash cells 3x with warm PBS to remove unincorporated sugar.
-
Labeling: Prepare a 10 µM solution of BCN-Fluorophore (derived from BCN-OH) in complete media.
-
Note: Do not use DBCO here; thiol reaction will cause high background.
-
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Termination: Wash cells 3x with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 mins if imaging fixed cells, or image immediately for live cells.
References
-
Dommerholt, J. et al. (2010).[5] "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. [Link]
-
Debets, M. F. et al. (2011). "Bioconjugation with Strained Alkenes and Alkynes." Accounts of Chemical Research. [Link]
-
van Geel, R. et al. (2012). "Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition." Bioconjugate Chemistry. [Link]
-
Agard, N. J. et al. (2006). "A Comparative Study of Bioorthogonal Reactions with Azides." ACS Chemical Biology. [Link]
-
Patterson, D. M. et al. (2014). "Finding the Right (Bioorthogonal) Chemistry." ACS Chemical Biology. [Link]
Sources
Safety Operating Guide
Bicyclo[6.1.0]non-4-en-9-ylmethanol proper disposal procedures
This guide outlines the specific disposal and handling protocols for Bicyclo[6.1.0]non-4-en-9-ylmethanol , a strained bicyclic alkene intermediate often encountered in the synthesis of "Click Chemistry" reagents (such as BCN).
As a Senior Application Scientist, I have structured this guide to prioritize process safety management (PSM). The unique combination of ring strain (cyclopropane/cyclooctene fusion) and peroxide-forming potential requires a disposal strategy that goes beyond standard "solvent waste" dumping.
Part 1: Chemical Identity & Hazard Profiling
Before disposal, you must validate the chemical state. This compound is the alkene precursor to the commonly used BCN alkyne.
| Property | Description | Operational Implication |
| Chemical Structure | Bicyclo[6.1.0] system with a hydroxymethyl group and an internal alkene. | High Ring Strain: The molecule possesses significant potential energy (~30-40 kcal/mol strain). Incineration is the only viable final disposal method. |
| Reactivity Class | Strained Cyclic Alkene / Primary Alcohol. | Peroxide Former: The allylic protons adjacent to the double bond are susceptible to autoxidation. Check for peroxides if stored >6 months. |
| Physical State | Viscous liquid or low-melting solid (Standard conditions). | Can be dissolved in compatible solvents for disposal. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H227 (Combustible Liquid). | Standard PPE (Nitrile gloves, goggles) is sufficient. |
Part 2: Pre-Disposal Stabilization (The "Self-Validating" Protocol)
The primary risk with discarding bicyclic alkenes is the accumulation of organic peroxides, which can detonate during the thermal processing at waste facilities. You must validate the stability of the material before adding it to a central waste drum.
Step 1: The Peroxide Validation Loop
Applicable if the container has been opened or stored for >6 months.
-
Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix® or starch-iodide paper).
-
Dip strip into the neat liquid (or a concentrated solution).
-
-
Evaluate:
-
< 20 ppm: Safe for immediate segregation.
-
> 20 ppm: Requires stabilization (See Protocol A).
-
Protocol A: Peroxide Quenching (Reductive Stabilization)
Do not dispose of high-peroxide material directly.
-
Dilute: Dissolve the material in a non-peroxide-forming solvent (e.g., Ethyl Acetate or Water/Methanol mix) to a 10% concentration.
-
Reduce: Add an excess of 10% aqueous Sodium Thiosulfate or Ferrous Sulfate .
-
Ratio: 1:1 volume ratio of reducing agent to organic solution.
-
-
Agitate: Stir gently for 30 minutes.
-
Retest: Confirm peroxide level is < 10 ppm.
-
Phase Split: If an organic layer separates, dispose of it as "Non-Halogenated Organic Waste." The aqueous layer can be drain-disposed (check local regulations) or added to aqueous waste.
Part 3: Disposal Workflow & Segregation
Once stabilized, the material enters the standard chemical waste stream. However, due to its ring strain, it should be segregated to ensure high-temperature incineration.
Decision Logic Diagram
The following diagram illustrates the critical decision points for safe disposal.
Caption: Operational workflow for the assessment and disposal of strained bicyclic alkenes, prioritizing peroxide detection.
Packaging & Labeling Requirements
-
Container Compatibility:
-
Preferred: High-Density Polyethylene (HDPE) jerrycans.
-
Acceptable: Amber glass (if volume < 1L).
-
Avoid: Metal cans if the material is wet/aqueous (corrosion risk).
-
-
Solvent Compatibility:
-
Compatible with: Acetone, Methanol, Ethyl Acetate, Toluene.
-
INCOMPATIBLE: Do not mix with concentrated oxidizers (Nitric acid, Perchloric acid). The strained ring system acts as a high-energy fuel.
-
-
Labeling:
Part 4: Emergency Procedures (Spill Response)
In the event of a spill during transfer:
-
Evacuate & Ventilate: The vapor may be irritating.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Absorb: Use vermiculite or sand. Do not use paper towels if the material is concentrated, as the high surface area combined with the alkene's auto-oxidation potential could theoretically trigger heating.
-
Clean: Wipe surface with acetone, then soap and water.
Part 5: Critical Note on the "Alkyne" Variant
Senior Scientist Note: This compound is the precursor to BCN (Bicyclo[6.1.0]non-4-yn-9-ylmethanol) . If your material is actually the Alkyne (BCN) (Triple bond instead of double bond):
-
Do NOT mix with Azide wastes (
or organic azides). -
Reason: The BCN alkyne reacts spontaneously with azides (Click Chemistry) to form triazoles. In a waste drum, this reaction is exothermic and can cause thermal runaway or pressure buildup.
-
Disposal for Alkyne: Quench with a small amount of benzyl azide (controlled) or dilute significantly (<1%) before disposal.
References
-
Sigma-Aldrich. (2024).[8] Safety Data Sheet: (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH). Link (Used as authoritative proxy for the bicyclic scaffold hazards).
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Link
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling. Angewandte Chemie International Edition. (Synthesis source confirming the alkene intermediate). Link
Sources
- 1. Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 1379662-52-8 [sigmaaldrich.com]
- 2. 1379662-52-8 | Bicyclo[6.1.0]non-4-yn-9-ylmethanol - AiFChem [aifchem.com]
- 3. BCN-OH | 1263166-90-0 [chemicalbook.com]
- 4. (1R,8S,9s)-Bicyclo 6.1.0 non-4-yn-9-ylmethanol for Copper-free Click Chemistry 1263166-90-0 [sigmaaldrich.com]
- 5. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Bicyclo[6.1.0]non-4-en-9-ylmethanol
Introduction & Chemical Context
Bicyclo[6.1.0]non-4-en-9-ylmethanol is a specialized bicyclic alkene alcohol. While often encountered as the immediate precursor to the widely used bioorthogonal reagent BCN (Bicyclo[6.1.0]non-4-yn-9-ylmethanol) , the alkene itself presents a distinct safety profile. Unlike its alkyne derivative, which possesses significant ring strain energy (~18 kcal/mol) driving its reactivity in click chemistry, the alkene is thermodynamically more stable but remains a functionalized organic intermediate.
Crucial Safety Distinction: Most commercial Safety Data Sheets (SDS) for this class of compounds list them as "Not fully tested." As a Senior Scientist, I apply the Precautionary Principle : we treat this molecule as a potential irritant and sensitizer, similar to other cyclic allylic alcohols. Furthermore, because this compound is frequently handled in potent carrier solvents (DMSO, DMF, or DCM), your PPE strategy must primarily defend against the solvent's ability to transport the solute through the skin.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the vector of exposure.
| Hazard Category | Classification (GHS/OSHA) | Mechanism of Injury |
| Primary Health | Irritant (H315, H319, H335) | Cyclic alcohols can defat skin and irritate mucous membranes. |
| Physical | Combustible Liquid/Solid | Standard organic flammability risks. |
| Unknown Toxicity | H361 (Suspected) | In silico modeling of similar bicyclic structures suggests potential reproductive toxicity; treat as a suspected repro-toxin. |
| Carrier Risk | Permeation Enhancer | Often dissolved in DMSO (skin penetrant) or DCM (volatile carcinogen). The solvent dictates the glove breakthrough time. |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific operational phase.
A. Eye & Face Protection[1][2][3][4]
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).
-
High Volume (>50 mL) or Synthesis: Face Shield + Goggles.
-
Reasoning: If performing the bromination/elimination step to convert the alkene to alkyne, the risk of energetic release increases.
-
B. Hand Protection (Glove Selection)[4][6]
-
Solid Handling: Nitrile (Disposable, 4-6 mil).
-
Protocol: Inspect for pinholes. Change immediately if punctured.
-
-
Solution Handling (DMSO/DMF): Double Gloving or High-Grade Nitrile.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (5-8 mil) or Laminate (Silver Shield) if prolonged immersion is expected.
-
Causality: DMSO permeates standard nitrile in <10 minutes, carrying the Bicyclo[6.1.0]non-4-en-9-ylmethanol into the bloodstream.
-
C. Respiratory Protection[3][4][5][6][7][8][9][10]
-
Primary Control: Chemical Fume Hood.
-
Requirement: Maintain sash at 18 inches. Face velocity 80-100 fpm.
-
-
Secondary (Spill/Outside Hood): Half-face respirator with OV/P100 cartridges.
-
Note: Only required if engineering controls fail.
-
D. Body Protection[4][5][6][9]
-
Standard: Lab Coat (Cotton/Polyester Blend) + Long Pants + Closed-toe Shoes.
-
Synthetic Synthesis: If using pyrophoric reagents to functionalize the alcohol, switch to Nomex/Fire-Resistant (FR) lab coats.
-
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
The solid alkene can be waxy or oily. Static charge is a common issue.
-
Engineering Setup: Place balance inside a filtered enclosure or use a draft shield.
-
Static Control: Use an anti-static gun on the weighing boat and spatula.
-
Transfer: Use a glass pipette or stainless steel spatula. Avoid plastic spatulas if the compound is sticky/oily, as recovery will be poor.
-
Decontamination: Wipe the balance area with a paper towel dampened with Ethanol or Acetone immediately after use.
Protocol B: Solubilization (Solution State)
This is the highest risk step due to solvent handling.
-
Solvent Choice: Calculate the exact volume needed.
-
Addition: Add solvent slowly down the side of the vial to prevent aerosolization of the solid.
-
Vortexing: Cap the vial tightly. Check the cap liner (PTFE preferred). Vortex inside the fume hood.
-
Labeling: Mark the vial with "Bicyclo-Alkene," Solvent Name, Date, and User Initials. Use a GHS "Irritant" sticker.[3]
Disposal & Emergency Procedures
Waste Management
-
Stream: Organic Solvents (Non-Halogenated) unless dissolved in DCM/Chloroform (then Halogenated ).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids, as the strained ring (even in the alkene) can undergo exothermic rearrangement or polymerization.
Spill Response (< 50 mL)
-
Alert: Notify nearby personnel.
-
PPE: Don fresh gloves and goggles.
-
Contain: Use a spill pillow or vermiculite. Do not use paper towels for large puddles (flammability risk).
-
Clean: Wipe area with soap and water, then acetone.
-
Dispose: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Debris."
Visualization: Decision & Workflow Diagrams
Figure 1: PPE Decision Tree
Caption: Logic flow for selecting glove and eye protection based on the physical state of the reagent.
Figure 2: Operational Workflow
Caption: Step-by-step handling process ensuring containment and contamination control.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5][6] Retrieved October 26, 2023, from [Link]
Sources
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. labsafety.jhu.edu [labsafety.jhu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
